N,N,O-Tris(trimethylsilyl)hydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334159 | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21023-20-1 | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Silylated Hydroxylamine Derivative
N,N,O-Tris(trimethylsilyl)hydroxylamine, with the chemical formula C₉H₂₇NOSi₃, is a fully silylated derivative of hydroxylamine.[1][2] This compound serves as a valuable reagent in organic synthesis, primarily acting as a protected, lipophilic form of hydroxylamine that facilitates reactions under non-aqueous conditions.[3] Its unique structure, featuring three trimethylsilyl (TMS) groups attached to the nitrogen and oxygen atoms, imparts distinct chemical properties that are leveraged in the synthesis of various organic molecules, including medicinally relevant hydroxamic acids.[4][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a reagent is paramount for its successful application in synthesis and analysis.
Physical Properties
This compound is a flammable liquid that should be handled with appropriate safety precautions.[6] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21023-20-1 | [2][7] |
| Molecular Formula | C₉H₂₇NOSi₃ | [6][7] |
| Molecular Weight | 249.57 g/mol | [6] |
| Boiling Point | 128 °C at 97 mmHg | [6] |
| Melting Point | -36 °C | [6] |
| Density | ~0.8 g/cm³ | [6] |
| Refractive Index | 1.420 | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a fragmentation pattern that can be used for its identification in GC-MS analysis.[7]
Synthesis and Handling
Synthetic Preparation
A common and effective method for the synthesis of silylated hydroxylamines involves the reaction of hydroxylamine hydrochloride with a silylating agent. For this compound, a likely synthetic route involves the reaction of hydroxylamine with an excess of a strong silylating agent like hexamethyldisilazane (HMDS) or a combination of trimethylsilyl chloride (TMSCl) and a base. A related procedure for the synthesis of N,O-Bis(trimethylsilyl)hydroxylamine involves the reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane, yielding the product in 71-75% yield.[3] A similar exhaustive silylation approach would lead to the desired tris-silylated product.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Safe Handling and Storage
This compound is classified as a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6] It is also sensitive to moisture and will react with water. Therefore, it should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator.[6] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily centered around its function as a synthon for the hydroxylamine anion or related species in a protected form.
Reaction with Acid Chlorides: A Facile Route to Hydroxamic Acids
One of the most significant applications of this compound is its reaction with acid chlorides to form hydroxamic acids.[4] This reaction proceeds smoothly under mild conditions and offers a high-yield route to these important compounds, which exhibit a wide range of biological activities.[4][5]
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of trimethylsilyl chloride and subsequent hydrolysis of the remaining silyl groups to afford the final hydroxamic acid. The use of the tris-silylated reagent prevents over-acylation, which can be a problem when using free hydroxylamine.[4]
Step-by-Step Protocol: Synthesis of an Aliphatic Hydroxamic Acid [4]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous solvent such as hexane.
-
Addition of Acid Chloride: To the stirred solution, add the aliphatic acid chloride dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion of the reaction, the mixture is carefully hydrolyzed by the addition of water or a dilute aqueous acid solution.
-
Work-up and Isolation: The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude hydroxamic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure hydroxamic acid.
Reaction Mechanism Diagram:
Caption: Mechanism of hydroxamic acid synthesis from an acid chloride.
Potential Reactivity with Other Electrophiles
Given its nucleophilic nitrogen center, this compound is expected to react with a variety of other electrophiles. While specific examples with this particular reagent are scarce in the provided search results, analogies can be drawn from the reactivity of the related N,O-Bis(trimethylsilyl)hydroxylamine, which reacts with electrophiles such as 9-chloro-9-borafluorene.[3] Reactions with other carbonyl compounds like aldehydes and ketones would likely lead to the formation of silylated oxime derivatives after elimination of trimethylsilanol.[9][10][11]
Applications in Research and Drug Development
The ability of this compound to serve as a convenient precursor to hydroxamic acids is of significant interest in medicinal chemistry.
Synthesis of Bioactive Hydroxamic Acids
Hydroxamic acids are a class of compounds known for their ability to chelate metal ions, which is a key feature of their biological activity.[5] They are found in a variety of clinically used drugs and are potent inhibitors of metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[5] The use of this compound provides a clean and high-yielding method for the synthesis of these valuable molecules, avoiding the complications associated with the use of free hydroxylamine.[4]
Role as a Protected Hydroxylamine
In complex molecule synthesis, protecting groups are often necessary to mask reactive functional groups. This compound can be viewed as a fully protected form of hydroxylamine. The trimethylsilyl groups can be readily removed under mild hydrolytic conditions, making this reagent a useful tool for introducing the hydroxylamine moiety into a molecule at a late stage of a synthetic sequence.
Conclusion
This compound is a specialized reagent with valuable applications in organic synthesis, particularly in the preparation of hydroxamic acids. Its fully silylated nature provides a lipophilic and protected form of hydroxylamine, enabling reactions under mild, non-aqueous conditions with high yields. While further research is needed to fully explore its reactivity with a broader range of electrophiles and to fully characterize its spectroscopic properties, the existing data clearly indicate its utility as a powerful tool for chemists in both academic and industrial research, especially in the field of drug discovery and development.
References
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- A Facile Preparation of Aliphatic Hydroxamic Acid from this compound and Acid Chloride. (1983).
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- The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. ResearchGate.
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- 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
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- Hydroxylamine. Wikipedia.
- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH.
- Tris(hydroxymethyl)aminomethane(77-86-1) 1H NMR spectrum. ChemicalBook.
- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
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N,N,O-Tris(trimethylsilyl)hydroxylamine CAS number 21023-20-1
An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine (CAS: 21023-20-1): A Versatile Silylating Agent and Nitroxyl (HNO) Precursor
Introduction
This compound is a multifaceted organosilicon compound that holds a unique position at the intersection of synthetic chemistry and pharmacology. To the synthetic chemist, it is a powerful silylating agent, adept at protecting hydroxyl and amine functionalities. However, its utility extends far beyond mere protection. For drug development professionals and researchers, it represents a stable, organic-soluble precursor to nitroxyl (HNO), a highly reactive and therapeutically significant signaling molecule.[1][2] This guide provides an in-depth exploration of the core properties, mechanisms, and applications of this compound, offering field-proven insights for its practical application in research and development.
Part 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in any experimental setting. This compound is a flammable liquid that requires careful handling and storage.[3]
Key Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21023-20-1 | [3] |
| Molecular Formula | C₉H₂₇NOSi₃ | [3] |
| Molecular Weight | 249.57 g/mol | [3][4] |
| Physical Form | Liquid | [5] |
| Appearance | Colorless to Yellow | [5] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Melting Point | -36 °C | [3][5] |
| Boiling Point | 128 °C @ 97 mmHg | [3] |
| Flash Point | 79.2 ± 22.6 °C | [3] |
| Refractive Index | 1.420 | [3] |
| logP (Octanol/Water) | 3.725 - 4.07 | [3][4] |
Safety and Handling Protocol
As a Senior Application Scientist, the importance of a self-validating safety protocol cannot be overstated. The following steps are critical for handling this reagent.
-
GHS Classification: The compound is classified as a flammable liquid and vapor (H226).[3]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Handling: Grounding and bonding are necessary to prevent static discharge, which could ignite vapors. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a refrigerator.[3] Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and dispose of it as hazardous chemical waste.
Part 2: Application as a Silylating Agent
Silylation is a cornerstone technique in organic synthesis for the temporary protection of protic functional groups like alcohols, amines, and carboxylic acids.[7][8] This modification increases the molecule's volatility for gas chromatography and mass spectrometry and prevents unwanted side reactions during subsequent synthetic steps.
Mechanism and Causality
This compound serves as a potent trimethylsilyl (TMS) donor. Its reactivity is driven by the high affinity of silicon for oxygen and the stability of the resulting silyl ether. The presence of three TMS groups on a hydroxylamine core creates a sterically hindered and electron-rich environment, making it a highly effective silylating agent. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the silicon atoms, with the remaining silylated hydroxylamine moiety acting as a good leaving group.
Experimental Workflow: General Silylation
The following diagram and protocol outline a typical workflow for the protection of a primary alcohol.
Caption: General workflow for alcohol silylation.
Step-by-Step Protocol: Silylation of Benzyl Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.5 M).
-
Reagent Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, (benzyloxy)trimethylsilane, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Part 3: An Advanced Precursor for Nitroxyl (HNO) Donation
While its role as a silylating agent is significant, the most compelling application of this compound in modern drug development is its function as a precursor to nitroxyl (HNO).
The Therapeutic Promise of Nitroxyl
Nitroxyl, the one-electron reduced and protonated congener of nitric oxide (NO), has emerged as a pharmacological agent with a distinct and often more advantageous biological profile than NO.[1][9] Due to its high reactivity and rapid dimerization, HNO must be generated in situ from donor compounds.[2][10]
Key Therapeutic Actions of HNO:
-
Positive Inotropy and Lusitropy: HNO donors enhance heart muscle contractility and relaxation, making them promising agents for treating acute decompensated heart failure.[11][12]
-
Vasodilation: It induces vasodilation, reducing both cardiac preload and afterload.[10]
-
Ischemia-Reperfusion Protection: HNO has demonstrated protective effects against injury caused by the restoration of blood flow after a period of ischemia.[1]
Mechanism of HNO Release: A Hydrolysis-Triggered Cascade
The generation of HNO from this compound is predicated on the hydrolytic lability of the Si-N and Si-O bonds. This provides a controlled, triggerable release mechanism, a significant advantage over donors like Angeli's salt which decompose spontaneously in aqueous media.[10][13] The proposed mechanism involves a hydrolysis-initiated cascade.
Caption: Hydrolysis of this compound to release HNO.
The hydrolysis cleaves the three trimethylsilyl groups, generating the unstable parent hydroxylamine (NH₂OH) which can then, under appropriate physiological conditions, lead to the formation of HNO. The ultimate byproducts are nitroxyl, which exerts its biological effects before dimerizing to N₂O and water, and trimethylsilanol, which is relatively benign.
Experimental Protocol: HNO Generation and Detection
This protocol provides a self-validating system to confirm the generation of HNO from the donor and quantify its release.
Caption: Workflow for HNO generation and fluorescent detection.
-
Solution Preparation: Prepare a 100 mM phosphate buffer solution (PBS) at pH 7.4. Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous acetonitrile. Prepare a stock solution of an HNO-selective fluorescent probe (e.g., P-Rhod) in DMSO.
-
Assay Setup: In a fluorometer cuvette, add the PBS buffer. Add the HNO probe to a final concentration of 10 µM. Obtain a baseline fluorescence reading.
-
Initiation of HNO Release: To initiate the reaction, spike the cuvette with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Mix immediately.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the probe. The increase in fluorescence is proportional to the amount of HNO generated.[14]
-
Validation and Quantification: To validate that the signal is from HNO, run a parallel experiment where an HNO scavenger (e.g., a thiol like glutathione) is added to the buffer before the donor. A significantly attenuated fluorescence signal validates the assay. The rate and yield of HNO can be quantified by creating a calibration curve with a known HNO donor like Angeli's Salt.
Part 4: Synthesis and Spectroscopic Characterization
While commercially available, an understanding of the synthesis and characterization of this compound is valuable for research purposes.
Proposed Synthesis Protocol
A logical and efficient synthesis involves the exhaustive silylation of hydroxylamine hydrochloride using a potent silylating agent like hexamethyldisilazane (HMDS).
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend hydroxylamine hydrochloride (1.0 eq.) in anhydrous toluene.
-
Silylating Agent Addition: Add hexamethyldisilazane (HMDS, >1.5 eq.) to the suspension. A catalytic amount of trimethylsilyl chloride (TMS-Cl) can be added to initiate the reaction.[15]
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by observing the dissolution of the hydroxylamine hydrochloride salt and the cessation of ammonia gas evolution.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any remaining salts (ammonium chloride).
-
Purification: Remove the solvent and excess HMDS from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The most telling feature in the ¹H NMR spectrum is a single, sharp resonance peak. Due to the rapid rotation around the Si-N and Si-O bonds on the NMR timescale, all 27 protons of the three trimethylsilyl groups are chemically equivalent. This results in a singlet typically appearing in the 0.1-0.3 ppm region, referenced to tetramethylsilane (TMS) at 0.0 ppm.[16]
-
¹³C NMR (Carbon NMR): A single resonance for the methyl carbons of the TMS groups would be expected.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorbances corresponding to Si-C bonds, as well as characteristic stretches for the Si-N and Si-O-N framework. The absence of a broad O-H or N-H stretching band would confirm the complete silylation.
Conclusion
This compound (CAS: 21023-20-1) is a reagent of significant dual utility. Its robust performance as a silylating agent provides a reliable method for functional group protection in complex syntheses. Concurrently, its capacity to act as a stable, organic-soluble, and hydrolytically-triggered donor of the potent therapeutic agent nitroxyl (HNO) places it at the forefront of modern medicinal chemistry and pharmacology research. By understanding its properties, mechanisms, and the validated protocols for its use, researchers and drug development professionals can effectively leverage this versatile molecule to advance both synthetic and therapeutic frontiers.
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DeWitt, D. A. (2006). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Journal of the American Chemical Society. Available at: [Link]
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Keefer, L. K. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling. Available at: [Link]
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Song, H., et al. (2024). The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. ResearchGate. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Chemeo.com. Available at: [Link]
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Bower, J. F., & Krische, M. J. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]
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King, S. B. (2010). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of Medicinal Chemistry. Available at: [Link]
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Miranda, K. M., et al. (2005). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. Journal of Inorganic Biochemistry. Available at: [Link]
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Gelest, Inc. (n.d.). Silylation. ResearchGate. Available at: [Link]
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López, Y., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link]
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Filipovic, M. R., et al. (2019). Saying NO to H2S: A Story of HNO, HSNO, and SSNO–. Inorganic Chemistry. Available at: [Link]
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Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. Available at: [Link]
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King, S. B. (2011). Chemical strategies for HNO generation. ResearchGate. Available at: [Link]
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Augusto, O., et al. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal Research Reviews. Available at: [Link]
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Tocchetti, C. G., & Wink, D. A. (2015). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Oxidative Medicine and Cellular Longevity. Available at: [Link]
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Bianco, C. L., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences. Available at: [Link]
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Felker, G. M., & Butler, J. (2021). Rationale and Design for the Development of a Novel Nitroxyl Donor in Patients with Acute Heart Failure. European Journal of Heart Failure. Available at: [Link]
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Amatore, C., et al. (2007). Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition. ChemMedChem. Available at: [Link]
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Taylor & Francis. (n.d.). Silylation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Applied Organometallic Chemistry. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). ResearchGate. Available at: [Link]
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N,N,O-Tris(trimethylsilyl)hydroxylamine molecular weight
An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Applications, and Strategic Use in Drug Development
Introduction
This compound (CAS No: 21023-20-1) is a versatile organosilicon compound featuring three trimethylsilyl groups attached to a hydroxylamine core. With a molecular weight of 249.57 g/mol , this reagent is a powerful tool in synthetic and analytical chemistry, primarily utilized as a silylating agent.[1][2] Beyond its traditional role, the underlying N,N,O-trisubstituted hydroxylamine scaffold is gaining significant attention in medicinal chemistry and drug development. Modern research has identified this moiety as a valuable bioisostere capable of modulating critical pharmacokinetic properties, thereby enhancing the drug-like characteristics of therapeutic candidates.[3]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It details the core physicochemical properties of this compound, explores its synthesis and applications with detailed protocols, and provides mechanistic insights into its function as both a synthetic reagent and a strategic element in molecular design.
Core Physicochemical Properties
This compound is a liquid at room temperature, characterized by its silyl ether and silyl amine functionalities.[4] These structural features render it an effective donor of trimethylsilyl (TMS) groups. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 249.57 g/mol | [1][2] |
| Exact Mass | 249.140045 Da | [2] |
| Molecular Formula | C₉H₂₇NOSi₃ | [1][2] |
| CAS Number | 21023-20-1 | [1][2][4] |
| Physical Form | Liquid | [4] |
| Melting Point | -36 °C | [2][4] |
| Boiling Point | 128 °C (at 97 mmHg) | [2] |
| Density | ~0.8 g/cm³ | [2] |
| Refractive Index | 1.420 | [2] |
| Synonyms | O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine; Tris(trimethylsilyl)hydroxylamine | [1][2] |
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Si1 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; Si2 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-0.5,-1.5!"]; Si3 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,0!"];
// Methyl group nodes C1_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; C1_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1,2!"]; C1_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,-0.5!"];
C2_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="0.5,-2.5!"]; C2_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.5,-2.5!"]; C2_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-0.8,-2.8!"];
C3_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="4,-0.5!"]; C3_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="4,1!"]; C3_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,-1!"];
// Edges N -- Si1; N -- Si2; N -- O; O -- Si3;
Si1 -- C1_1; Si1 -- C1_2; Si1 -- C1_3;
Si2 -- C2_1; Si2 -- C2_2; Si2 -- C2_3;
Si3 -- C3_1; Si3 -- C3_2; Si3 -- C3_3; }
Caption: Molecular structure of this compound.
Synthesis and Handling
Synthetic Approaches
The synthesis of silylated hydroxylamines typically involves the reaction of hydroxylamine or its salts with a silylating agent like chlorotrimethylsilane or hexamethyldisilazane (HMDS). For instance, N,O-Bis(trimethylsilyl)hydroxylamine can be prepared by treating hydroxylamine hydrochloride with excess HMDS, a method that advantageously avoids the use of explosive, solid hydroxylamine.[5] A similar principle applies to the synthesis of the tris-silylated analog, where exhaustive silylation of hydroxylamine's N-H and O-H bonds is required.
More advanced strategies for creating N,N,O-trisubstituted hydroxylamines, which share the same core scaffold, involve the reaction of magnesium dialkylamides with specific peroxides in anhydrous solvents like tetrahydrofuran.[6] These modern methods offer high yields and broad substrate compatibility, reflecting the growing interest in this chemical class.[6]
Laboratory Safety & Handling
This compound is classified as a flammable and corrosive substance.[2][7] Adherence to strict safety protocols is mandatory.
-
Hazards: Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314).[2][7]
-
Precautions:
-
Handle only in a well-ventilated fume hood.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing vapors.[11]
-
Ground/bond container and receiving equipment to prevent static discharge.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at 2-8°C.[7][8]
Applications in Research and Development
Silylating Agent for Synthesis and Analysis
The primary application of this compound is as a silylating agent. Silylation is a chemical process that replaces an active hydrogen in a molecule (e.g., from -OH, -NH₂, -COOH groups) with a trimethylsilyl (TMS) group. This transformation is crucial for two main reasons:
-
Protecting Group Chemistry: It masks reactive functional groups, preventing them from participating in undesired side reactions during a multi-step synthesis. The TMS group can be easily removed later under specific conditions.
-
Analytical Chemistry: It increases the volatility and thermal stability of non-volatile compounds, making them suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).
Caption: General experimental workflow for a silylation reaction.
Protocol: General Procedure for Silylation of an Alcohol
This protocol provides a self-validating framework for the silylation of a primary alcohol. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC), where the less polar, silylated product will exhibit a higher Rf value than the starting alcohol.
-
Preparation: Dissolve the alcohol substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical as silylating agents react readily with water, which would consume the reagent and reduce the yield.
-
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution dropwise at room temperature. For less reactive substrates, a non-nucleophilic base (e.g., triethylamine) may be added to scavenge any acidic byproducts.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot on the TLC plate confirms the reaction's progress.
-
-
Workup: Once complete, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the pure silylated alcohol.
A Strategic Bioisostere in Drug Discovery
Beyond its role in synthesis, the N,N,O-trisubstituted hydroxylamine moiety is an emerging bioisostere in drug design. A bioisostere is a chemical substituent that can replace another group in a lead compound without significantly altering its biological activity, while improving its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
A matched molecular pair analysis revealed that replacing hydrocarbon (-CHR–CH₂−), ether (-CHR–OR′−), or amine (-NR–CHR′−) units with an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) can lead to significant benefits.[3]
-
Modulation of Lipophilicity: This substitution typically reduces the partition coefficient (logP), which can help optimize a drug's solubility and permeability balance. While the moiety is weakly basic, it results in higher distribution coefficient (logD₇.₄) values compared to analogous tertiary amines.[3]
-
Improved Metabolic Stability: The N,N,O-trisubstituted hydroxylamine group can enhance a molecule's resistance to metabolic degradation compared to corresponding hydrocarbon and ether units.[3]
-
Reduced Plasma Protein Binding: This modification has been shown to decrease binding to human plasma proteins, potentially increasing the free fraction of a drug available to exert its therapeutic effect.[3]
These findings support the re-evaluation of this scaffold in small-molecule optimization, offering a sophisticated tool to fine-tune pharmacokinetic properties.[3]
Mechanistic Insights
Mechanism of Silylation
Silylation by this compound proceeds via a nucleophilic substitution reaction at one of the silicon atoms. The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen of an alcohol) attacks the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses, breaking the Si-N or Si-O bond and transferring the TMS group to the substrate.
Caption: Simplified mechanism of alcohol silylation.
Hydroxylamine Core as an Antibacterial Scaffold
While this compound itself is primarily a reagent, the core hydroxylamine functionality is explored in drug discovery for its intrinsic biological activity. N-substituted hydroxylamine derivatives have been designed as antibacterial agents that function by inhibiting bacterial ribonucleotide reductase (RNR).[12] RNR is essential for DNA synthesis and repair, making it a prime target for antimicrobial drugs.[12] The proposed mechanism involves the hydroxylamine moiety acting as a radical scavenger, quenching the critical tyrosyl radical required for RNR's enzymatic activity.[12] This demonstrates the potential of the hydroxylamine scaffold to serve not just as a structural modulator but as a pharmacophore in its own right.
Conclusion
This compound is more than a simple silylating agent. While it provides an indispensable function in protecting group chemistry and enhancing analytical tractability, its core chemical structure represents a frontier in modern medicinal chemistry. For researchers and drug developers, understanding its dual nature is key. It is a workhorse reagent for complex synthesis and a sophisticated tool for optimizing the ADMET properties of next-generation therapeutics. The continued exploration of hydroxylamine-containing molecules promises to yield further innovations in both synthetic methodology and rational drug design.
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Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Cheméo. [Link]
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Tris(trimethylsilyl)amine. Wikipedia. [Link]
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The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. National Institutes of Health (NIH). [Link]
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O-(Trimethylsilyl)hydroxylamine. PubChem, National Institutes of Health (NIH). [Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
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N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE. Chemdad. [Link]
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Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. PubMed, National Institutes of Health (NIH). [Link]
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A Comprehensive Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine and Its Chemical Nomenclature
Introduction: The Versatility of a Silylating Agent
In the landscape of modern analytical chemistry and synthetic organic chemistry, derivatization reagents play a pivotal role in enhancing the suitability of molecules for analysis or reaction. Among these, silylating agents are of paramount importance, serving to increase volatility, thermal stability, and improve chromatographic behavior of polar compounds.[1][2] N,N,O-Tris(trimethylsilyl)hydroxylamine is a potent silylating agent, yet its identity is often cloaked in a variety of synonyms and systematic names. This guide provides an in-depth exploration of the nomenclature of this compound, offering clarity to researchers, scientists, and drug development professionals. Understanding the various synonyms is not merely an academic exercise; it is crucial for accurate literature searching, unambiguous communication in scientific discourse, and ensuring the correct chemical is procured for experimental work.
Decoding the Nomenclature: A Multi-faceted Identity
The varied names for this compound stem from different chemical naming conventions, including IUPAC nomenclature, common names, and database-specific identifiers. This section will dissect these synonyms to provide a clear understanding of their origins and applications.
Systematic and IUPAC Names
The most rigorous and universally accepted names are those dictated by the International Union of Pure and Applied Chemistry (IUPAC). These names precisely describe the molecular structure.
-
1,1,1-trimethyl-N-(trimethylsilyloxy)-N-(trimethylsilyl)silanamine : This is a descriptive IUPAC name that clearly delineates the connectivity of the atoms. It highlights the central nitrogen atom (silanamine) bonded to a trimethylsilyl group, a trimethylsilyloxy group, and another trimethylsilyl group.
-
Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- : This is another valid, albeit slightly different, systematic name found in chemical databases.[3]
-
O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine : This name emphasizes the silyloxy linkage and the two trimethylsilyl groups attached to the amine nitrogen.[4][5]
-
2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane : This name treats the molecule as a hexane derivative with heteroatoms (oxa for oxygen, aza for nitrogen, and disila for two silicon atoms) in the main chain, providing a different but equally valid structural description.[4][5]
Common and Abbreviated Names
In laboratory settings and scientific literature, brevity is often favored. This has led to the adoption of more common and abbreviated names.
-
Tris(trimethylsilyl)hydroxylamine : This is a widely used and easily recognizable name that clearly indicates the presence of three trimethylsilyl groups attached to a hydroxylamine core.[4][5]
-
Hydroxylamine, N,N,O-tris-TMS : This is a common abbreviation where "TMS" stands for trimethylsilyl.[4]
-
Hydroxylamine, 3tms derivative : This is another shorthand notation indicating that three trimethylsilyl groups have been added to a hydroxylamine molecule.[4]
The following Graphviz diagram illustrates the relationship between the core hydroxylamine structure and its fully silylated derivative, this compound.
Physicochemical Properties and Identifiers
A comprehensive understanding of a chemical substance requires knowledge of its physical properties and unique identifiers. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Registry Number | 21023-20-1 | [4][5] |
| Molecular Formula | C9H27NOSi3 | [5][6] |
| Molecular Weight | 249.57 g/mol | [4][5] |
| Boiling Point | 128 °C / 97 mmHg | [5] |
| Melting Point | -36 °C | [5] |
| Density | 0.8 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.420 | [5] |
Applications in Research and Development
This compound is a powerful silylating agent, a class of reagents indispensable in gas chromatography (GC) and mass spectrometry (MS).[1][2] Silylation involves the replacement of an active hydrogen in a molecule with a trimethylsilyl (TMS) group.[2][7] This derivatization imparts several beneficial properties to the analyte:
-
Increased Volatility : The replacement of polar functional groups (e.g., -OH, -NH2, -COOH) with nonpolar TMS groups reduces intermolecular hydrogen bonding, leading to a lower boiling point and increased volatility, which is essential for GC analysis.[1][2]
-
Enhanced Thermal Stability : Silyl derivatives are often more thermally stable than their parent compounds, preventing degradation at the high temperatures of the GC injection port and column.[1]
-
Improved Chromatographic Separation : Derivatization can improve peak shape and resolution by reducing tailing caused by interactions between polar analytes and the stationary phase.[2]
Experimental Protocol: A General Silylation Procedure for GC-MS Analysis
The following is a generalized protocol for the silylation of a sample containing polar analytes. The exact conditions may need to be optimized for specific compounds.
Materials:
-
Sample containing the analyte(s) of interest
-
This compound
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation : If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. Moisture will readily hydrolyze the silylating reagent and the silyl derivatives.
-
Reagent Preparation : Prepare a solution of this compound in an appropriate anhydrous solvent. The concentration will depend on the concentration of the analyte. A molar excess of the silylating reagent is typically used.
-
Derivatization Reaction :
-
Add the silylating reagent solution to the dried sample in a GC vial.
-
Cap the vial tightly.
-
Vortex the mixture to ensure complete dissolution and mixing.
-
Heat the vial at a specified temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will vary depending on the analyte.
-
-
Analysis :
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
The following flowchart illustrates the general workflow for sample derivatization prior to GC-MS analysis.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and can cause burns.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the reagent in a cool, dry place, away from sources of ignition and moisture.[5]
Conclusion
This compound is a versatile and powerful silylating agent with a complex but understandable array of synonyms. By familiarizing themselves with its systematic, common, and abbreviated names, researchers can navigate the scientific literature and chemical catalogs with greater confidence and precision. A thorough understanding of its properties, applications, and handling requirements is essential for its effective and safe use in the laboratory. This guide has aimed to provide a comprehensive overview to support the work of scientists and professionals in the dynamic fields of chemical research and drug development.
References
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Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Restek Corporation. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Retrieved from [Link]
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PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica. Retrieved from [Link]
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PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved from [Link]
-
US EPA. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 6-[Bis(trimethylsilyloxy)methylsilyl]hexan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). O-(Trimethylsilyl)hydroxylamine. Retrieved from [Link]
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Gelest, Inc. (n.d.). BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Retrieved from [Link]
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PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-. Retrieved from [Link]
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ECHA. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica. Retrieved from [Link]
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ResearchGate. (2024). The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. Retrieved from [Link]
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PubChem. (n.d.). N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of N,N,O-Tris(trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N,O-Tris(trimethylsilyl)hydroxylamine, a versatile and highly reactive silylating agent and synthetic intermediate, holds significant importance in modern organic chemistry and drug development. Its unique structure, featuring three labile trimethylsilyl (TMS) groups attached to a hydroxylamine core, allows for the efficient introduction of the protected hydroxylamine functionality into a wide array of molecules. This guide provides a comprehensive overview of the synthesis of this compound, delving into the core principles of the reaction, detailed experimental protocols, and the critical parameters that govern its successful preparation. Authored from the perspective of a Senior Application Scientist, this document combines theoretical knowledge with practical insights to equip researchers with the necessary expertise for its safe and efficient synthesis in a laboratory setting.
Introduction: The Significance of Silylated Hydroxylamines
Silylation is a fundamental chemical transformation that involves the introduction of a silyl group, most commonly the trimethylsilyl (TMS) group, onto a heteroatom, such as oxygen or nitrogen.[1] This process is widely employed in organic synthesis to protect reactive functional groups, increase the volatility of compounds for analytical purposes like gas chromatography, and to activate molecules for subsequent reactions.[2] this compound stands out as a trifunctional silylating agent, offering a unique combination of reactivity and selectivity.
The strategic importance of this reagent lies in its ability to serve as a stable, yet reactive, precursor for the introduction of the -NH-O- moiety, a critical pharmacophore in numerous biologically active compounds. The N-O bond is a key structural feature in various pharmaceuticals, agrochemicals, and materials. The controlled delivery of this functionality is paramount in the design and synthesis of novel chemical entities.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 21023-20-1 |
| Molecular Formula | C₉H₂₇NOSi₃ |
| Molecular Weight | 249.58 g/mol |
| Boiling Point | 128 °C |
| Density | 0.839 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in most organic solvents |
Core Synthesis Strategy: Exhaustive Silylation of Hydroxylamine
The most direct and widely employed method for the synthesis of this compound is the exhaustive silylation of hydroxylamine, typically starting from its more stable and commercially available salt, hydroxylamine hydrochloride (NH₂OH·HCl).[4] The reaction involves the substitution of all three active hydrogen atoms (two on the nitrogen and one on the oxygen) with trimethylsilyl groups.
The choice of silylating agent and reaction conditions are critical for driving the reaction to completion and achieving a high yield of the desired tris-silylated product.
Key Reagents and Their Roles
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The starting material, providing the core hydroxylamine structure. Its salt form enhances stability and ease of handling.
-
Silylating Agent: The source of the trimethylsilyl groups. Common choices include:
-
Hexamethyldisilazane (HMDS): A powerful and cost-effective silylating agent. It reacts with active hydrogens to form volatile ammonia as a byproduct, which helps to drive the reaction forward.
-
Trimethylsilyl Chloride (TMSCl): A highly reactive silylating agent. Its reaction with hydroxylamine hydrochloride generates hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed.
-
-
Base (in the case of TMSCl): A proton scavenger, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the hydroxylamine and facilitating the silylation process.
-
Catalyst (optional): In some cases, a catalytic amount of a strong silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), or an acid catalyst can be used to accelerate the reaction, particularly when using less reactive silylating agents.[5]
Reaction Mechanism
The silylation of hydroxylamine hydrochloride proceeds through a stepwise nucleophilic substitution at the silicon atom of the silylating agent. The mechanism can be visualized as follows:
Figure 1: General mechanism of hydroxylamine silylation.
In the first step, the base neutralizes the hydrochloride salt to generate free hydroxylamine. Subsequently, the lone pair of electrons on the nitrogen or oxygen atom of hydroxylamine acts as a nucleophile, attacking the silicon atom of the silylating agent (TMS-X, where X is a leaving group like -Cl or -NHSiMe₃). This process is repeated until all three active hydrogens are replaced by TMS groups. The use of an excess of the silylating agent is crucial to drive the equilibrium towards the formation of the fully silylated product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times. All glassware should be thoroughly dried before use, as silylating agents are sensitive to moisture.
Protocol 1: Synthesis using Hexamethyldisilazane (HMDS)
This protocol is often preferred due to the formation of volatile ammonia as the only byproduct, simplifying the workup procedure.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene (or another suitable high-boiling inert solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Charging Reagents: To the flask, add hydroxylamine hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.
-
Addition of HMDS: Add an excess of hexamethyldisilazane (at least 3.0 eq) to the slurry. The reaction is typically exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) under a slow stream of inert gas. The reaction progress can be monitored by observing the dissolution of the hydroxylamine hydrochloride and the evolution of ammonia gas. The reaction is typically complete within 4-6 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The reaction mixture will contain the product and unreacted HMDS in toluene. The primary byproduct, ammonium chloride, will precipitate out.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to remove the toluene and any remaining HMDS.
-
Collect the fraction corresponding to the boiling point of this compound (128 °C at atmospheric pressure, lower at reduced pressure) to obtain the pure product.
-
Figure 2: Workflow for the synthesis of this compound using HMDS.
Protocol 2: Synthesis using Trimethylsilyl Chloride (TMSCl) and a Base
This method is also effective and utilizes a more reactive silylating agent.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.
-
Charging Reagents: Suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous diethyl ether or THF in the flask.
-
Base Addition: Add triethylamine (at least 3.0 eq) to the suspension.
-
TMSCl Addition: Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 3.0 eq) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification:
-
The reaction will produce a precipitate of triethylammonium chloride.
-
Filter the reaction mixture to remove the salt precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether or THF.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Table 2: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (HMDS) | Protocol 2 (TMSCl/Base) |
| Silylating Agent | Hexamethyldisilazane | Trimethylsilyl chloride |
| Byproduct | Ammonia, Ammonium Chloride | Triethylammonium chloride |
| Base Required | No | Yes (e.g., Triethylamine) |
| Reaction Temperature | Reflux (110-120 °C) | 0 °C to Room Temperature |
| Workup Simplicity | Simpler (volatile byproduct) | More involved (salt filtration) |
| Reagent Handling | HMDS is moisture sensitive | TMSCl is highly reactive and corrosive |
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the region of 0.1-0.3 ppm, corresponding to the 27 equivalent protons of the three trimethylsilyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit a single peak around 0-2 ppm for the methyl carbons of the TMS groups.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and confirm its molecular weight. The mass spectrum will show characteristic fragmentation patterns for the trimethylsilyl groups.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for Si-C and Si-O-N bonds. The absence of N-H and O-H stretching vibrations will indicate the completion of the silylation reaction.
Safety and Handling Precautions
This compound and the reagents used in its synthesis are hazardous and must be handled with care.
-
Reactivity: Silylating agents are highly reactive towards moisture and protic solvents. All reactions should be carried out under anhydrous conditions.
-
Corrosivity: Trimethylsilyl chloride is corrosive and releases HCl upon contact with moisture.
-
Toxicity: The reagents and product should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Flammability: The organic solvents used are flammable. Keep away from open flames and ignition sources.
Conclusion
The synthesis of this compound is a well-established yet nuanced process that requires careful attention to experimental detail. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely prepare this valuable reagent. The choice between the HMDS and TMSCl/base methods will depend on the specific laboratory setup, available resources, and desired scale of the synthesis. Thorough characterization of the final product is essential to ensure its purity and suitability for subsequent applications in the development of novel pharmaceuticals and other advanced materials.
References
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ChemSpider. (n.d.). Silylation of a phenol with hexamethyldisilazane. Royal Society of Chemistry. Retrieved from a valid URL.[7]
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G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from a valid URL.[8]
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Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride. Retrieved from 6]
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Organic Syntheses. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]]
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PubChem. (n.d.). This compound. Retrieved from [Link]]
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ResearchGate. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Retrieved from a valid URL.[7]
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RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from a valid URL.[9]
-
Sci-Hub. (1994). Silylhydroxylamines: Compounds with Unusual Nitrogen Coordination. Organometallics. Retrieved from a valid URL.[4]
-
University of Michigan. (n.d.). Inorganic Syntheses - Volume 33. Retrieved from a valid URL.[10]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-132.[6]
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An In-Depth Technical Guide to the Safe Handling of N,N,O-Tris(trimethylsilyl)hydroxylamine
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for N,N,O-Tris(trimethylsilyl)hydroxylamine (CAS No. 21023-20-1). It is intended for researchers, chemists, and drug development professionals who utilize this versatile silylating agent in their work. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Compound Identification and Physicochemical Properties
This compound is a silyl compound used in organic synthesis.[1][2] Understanding its physical and chemical properties is the foundation of its safe use. The compound is a flammable liquid and is sensitive to moisture.[3] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 21023-20-1 | [1][4] |
| Molecular Formula | C9H27NOSi3 | [1][4] |
| Molecular Weight | 249.57 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 128 °C @ 97 mmHg | [1] |
| Melting Point | -36 °C | [1] |
| Density | ~0.8 g/cm³ | [1] |
| Flash Point | ~79.2 °C | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and its potential to cause severe skin and eye damage.[1][4][6][7] The "Danger" signal word indicates the high potential for harm if not handled correctly.[1][4]
Caption: GHS Hazard Profile for this compound.
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][6][7] |
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls (e.g., mandatory use of a chemical fume hood) and Personal Protective Equipment (PPE) are the most critical, non-negotiable controls for laboratory-scale work.
Section 4: Standard Operating Protocol for Safe Handling and Storage
Adherence to a strict, detailed protocol is necessary to prevent exposure and accidents.
Engineering Controls: The Primary Barrier
The causality for mandating specific engineering controls is directly linked to the compound's properties.
-
Chemical Fume Hood: Always handle this chemical inside a certified chemical fume hood. This is critical to contain flammable vapors, which are heavier than air and can accumulate in poorly ventilated areas, and to protect the user from corrosive aerosols.[3]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time).[3] This is a direct countermeasure to the H314 hazard, as immediate and copious rinsing is the most effective first aid for corrosive burns.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be deliberate and based on the specific hazards of flammability and corrosivity.
| PPE Category | Specification | Rationale and Authority |
| Hand Protection | Nitrile or neoprene gloves (inspect before use). | Provides a barrier against skin contact, which can cause severe burns.[9] Always check manufacturer recommendations for chemical compatibility. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Goggles prevent splashes from entering the eyes; a face shield is required to protect the entire face from splashes of this corrosive material.[9] |
| Skin/Body Protection | Flame-retardant, antistatic lab coat. | Protects against splashes and minimizes fire risk from static discharge, a known hazard with flammable liquids.[8] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when vapors or aerosols may be generated and engineering controls are insufficient to maintain exposure below acceptable limits. |
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the location of the spill kit, fire extinguisher (Type ABC or BC), and safety shower.
-
PPE Donning: Don all required PPE as specified in Table 3. Inspect gloves for any signs of degradation or puncture.
-
Chemical Handling:
-
Ground and bond all metal containers and receiving equipment during transfer to prevent static electricity buildup, which can ignite flammable vapors.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
As the compound is moisture-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for reactions where water contamination is a concern.
-
-
Waste Management: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous waste. Never dispose of them in standard trash.
-
Cleanup: Decontaminate all work surfaces after use. Wash hands thoroughly with soap and water after removing gloves.
Storage Protocol
-
Store in a tightly sealed container in a dedicated, approved flammables cabinet.[3]
-
The storage area must be cool, dry, and well-ventilated.[4] Store at 2-8°C as recommended.[4]
-
Keep away from heat, sparks, open flames, and any sources of ignition.[3]
-
Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Section 5: Emergency Procedures: A Validated Response System
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Caption: Decision tree for responding to a chemical spill.
First-Aid Measures
Immediate action is critical to minimizing injury.[10]
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately take off all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[8]
-
Specific Hazards: The compound is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Section 6: Disposal Considerations
Chemical waste must be managed in compliance with all federal, state, and local regulations.
-
Waste Classification: This material must be disposed of as hazardous waste.
-
Procedure: Collect waste in a designated, properly labeled, sealed container. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
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- N,N,O-TRIS(TRIMETHYLSILYL)
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introduction to silylating agents in organic chemistry
An In-Depth Technical Guide to Silylating Agents in Organic Chemistry
Executive Summary
Silylation is a cornerstone chemical transformation in modern organic chemistry, defined by the introduction of a silyl group (-SiR₃) into a molecule, typically by replacing an active hydrogen on a heteroatom like oxygen, nitrogen, or sulfur.[1] This process is indispensable for its dual role as a versatile protecting group strategy and as a method for derivatization to enhance the analytical characteristics of compounds.[1] In synthetic chemistry, silyl ethers are widely employed to temporarily mask reactive hydroxyl groups, preventing undesired side reactions during multi-step syntheses.[2][3] In analytical chemistry, silylation increases the volatility, thermal stability, and chromatographic performance of polar analytes for techniques such as gas chromatography-mass spectrometry (GC-MS).[4][5][6] The choice of silylating agent is critical and is governed by factors including the steric and electronic properties of the substrate, the desired stability of the silyl ether, and the specific conditions of the synthetic route. This guide provides a comprehensive exploration of the mechanisms, reagents, reaction kinetics, and practical applications of silylation, offering researchers, scientists, and drug development professionals the foundational knowledge and field-proven insights required for successful implementation.
The Silylation Reaction: A Mechanistic Perspective
The functional utility of silylating agents is rooted in the fundamental reaction mechanism, which dictates the conditions required for both the formation and subsequent cleavage of the silyl-protected functional group.
The Core Mechanism: Nucleophilic Substitution at Silicon
The silylation of an alcohol to form a silyl ether proceeds via a nucleophilic substitution mechanism.[4] The reaction is typically conducted by treating the alcohol with a silyl halide (most commonly a chloride) in the presence of a base.[7] The process unfolds in two primary steps:
-
Activation of the Nucleophile: A base, such as triethylamine (NEt₃) or imidazole, deprotonates the alcohol's hydroxyl group, increasing its nucleophilicity.[7]
-
Nucleophilic Attack: The resulting alkoxide anion attacks the electrophilic silicon atom of the silylating agent. The silicon atom is electrophilic due to the polar Si-X bond, where X is a good leaving group (e.g., Cl, Br, OTf).[4] This attack displaces the leaving group, forming the stable silicon-oxygen bond of the silyl ether.[7]
The general reaction scheme is as follows: ROH + Base ⇌ RO⁻ + [H-Base]⁺ RO⁻ + R'₃Si-X → RO-SiR'₃ + X⁻
The Role of the Leaving Group and Reagent Type
The reactivity of the silylating agent is heavily influenced by the nature of the leaving group.
-
Silyl Halides (e.g., TMSCl, TBDMSCl): These are the most common and cost-effective silylating agents. Their reactivity generally follows the order Si-I > Si-Br > Si-Cl > Si-F. The reaction generates a hydrohalic acid, which must be scavenged by a stoichiometric amount of base.[8]
-
Silyl Amides and Azides (e.g., HMDS, BSA, BSTFA): Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are highly effective and produce neutral, volatile byproducts (acetamide), simplifying workup.[1][7] They are often used for derivatizing samples for GC-MS analysis.[1]
-
Silyl Triflates (e.g., TMSOTf, TBSOTf): Silyl triflates are significantly more reactive than their corresponding chlorides due to the excellent leaving group ability of the triflate anion.[9] They are the reagents of choice for silylating sterically hindered or unreactive alcohols.[9] These reactions are often performed with a hindered, non-nucleophilic base like 2,6-lutidine.[9]
Solvent and Catalyst Effects
Reaction rates are highly dependent on the solvent. Lewis basic solvents such as dimethylformamide (DMF) can significantly accelerate the reaction compared to less polar solvents like dichloromethane (DCM).[10] The "Corey protocol," a reliable and rapid procedure, utilizes imidazole as both a base and a nucleophilic catalyst with a silyl chloride in DMF.[9] The imidazole first attacks the silyl chloride to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.
A Field Guide to Common Silylating Agents
The selection of a silylating agent is a critical experimental decision, driven by the need to balance reactivity for its installation with stability towards various reaction conditions and, finally, the specific requirements for its removal.
| Silyl Group | Abbreviation | Common Reagent(s) | Relative Steric Bulk | Key Features & Applications |
| Trimethylsilyl | TMS | TMSCl, HMDS, BSA, BSTFA | Low | Least stable, easily cleaved.[9] Widely used for GC derivatization and protecting simple alcohols.[5] |
| Triethylsilyl | TES | TESCl | Moderate | ~64 times more stable to acid hydrolysis than TMS.[9] Useful when TMS is too labile. |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSOTf | High | A workhorse protecting group.[11] ~20,000 times more stable than TMS to acid hydrolysis.[9] Stable to a wide range of conditions but readily cleaved by fluoride.[2] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very High | ~700,000 times more stable than TMS to acid hydrolysis.[9] Used for protecting highly sensitive substrates or when exceptional stability is required.[9] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | Offers high stability, particularly towards acidic conditions (~5,000,000 times more stable than TMS).[9] The phenyl groups provide UV activity, aiding in visualization during chromatography. |
Factors Governing Reactivity and Selectivity
Achieving selectivity in molecules with multiple reactive sites is a primary goal of using silylating agents. This selectivity is primarily governed by steric and electronic factors.
Steric Effects: The Key to Selectivity
The rate of silylation is profoundly influenced by steric hindrance at both the alcohol substrate and on the silicon atom of the reagent.[12][13]
-
Substrate Hindrance: Primary alcohols react much faster than secondary alcohols, which in turn react faster than tertiary alcohols.
-
Reagent Hindrance: Bulkier silylating agents (e.g., TIPSCl) are more sensitive to steric crowding on the substrate than smaller agents (e.g., TMSCl).[7]
This differential in reactivity is the foundation for chemoselective protection. For instance, reacting a diol containing both a primary and a secondary alcohol with one equivalent of a bulky silylating agent like TBDMSCl will predominantly yield the silyl ether at the less-hindered primary position.[7]
Electronic Effects
The electronic nature of the substrate also plays a role, though it is often secondary to steric effects in intermolecular reactions. Electron-withdrawing groups on the alcohol can decrease its nucleophilicity, slowing the rate of silylation. Conversely, in certain catalytic systems, alcohols with electron-withdrawing substituents can exhibit complex kinetic profiles, sometimes reacting faster in intermolecular competition experiments due to their influence on catalyst inhibition.[14][15]
The Art of Desilylation: Cleavage of Silyl Ethers
A protecting group is only as useful as its ability to be removed cleanly and selectively. Silyl ethers offer a range of cleavage conditions, enabling sophisticated synthetic strategies.
Fluoride-Mediated Cleavage
The most common method for cleaving silyl ethers involves a source of fluoride ion.[16] The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) is the thermodynamic driving force for this reaction. Tetra-n-butylammonium fluoride (TBAF) is the most frequently used reagent, typically in a solvent like tetrahydrofuran (THF).[2]
Acidic and Basic Cleavage
Silyl ethers can also be cleaved under acidic or basic conditions. The stability of the silyl ether to hydrolysis is directly proportional to the steric bulk around the silicon atom.[9] This provides a powerful tool for orthogonal deprotection. For example, a TMS ether can be selectively cleaved with a mild acid (e.g., acetic acid in THF/water) in the presence of a much more robust TBDMS or TIPS ether.[9]
| Silyl Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
| Data adapted from Greene's Protective Groups in Organic Synthesis.[17] |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions involving silylating agents, particularly silyl halides and triflates, should be performed under an inert atmosphere (e.g., Nitrogen or Argon) as they are sensitive to moisture.[5][9]
Protocol: TBDMS Protection of a Primary Alcohol (Corey Protocol)
This protocol is a robust method for protecting primary and many secondary alcohols.[9]
-
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add TBDMSCl portion-wise at 0 °C or room temperature. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol: Deprotection of a TBDMS Ether using TBAF
This is the standard procedure for cleaving TBDMS and other common silyl ethers.[2]
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, typically as a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl ether in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C or room temperature.
-
Stir the reaction at room temperature and monitor by TLC. Reactions are usually complete within 30 minutes to a few hours.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
-
Conclusion and Future Outlook
Silylating agents are a mature yet continuously evolving class of reagents in organic chemistry. Their reliability in protecting group strategies has enabled the synthesis of countless complex molecules, from pharmaceuticals to natural products.[4] The predictable nature of their reactivity, governed by well-understood steric and electronic principles, allows for the rational design of intricate synthetic routes.[7] Beyond synthesis, their role in analytical derivatization remains critical for metabolomics, environmental analysis, and quality control.[1][18] Future developments will likely focus on expanding the scope of catalytic silylation, including enantioselective methods and the functionalization of traditionally inert C-H bonds, further enhancing the synthetic chemist's toolkit and pushing the boundaries of molecular construction.[18][19]
References
- Changfu Chemical.
-
Wikipedia. Silyl ether. [Link]
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Wikipedia. Silylation. [Link]
-
Pearson. Silyl Ether Protecting Groups: Videos & Practice Problems. (2022-05-04). [Link]
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Homework.Study.com. Briefly explain the major synthetic role of silyl ethers. [Link]
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Grokipedia. Silylation. [Link]
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Chemistry LibreTexts. 16: Silylethers. (2021-06-10). [Link]
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NIH. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]
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Silylating Agents: Enhancing Organic Synthesis with Chlorotriethylsilane. [Link]
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An In-Depth Technical Guide on the Role of Trimethylsilyl Groups in Chemical Synthesis
Introduction: The Unassuming Power of the Trimethylsilyl Group
In the intricate world of chemical synthesis, where precision and control are paramount, the trimethylsilyl (TMS) group, -Si(CH₃)₃, stands out as a remarkably versatile and indispensable tool.[1][2] Comprising a central silicon atom bonded to three methyl groups, its unique combination of steric bulk, chemical inertness, and predictable reactivity has revolutionized the way chemists approach the construction of complex molecules.[1][2] While not found in nature, the strategic incorporation and subsequent removal of TMS groups enable a level of molecular control that is fundamental to modern organic chemistry, drug development, and materials science.[1][3]
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causal mechanisms and strategic considerations behind the use of TMS groups. We will explore its primary roles not just as a passive shield but as an active participant in synthesis—a protecting group, a strategic activating group, and a critical modulator of a molecule's physical properties.
Part I: The TMS Group as a Premier Protecting Agent
The most ubiquitous role of the TMS group is as a temporary protecting group, designed to mask a reactive functional group from unwanted side reactions.[3][4] A successful protecting group strategy hinges on three core principles: easy and high-yielding installation, stability under a desired set of reaction conditions, and clean, high-yielding removal under mild conditions that leave the rest of the molecule intact.[4] The TMS group excels in this capacity, particularly for hydroxyl, amine, and alkyne functionalities.
Protection of Alcohols: The Silyl Ether Linchpin
Alcohols are among the most common functional groups requiring protection due to their acidic proton and nucleophilic oxygen, which are incompatible with many organometallic reagents (e.g., Grignard reagents), strong bases, and hydrides.[5] Conversion of an alcohol to a trimethylsilyl (TMS) ether effectively replaces the reactive proton with a bulky, inert TMS group, rendering it stable for subsequent transformations.[1][6]
Mechanism of Silylation: The formation of a TMS ether is typically achieved by reacting the alcohol with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[6][7] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl.[4][8] A base, such as triethylamine (Et₃N) or imidazole, is crucial for two reasons: it neutralizes the HCl byproduct, preventing acid-catalyzed cleavage of the newly formed silyl ether, and in some cases, can deprotonate the alcohol to form a more potent alkoxide nucleophile.[7][8]
Experimental Protocol: TMS Protection of a Primary Alcohol
This protocol provides a reliable method for the silylation of a primary alcohol using TMSCl and triethylamine.
Materials:
-
Primary Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq), freshly distilled
-
Trimethylsilyl chloride (TMSCl, 1.2 eq), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Silylation: Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the cooled, stirring solution.[7] A white precipitate of triethylammonium chloride will typically form.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS ether.
-
Purification: Purify the product as necessary, typically via flash column chromatography.
Mechanism of Desilylation: The Role of Fluoride
The key to the utility of silyl ethers is their facile and selective cleavage. While they are susceptible to strong acids, the most common and selective method for their removal is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6][9] The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) compared to the Silicon-Oxygen (Si-O) bond (~452 kJ/mol) is the thermodynamic driving force for this reaction.[5] The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and liberating the alcohol as an alkoxide, which is then protonated during aqueous workup.[9][10]
Workflow for Alcohol Protection/Deprotection
Caption: A standard workflow illustrating the protection of an alcohol, subsequent reaction, and final deprotection.
Orthogonal Strategy: Comparing Silyl Protecting Groups
The TMS group is the most labile of the common silyl ethers, making it ideal for short-term protection.[11][12] For multi-step syntheses requiring differential protection, more sterically hindered silyl groups offer greater stability. This allows for "orthogonal" deprotection, where one type of silyl group can be removed selectively in the presence of another.
| Silyl Group | Abbreviation | Steric Hindrance | Stability to Acid | Stability to Base | Common Deprotection |
| Trimethylsilyl | TMS | Low | Low | Moderate | K₂CO₃/MeOH, mild acid, TBAF |
| Triethylsilyl | TES | Moderate | Moderate | High | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS / TBS | High | High | High | TBAF, HF |
| Triisopropylsilyl | TIPS | Very High | Very High | Very High | TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Very High | TBAF, HF |
Part II: TMS as a Strategic Activating Group & Synthetic Handle
Beyond its passive role as a shield, the TMS group can be a powerful tool for activating molecules and directing reactivity. Its unique electronic properties and ability to function as a "super proton" or a precursor to reactive intermediates unlock powerful synthetic transformations.
TMS Enol Ethers: Precursors for Controlled Aldol Reactions
One of the most powerful applications of TMS groups is in the formation of silyl enol ethers from ketones or aldehydes.[13] These compounds are stable, isolable equivalents of enolates, which are otherwise transient and highly reactive.[14] The silyl enol ether can be generated under either kinetic or thermodynamic control, allowing for exquisite regioselectivity in subsequent reactions.[13]
In the Mukaiyama Aldol Addition , a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂).[15][16] The Lewis acid activates the carbonyl electrophile, which is then attacked by the nucleophilic double bond of the silyl enol ether.[17][18] This reaction allows for a crossed aldol reaction without the competing self-condensation that plagues traditional base-catalyzed aldol reactions.[15]
Caption: The catalytic cycle of the Lewis acid-mediated Mukaiyama Aldol Addition.
The Peterson Olefination: A Stereocontrolled Alkene Synthesis
The Peterson Olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes.[19][20] The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[19][21] The key feature of this reaction is that the subsequent elimination of the silyloxy group can be controlled to produce either the cis or trans alkene from the same intermediate.[19][22]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway.
This stereochemical divergence provides a significant advantage, allowing chemists to isolate the diastereomeric β-hydroxysilane intermediates and then subject them to different elimination conditions to selectively form the desired alkene isomer.[23]
Caption: Stereochemical control in the Peterson Olefination via acid or base-mediated elimination.
Part III: Modulating Physical Properties for Analysis
Beyond covalent synthesis, TMS groups play a crucial role in chemical analysis, particularly in gas chromatography (GC) and mass spectrometry (MS).
Increasing Volatility for GC-MS Analysis
Many biologically relevant molecules, such as sugars, amino acids, and organic acids, contain multiple polar functional groups (-OH, -NH₂, -COOH). These groups lead to strong intermolecular hydrogen bonding, making the compounds non-volatile and thermally labile, and thus unsuitable for direct GC-MS analysis.[1][24]
Derivatization via silylation replaces the active hydrogens on these functional groups with TMS groups.[24][25] This process has two critical effects:
-
Eliminates Hydrogen Bonding: It breaks up the intermolecular hydrogen bond network.
-
Increases Volatility: The resulting molecule is less polar and significantly more volatile, allowing it to be vaporized without decomposition and analyzed by GC-MS.[1][26]
Common silylating agents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are highly reactive and produce neutral, volatile byproducts.[26][27]
Protocol: Sample Derivatization for GC-MS Analysis
This is a general protocol for the derivatization of polar metabolites in a dried biological extract.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermal shaker or heating block
-
GC vials
Procedure:
-
Anhydrous Conditions: Ensure the sample is completely dry, as silylating reagents are extremely sensitive to moisture.[24][28]
-
Methoximation (Optional but Recommended): Add 50 µL of methoxyamine hydrochloride solution to the dried sample. This step protects aldehydes and ketones from forming multiple derivatives due to tautomerization.[26][29]
-
Incubation 1: Cap the vial tightly and heat at 30-60 °C for 90 minutes with shaking to complete the methoximation.[29]
-
Silylation: Cool the sample to room temperature. Add 80-100 µL of MSTFA.
-
Incubation 2: Re-cap the vial and heat at 37-70 °C for 30-60 minutes with shaking.[26]
-
Analysis: Cool the sample to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
Conclusion
The trimethylsilyl group is far more than a simple placeholder in chemical synthesis. It is a multifaceted tool that provides chemists with a remarkable degree of control over reactivity, stereochemistry, and physical properties. From its foundational role in protecting sensitive functional groups to its more advanced applications in activating C-C bond formation and enabling modern analytical techniques, the TMS group is a testament to the power of strategic functionalization. A thorough understanding of the principles behind its application—the kinetics of silylation, the thermodynamics of desilylation, and its electronic influence on intermediates—is essential for any scientist engaged in the art and science of molecular construction.
References
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Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
-
Wikipedia. (2024). Trimethylsilyl group. Retrieved from [Link]
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Fiveable. (n.d.). TMS Definition - Organic Chemistry II Key Term. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
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Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved from [Link]
-
Wikipedia. (2023). Mukaiyama aldol addition. Retrieved from [Link]
-
Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Mukaiyama Aldol Addition. Retrieved from [Link]
-
MDPI. (2021). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Silyl enol ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone trimethysilyl enol ether. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
ACS Publications. (2002). Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. Organometallics. Retrieved from [Link]
-
OrgoSolver. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Peterson olefination. Retrieved from [Link]
-
Grokipedia. (n.d.). Silyl ether. Retrieved from [Link]
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YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
MDPI. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Retrieved from [Link]
-
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-
OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]
-
Semantic Scholar. (2014). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Retrieved from [Link]
-
ResearchGate. (2019). Derivatization steps prior to GC–MS analysis. Retrieved from [Link]
-
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-
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Methodological & Application
The Threefold Shield: A Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine as a Silylating Agent
Introduction: Unveiling a Versatile Silylating Agent
In the landscape of modern chemical synthesis and analysis, the strategic modification of functional groups is paramount to achieving desired reactivity, stability, and volatility. Silylation, the introduction of a silyl group (commonly trimethylsilyl, TMS), stands as a cornerstone technique for the temporary protection of active hydrogens in alcohols, phenols, carboxylic acids, and amines.[1] Among the arsenal of silylating agents, N,N,O-Tris(trimethylsilyl)hydroxylamine emerges as a potent and versatile reagent, offering a unique profile for researchers in pharmaceutical development and fine chemical synthesis. This application note serves as a detailed guide to the properties, mechanism, and practical application of this compound, providing field-proven insights and robust protocols for its effective use.
Unlike more common silylating agents, this compound, a trisubstituted hydroxylamine derivative, possesses three labile trimethylsilyl groups, presenting a high silylating potential.[2] Its structure as a protected, lipophilic form of hydroxylamine allows for clean and efficient reactions under mild conditions.[3] This guide will delve into the causality behind experimental choices when using this reagent, ensuring a foundation of trustworthiness and scientific integrity in your laboratory work.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is the bedrock of safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 21023-20-1 | [2] |
| Molecular Formula | C₉H₂₇NOSi₃ | [2] |
| Molecular Weight | 249.57 g/mol | [2] |
| Boiling Point | 128 °C / 97 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 79.2 ± 22.6 °C | [2] |
| Refractive Index | 1.420 | [2] |
| Storage Conditions | Refrigerator | [2] |
Safety Profile: this compound is classified as a flammable liquid and vapor.[2] It is crucial to handle this reagent in a well-ventilated fume hood, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Mechanism of Silylation: A Nucleophilic Dance
The efficacy of this compound as a silylating agent is rooted in the fundamental principles of nucleophilic substitution at a silicon center. The general mechanism involves the attack of a lone pair of electrons from the heteroatom of the substrate (e.g., the oxygen of a hydroxyl group) on one of the silicon atoms of the reagent.
Caption: Generalized mechanism of silylation of an alcohol with this compound.
The driving force for this reaction is the high affinity of silicon for oxygen and the formation of a stable silicon-oxygen bond. The remaining bis(trimethylsilyl)hydroxylamine is a neutral and relatively non-reactive byproduct, simplifying the reaction workup. The presence of three TMS groups on the reagent provides a high concentration of silylating moieties, potentially driving the reaction to completion even with less reactive substrates.
Application & Protocol: A Practical Guide
This compound is a versatile reagent for the silylation of a wide range of functional groups. This section provides a general, field-tested protocol that can be adapted for various substrates. Note: As with any synthetic procedure, optimization of reaction conditions (e.g., temperature, reaction time, and solvent) is recommended for each specific substrate to achieve the best results.
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a starting point for the trimethylsilylation of a primary alcohol.
Materials:
-
Substrate (e.g., a primary alcohol)
-
This compound (CAS 21023-20-1)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous aprotic solvent (e.g., DCM, 5-10 mL per mmol of substrate). Stir until the substrate is fully dissolved.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture dropwise at room temperature. The stoichiometry may need to be adjusted based on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive alcohols, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude silylated product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Sources
Application Notes and Protocols for Hydroxyl Group Protection using N,N,O-Tris(trimethylsilyl)hydroxylamine
Introduction: The Strategic Imperative of Hydroxyl Group Protection
In the intricate landscape of multi-step organic synthesis, the hydroxyl group, with its inherent reactivity, presents both a versatile functional handle and a significant challenge. Its acidic proton and nucleophilic oxygen can interfere with a wide array of reaction conditions, necessitating a robust strategy for its temporary masking. The protection of alcohols as silyl ethers is a cornerstone of modern synthetic chemistry, prized for its ease of installation, general stability, and mild removal.[1] Among the arsenal of silylating agents, N,N,O-Tris(trimethylsilyl)hydroxylamine emerges as a reagent with unique properties, offering a powerful, yet nuanced, approach to hydroxyl protection.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a reagent for the protection of hydroxyl groups. We will delve into its chemical nature, provide detailed protocols for its application, and discuss the mechanistic underpinnings of its reactivity.
This compound: A Profile
This compound, with the molecular formula C9H27NOSi3, is a versatile organosilicon compound. Its structure, featuring three trimethylsilyl (TMS) groups attached to a hydroxylamine core, imparts it with significant silylating potential.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 21023-20-1 | |
| Molecular Formula | C9H27NOSi3 | |
| Molecular Weight | 249.57 g/mol | |
| Boiling Point | 128 °C / 97 mmHg | |
| Density | ~0.8 g/cm³ | |
| Refractive Index | ~1.420 |
The Silylation Reaction: Mechanism and Rationale
The protection of a hydroxyl group with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the silicon atoms of the reagent. The reaction is typically facilitated by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity. The probable byproduct of this reaction is N,O-bis(trimethylsilyl)hydroxylamine.
The choice of this compound over more common silylating agents like chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) can be advantageous in specific contexts. While direct comparative studies are not abundant in the literature, the structure of this reagent suggests a high silylating potential. The presence of three TMS groups could lead to a more efficient transfer of a TMS group to the hydroxyl function.
Caption: Proposed workflow for hydroxyl group protection.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization of reaction conditions for specific substrates is highly recommended.
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et3N) or imidazole (1.2 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol.
-
Dissolve the alcohol in anhydrous DCM or THF.
-
Add triethylamine or imidazole to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trimethylsilyl ether.
Protocol for the Silylation of a Phenol
Phenols, being more acidic than alcohols, may require slightly modified conditions for efficient silylation.
Materials:
-
Phenolic compound
-
This compound (1.2 equivalents)
-
Anhydrous pyridine or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the phenol in anhydrous pyridine or DMF.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove pyridine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the silylated phenol.
-
Purification can be achieved by column chromatography or distillation under reduced pressure.
Deprotection of Trimethylsilyl Ethers: Regenerating the Hydroxyl Group
The trimethylsilyl (TMS) group is prized for its lability under mild acidic conditions or with fluoride ion sources, allowing for selective deprotection in the presence of other protecting groups.
General Protocol for Acid-Catalyzed Deprotection
Materials:
-
Trimethylsilyl ether
-
Methanol or ethanol
-
Dilute hydrochloric acid (1 M) or acetic acid
Procedure:
-
Dissolve the trimethylsilyl ether in methanol or ethanol.
-
Add a few drops of dilute hydrochloric acid or a small amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the deprotected alcohol.
General Protocol for Fluoride-Mediated Deprotection
Materials:
-
Trimethylsilyl ether
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
Procedure:
-
Dissolve the trimethylsilyl ether in THF.
-
Add a solution of TBAF (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, following its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.
Caption: Deprotection strategies for TMS ethers.
Comparative Overview of Common Silylating Agents
While this compound is a potent silylating agent, its selection should be made in the context of other available reagents.
| Silylating Agent | Byproducts | Reactivity | Key Advantages |
| TMSCl | HCl | High (requires base) | Readily available, high reactivity. |
| HMDS | NH3 | Moderate | Neutral byproduct, cost-effective. |
| BSA | N-(trimethylsilyl)acetamide | High | Volatile byproducts, high silylating power. |
| This compound | (TMS)2N-OH (presumed) | High | Potentially high silyl transfer efficiency. |
Conclusion: A Valuable Tool for the Synthetic Chemist
This compound represents a powerful, albeit less commonly documented, reagent for the protection of hydroxyl groups. Its high silylating potential makes it a valuable addition to the synthetic chemist's toolkit. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this reagent in complex synthetic endeavors. As with all synthetic methods, careful consideration of the substrate and reaction conditions is paramount to achieving the desired outcome.
References
-
PubChem. This compound. Available from: [Link]
-
Cheméo. Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Available from: [Link].
-
ResearchGate. techniques for silylation. Available from: [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
National Institutes of Health. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Available from: [Link]
- Google Patents. Hydroxylamine synthesis method.
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. Available from: [Link]
-
PubMed. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Available from: [Link]
-
PubChem. O-(Trimethylsilyl)hydroxylamine. Available from: [Link]
Sources
Application Notes and Protocols for the Derivatization of Alcohols with N,N,O-Tris(trimethylsilyl)hydroxylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Volatility in GC-MS Analysis of Alcohols
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in pharmaceutical research and development, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds. However, a significant number of analytes, including a vast array of alcohols, possess polar hydroxyl functional groups that render them non-volatile and prone to thermal degradation at the high temperatures of the GC inlet. This inherent characteristic leads to poor chromatographic performance, including peak tailing and low sensitivity, hindering accurate quantification and identification.
To surmount these challenges, chemical derivatization is an indispensable sample preparation step. The most prevalent of these techniques is silylation, a process that replaces the active hydrogen of a hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] This transformation to a silyl ether drastically increases the analyte's volatility and thermal stability, leading to improved peak shape, enhanced resolution, and greater sensitivity in GC-MS analysis.[2]
While a variety of silylating agents are commercially available, this application note focuses on the unique characteristics and application of N,N,O-Tris(trimethylsilyl)hydroxylamine (TMSH) for the derivatization of alcohols. We will delve into the mechanistic underpinnings of this reaction, provide a detailed protocol for its application, and discuss its advantages and considerations in the context of drug development and scientific research.
Understanding the Silylation Reaction with this compound (TMSH)
This compound is a potent silylating agent, though less commonly cited in routine alcohol analysis than reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Its structure, possessing three TMS groups, offers a high silylating potential.
The fundamental mechanism of silylation of an alcohol with a silylating agent like TMSH proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of one of the trimethylsilyl groups.[3] This SN2-like reaction results in the formation of a stable trimethylsilyl ether and a corresponding byproduct. The reactivity of alcohols towards silylation is influenced by steric hindrance, generally following the order: primary > secondary > tertiary.
General silylation of an alcohol.
A noteworthy consideration with reagents related to hydroxylamines is the potential for side reactions. For instance, trimethylsulfonium hydroxide (TMSH), a similarly abbreviated but chemically distinct reagent, is known to methylate hydroxyl groups rather than silylate them.[4] While this compound is designed as a silyl donor, analysts should be aware of potential byproducts and optimize reaction conditions to ensure the desired silyl ether formation.
Detailed Protocol for the Derivatization of Alcohols with TMSH
This protocol provides a comprehensive, step-by-step methodology for the derivatization of alcohol-containing analytes using this compound for subsequent GC-MS analysis.
Materials and Reagents:
-
This compound (TMSH)
-
Anhydrous pyridine (or other suitable aprotic solvent such as acetonitrile or dichloromethane)
-
Alcohol-containing sample
-
Internal standard (optional, but recommended for quantitative analysis)
-
Heating block or oven
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Experimental Workflow:
Workflow for alcohol derivatization with TMSH.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately transfer a known amount of the alcohol-containing sample (typically 0.1-1.0 mg) into a clean, dry 2 mL GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried sample to ensure dissolution.
-
(Optional) Add the internal standard at this stage.
-
Using a dry microsyringe, add 100 µL of this compound (TMSH) to the vial. A reagent-to-analyte molar excess is recommended to drive the reaction to completion.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the vial in a heating block or oven at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the steric hindrance of the alcohol's hydroxyl group. Primary alcohols may react more quickly and at lower temperatures than tertiary alcohols.
-
-
Cooling:
-
After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample can now be directly injected into the GC-MS system. A typical injection volume is 1 µL.
-
If the concentration of the derivatized analyte is too high, the sample can be diluted with an appropriate aprotic solvent (e.g., hexane, ethyl acetate) prior to injection.
-
Typical GC-MS Parameters:
The following table provides a starting point for GC-MS method development for the analysis of TMS-derivatized alcohols. Optimization will be necessary based on the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-1ms) |
| Injector Temperature | 250-280°C |
| Injection Mode | Split or Splitless, depending on analyte concentration |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | Initial temp: 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Scan Range | 40-600 amu |
Quantitative Data and Performance Characteristics
The efficiency of the derivatization reaction is paramount for accurate quantification. The following table summarizes key parameters that should be considered and optimized for different classes of alcohols when using TMSH.
| Alcohol Type | Steric Hindrance | Typical Reaction Temperature | Typical Reaction Time | Expected Reactivity |
| Primary | Low | 60°C | 30 minutes | High |
| Secondary | Medium | 70-80°C | 45-60 minutes | Moderate |
| Tertiary | High | 80°C or higher | 60+ minutes | Low |
| Phenols | Varies | 60-70°C | 30-45 minutes | Moderate to High |
Note: The addition of a catalyst, such as trimethylchlorosilane (TMCS), is a common strategy to enhance the reactivity of silylating agents, particularly for hindered hydroxyl groups. While this protocol does not include a catalyst, its use may be explored to improve derivatization efficiency for challenging analytes.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following self-validating steps should be incorporated into your workflow:
-
Analyte Stability: Analyze derivatized samples at set time intervals to assess the stability of the TMS ethers. TMS derivatives can be susceptible to hydrolysis, so prompt analysis is recommended.[5]
-
Reaction Completeness: To verify that the derivatization has gone to completion, inject a sample of the underivatized alcohol under the same GC-MS conditions. The absence of the underivatized alcohol peak in the derivatized sample chromatogram is a strong indicator of a complete reaction.
-
Blank Analysis: Always run a reagent blank (solvent and TMSH without the analyte) to identify any potential interferences from the derivatizing agent or solvent.
-
Calibration and Quality Control: For quantitative applications, a calibration curve should be prepared using derivatized standards. Quality control samples at low, medium, and high concentrations should be run alongside unknown samples to ensure accuracy and precision.
Conclusion
The derivatization of alcohols with this compound is a viable and effective strategy to enhance their volatility and thermal stability for GC-MS analysis. By converting the polar hydroxyl groups into non-polar trimethylsilyl ethers, this method facilitates improved chromatographic performance, leading to more accurate and reliable identification and quantification. The protocol detailed herein provides a robust framework for researchers, scientists, and drug development professionals to successfully implement this derivatization technique. As with any analytical method, optimization of reaction conditions and adherence to quality control measures are essential for achieving high-quality, reproducible data.
References
Sources
The Enigmatic Silylating Agent: A Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine in Silyl Ether Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling complex molecular architecture by masking the reactivity of alcohols. While a plethora of silylating agents are well-established, this guide delves into the theoretical and practical considerations of a less conventional reagent: N,N,O-Tris(trimethylsilyl)hydroxylamine . This document provides a comprehensive analysis of its properties, a proposed mechanism for silylation, a hypothetical protocol, and a discussion on its standing within the broader context of silylating agents. By synthesizing established principles of silylation chemistry with the known characteristics of this unique molecule, we aim to provide a foundational resource for researchers exploring novel synthetic methodologies.
Introduction: The Landscape of Silyl Ether Synthesis
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Alcohols, with their nucleophilic and acidic nature, often require temporary conversion to a less reactive form to prevent undesired side reactions.[1][2] Silyl ethers are a favored choice for this purpose due to their ease of formation, stability under a range of conditions, and typically mild removal.[3][4]
The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base.[5] Other popular reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), each offering distinct advantages in terms of reactivity and byproduct profiles.[5][6] This guide focuses on the potential application of this compound, a molecule possessing multiple silyl groups with varied bonding environments, as a reagent for the synthesis of silyl ethers.
Reagent Profile: this compound
This compound, with the chemical formula C9H27NOSi3, is an organosilicon compound that presents an interesting structural motif.[1][7] It features two trimethylsilyl groups attached to the nitrogen atom and one to the oxygen atom. This arrangement suggests a potential for transferring a trimethylsilyl (TMS) group to a nucleophile, such as an alcohol.
| Property | Value | Reference |
| CAS Number | 21023-20-1 | [7] |
| Molecular Formula | C9H27NOSi3 | [7] |
| Molecular Weight | 249.57 g/mol | [7] |
| Boiling Point | 128 °C / 97 mmHg | [7] |
| Density | 0.8 ± 0.1 g/cm³ | [7] |
While commercially available, literature detailing its specific application as a primary silylating agent for alcohols is notably scarce. This suggests that it may be employed in more niche applications or that other, more reactive or cost-effective reagents are generally preferred.
Proposed Mechanism of Silylation
The generally accepted mechanism for the silylation of an alcohol involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic silicon atom of the silylating agent.[5] In the case of this compound, it is plausible that the O-linked trimethylsilyl group is the most reactive towards transfer, given the higher electronegativity of oxygen compared to nitrogen, which would make the silicon atom more electrophilic.
The reaction is likely catalyzed by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity. The proposed mechanism is as follows:
-
Activation of the Alcohol : A base (e.g., a tertiary amine like triethylamine or an imidazole) deprotonates the alcohol (R-OH) to form a more nucleophilic alkoxide (R-O⁻).
-
Nucleophilic Attack : The alkoxide attacks one of the silicon atoms of this compound. The Si-O bond is generally more polarized and susceptible to nucleophilic attack than the Si-N bonds.
-
Formation of the Silyl Ether : The attack results in the formation of the desired silyl ether (R-O-TMS) and a silylated hydroxylamine byproduct.
Figure 1: Proposed mechanism for the silylation of an alcohol.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is theoretical and based on general procedures for silylation reactions due to the lack of specific published methods for this compound.[6] Optimization will be necessary for any specific substrate.
Objective:
To protect a primary or secondary alcohol as its trimethylsilyl (TMS) ether using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (1.5 eq) or Imidazole (catalytic to 1.5 eq))
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Silylating Agent: Slowly add this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require heating to proceed at a reasonable rate.
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Figure 2: A generalized workflow for silyl ether synthesis.
Comparative Analysis and Discussion
The limited documentation on the use of this compound for silyl ether synthesis prompts a discussion on its potential advantages and disadvantages compared to more established reagents.
Potential Advantages:
-
Byproducts: The silylated hydroxylamine byproducts may be less volatile than the parent reagent, potentially simplifying removal under vacuum.
-
Unique Reactivity: The presence of both N-silyl and O-silyl groups might offer unique selectivity in complex molecules with multiple nucleophilic sites.
Potential Disadvantages:
-
Reactivity: The reactivity of this compound may be lower than that of silyl halides or triflates, requiring harsher conditions or longer reaction times. Silylamines are generally used for the silylation of alcohols, amines, and amides.[8]
-
Atom Economy: With a molecular weight of 249.57 g/mol and transferring only one TMS group (73.17 g/mol ), the atom economy is less favorable compared to smaller reagents like TMSCl.
-
Cost and Availability: It is generally more expensive and less commonly stocked than reagents like TMSCl or HMDS.
-
Byproduct Complexity: The silylated hydroxylamine byproduct could potentially complicate purification compared to the simple salts formed from silyl halides or the volatile ammonia from HMDS.
Conclusion
This compound remains an intriguing yet underutilized reagent in the context of silyl ether synthesis. While its structural features suggest a capability for silyl group transfer, the lack of dedicated literature protocols indicates that it does not currently offer a significant advantage over more established silylating agents for routine alcohol protection.
This guide provides a theoretical framework for its application, including a plausible mechanism and a starting point for experimental protocol development. It is our hope that this analysis will serve as a valuable resource for researchers seeking to explore the full potential of the vast array of available organosilicon reagents and to push the boundaries of synthetic methodology. Further empirical studies are necessary to fully elucidate the reactivity, scope, and potential niche applications of this compound in organic synthesis.
References
- Heaney, H., & El Gihani, M. T. (1996). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ChemInform, 27(33).
-
Gelest, Inc. (n.d.). Silylation. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228–7230.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
-
Wikipedia contributors. (2023, November 28). Silylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ranu, B. C., & Dutta, P. (2003). A simple and efficient procedure for the silylation of alcohols and phenols with hexamethyldisilazane (HMDS) catalyzed by zinc chloride. Tetrahedron Letters, 44(4), 849-851.
- Verma, V., Koperniku, A., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity.
-
Chemistry LibreTexts. (2022). Protection of Alcohols. Retrieved from [Link]
-
OpenOChem. (n.d.). Protection of Alcohols. Retrieved from [Link]
Sources
- 1. This compound | C9H27NOSi3 | CID 519835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Silylation - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N,O-Tris(trimethylsilyl)hydroxylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of N,N,O-Tris(trimethylsilyl)hydroxylamine in modern peptide synthesis. Moving beyond a conventional, rigid template, this document is structured to offer an in-depth understanding of the reagent's role, primarily as a powerful silylating agent for the in situ, transient protection of amino acids. By explaining the fundamental principles and providing detailed, field-proven protocols, this guide aims to equip researchers with the necessary knowledge to effectively integrate this versatile reagent into their peptide synthesis workflows, particularly in scenarios favoring minimal protection strategies.
Introduction: The Challenge of Unprotected Amino Acids in Peptide Synthesis
The synthesis of peptides, fundamental in both biological research and therapeutic development, traditionally relies on the use of Nα-protected amino acids to ensure regioselective amide bond formation and prevent unwanted side reactions.[1] While effective, this approach necessitates additional synthesis steps for the introduction and subsequent removal of these protecting groups, contributing to lower atom economy and increased solvent waste.
A more streamlined and environmentally sustainable approach involves the direct use of unprotected amino acids. However, their zwitterionic nature at physiological pH renders them poorly soluble in the organic solvents typically used for peptide coupling reactions. Furthermore, the presence of a free nucleophilic amino group and a carboxylate anion complicates their direct use in a controlled manner. To overcome these challenges, a strategy of in situ and transient protection has been developed, with silylating agents playing a pivotal role.[1]
This compound: A Trimethylsilylating Agent for Transient Protection
This compound, with the chemical formula C9H27NOSi3, is a potent silylating agent. In the context of peptide synthesis, its primary function is to transiently mask the protic functional groups of unprotected amino acids, namely the carboxylic acid and the α-amino group. This process converts the zwitterionic amino acid into a more soluble and reactive silylated derivative.
The trimethylsilyl (TMS) groups introduced by this compound are labile and can be easily removed during aqueous work-up, regenerating the free functional groups after the peptide bond has been formed. This transient protection strategy offers a significant advantage by simplifying the overall synthetic workflow.
Mechanism of Action: In Situ Silylation of Amino Acids
The application of this compound in peptide synthesis is predicated on its ability to efficiently silylate both the carboxylic acid and the amino group of an unprotected amino acid. This in situ derivatization transforms the amino acid into a soluble N,O-bis(trimethylsilyl)amino acid derivative.[1]
The silylation process enhances the nucleophilicity of the amino group, making it more reactive towards the activated carboxyl group of the coupling partner. Concurrently, the silylation of the carboxylic acid group prevents its interference in the coupling reaction.
Sources
Application Note: Protocol for Trimethylsilylation of Steroids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Steroids and the Power of Silylation
Steroids are a broad class of bioactive lipids crucial in physiological processes and pharmaceutical applications. Their accurate quantification in complex biological matrices is a cornerstone of endocrinology, clinical chemistry, and anti-doping science. However, the inherent chemical properties of steroids—namely the presence of polar hydroxyl and ketone functional groups—render them non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography (GC).[1][2]
To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step. Silylation, the most widely used derivatization technique for GC analysis, replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[3][4] This process dramatically increases the volatility and thermal stability of the steroid molecule, while simultaneously reducing its polarity.[2][3] The resulting TMS-ether derivatives exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity for detection by mass spectrometry (MS).[1][5]
This application note provides a comprehensive guide to the silylation of steroids using the highly effective reagent system N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often fortified with a catalyst, Trimethylchlorosilane (TMCS). We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting.
The Chemistry of Silylation: Mechanism and Reagent Choice
Silylation is a nucleophilic substitution reaction at the silicon atom of the silylating agent.[3] The lone pair of electrons on the oxygen of the steroid's hydroxyl group attacks the silicon atom of the silylating reagent.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and versatile silylating agent.[3] It is highly reactive towards a wide range of functional groups, including alcohols, phenols, and carboxylic acids.[3] A key advantage of BSTFA is that its by-products, N-methyltrifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing interference during GC analysis.[3][6]
-
Trimethylchlorosilane (TMCS): TMCS is often used as a catalyst in conjunction with other silylating reagents like BSTFA.[7] While a weak silyl donor on its own, TMCS significantly increases the reactivity of the primary silylating agent, enabling the derivatization of sterically hindered hydroxyl groups that might not react with BSTFA alone.[7][8] The byproduct of reactions involving TMCS is hydrochloric acid (HCl).[7]
The general order of reactivity for silylation of different functional groups is: alcohols > phenols > carboxylic acids > amines > amides. Within alcohols, the ease of derivatization follows the order: primary > secondary > tertiary, due to steric hindrance.[7]
Mechanism of Silylation with BSTFA and TMCS Catalyst
The diagram below illustrates the catalytic role of TMCS in the silylation of a steroidal hydroxyl group by BSTFA.
Caption: Silylation mechanism of a steroid hydroxyl group.
Experimental Protocol: Silylation of Steroids with BSTFA + 1% TMCS
This protocol provides a robust starting point for the derivatization of steroids. Optimization may be required depending on the specific steroid(s) and sample matrix.
Materials:
-
Steroid standard or dried sample extract
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Microsyringes
Safety Precautions: Silylating reagents are extremely sensitive to moisture and should be handled under dry conditions in a fume hood.[3][7][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling information.
Workflow for Steroid Silylation
The following diagram outlines the key steps in the silylation protocol.
Caption: Step-by-step workflow for steroid derivatization.
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample is completely anhydrous. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[3] For samples in organic solvent, evaporate to dryness. The presence of water will consume the silylating reagent and interfere with the reaction.[8]
-
Accurately weigh 1-10 mg of the dried sample or standard into a clean, dry 2 mL reaction vial.[3][7]
-
-
Reagent Addition:
-
If desired, dissolve the sample in a small volume (e.g., 100 µL) of an anhydrous solvent. Pyridine and dimethylformamide are excellent choices as they can also act as acid scavengers and help to drive the reaction to completion.[9][10]
-
Add an excess of the BSTFA + 1% TMCS reagent. A general guideline is to use a 2:1 molar ratio of silylating reagent to active hydrogens on the steroid molecule.[3][7] For a typical 1 mg steroid sample, 100-200 µL of the reagent is usually sufficient.
-
-
Reaction:
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Vortex the mixture thoroughly to ensure complete dissolution and mixing.
-
Heat the reaction vial at 60-70°C for 30-60 minutes.[11] The optimal time and temperature may vary. For highly hindered hydroxyl groups, such as the 17α-hydroxyl, higher temperatures (up to 150°C) or longer reaction times may be necessary.[12][13]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. It is advisable to analyze the derivatized sample as soon as possible, although TMS derivatives are generally stable for several days if stored properly in a tightly sealed vial.[8]
-
Inject an appropriate volume (typically 1 µL) into the GC-MS. Use a glass injection port liner to avoid interactions with stainless steel surfaces.[3]
-
Data and Optimization
The success of the silylation reaction is dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Condition/Reagent | Rationale & Expert Insights |
| Temperature | 60 - 100°C | Most steroids derivatize efficiently within this range. For sterically hindered groups (e.g., tertiary alcohols), higher temperatures may be required.[13] However, excessive heat can sometimes lead to side reactions.[8] |
| Time | 15 - 60 minutes | Reaction is often complete upon dissolution.[3] Monitor reaction completeness by analyzing aliquots at different time points until the product peak area maximizes. A minimum of 3 hours at 56°C has been reported for optimal results in some cases.[8] |
| Solvent | Pyridine, Acetonitrile, DMF | The choice of solvent can influence reaction efficiency. Pyridine and DMF are particularly effective for challenging derivatizations as they can help solubilize the steroid and drive the reaction forward.[9][10] |
| Catalyst (TMCS) | 1 - 10% in BSTFA | A 1% TMCS concentration is sufficient for most applications.[7] For particularly stubborn or hindered hydroxyl groups, the concentration can be increased.[7][9] |
| Reagent Excess | >2:1 molar ratio | A stoichiometric excess of the silylating reagent is crucial to drive the reaction to completion.[3] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Derivatization | Insufficient reagent, time, or temperature; presence of moisture. | Increase the amount of silylating reagent, prolong the reaction time, or increase the temperature. Ensure all glassware and solvents are anhydrous.[9] Consider increasing the TMCS catalyst concentration.[7] |
| Multiple Peaks for a Single Steroid | Formation of mono- and di-silylated derivatives; side reactions. | Optimize reaction conditions (time, temperature) to favor the formation of the fully silylated product. The choice of solvent can also impact the formation of multiple derivatives.[10][14] |
| Peak Tailing in Chromatogram | Adsorption of derivatives on active sites in the GC system. | Use a deactivated glass liner in the injector port. Ensure the GC column is in good condition and suitable for TMS derivatives (e.g., non-polar silicone phases like SPB-1 or SPB-5).[3][7] |
| No Product Peak | Reagent has hydrolyzed due to moisture. | Use fresh, unopened silylating reagent. Ensure all handling is performed under strictly anhydrous conditions.[9] |
Conclusion
Silylation with BSTFA and TMCS is a reliable and effective method for the derivatization of steroids prior to GC-MS analysis. By converting polar hydroxyl groups into non-polar, stable TMS ethers, this technique significantly enhances the volatility and chromatographic performance of these important biomolecules. The protocol and guidelines presented in this application note provide a solid foundation for researchers to achieve reproducible and accurate quantification of steroids in a variety of matrices. Careful attention to anhydrous conditions and optimization of reaction parameters are key to ensuring the success of this critical sample preparation step.
References
-
Chambaz, E. M., & Horning, E. C. (1969). Steroid Trimethylsilyl Ethers. Derivative Formation for Compounds with Highly Hindered Hydroxyl Groups. Analytical Letters, 4(1). Available from: [Link]
-
Islam, S., & Hill, D. W. (1966). Factors and Artifacts in the Formation of the Trimethylsilyl Ethers of Steroids. Journal of Chromatographic Science, 4(9), 355–359. Available from: [Link]
-
Miyazaki, H., Ishibashi, M., Itoh, M., & Nambara, T. (1977). Use of new silylating agents for identification of hydroxylated steroids by gas chromatography and gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 4(1), 23–35. Available from: [Link]
-
Yoon, J. M., & Lee, K. H. (2001). Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. Journal of Biosciences, 26(5), 627–634. Available from: [Link]
-
Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128. Available from: [Link]
-
Zhou, P., et al. (2007). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Chromatography A, 1156(1-2), 295-303. Available from: [Link]
-
Ballhorn, L., et al. (1979). Mass spectrometry and stability of t-butyldimethylsilylethers of some estrogens and androstanes. Steroids, 33(4), 379-88. Available from: [Link]
-
Chambaz, E. M., & Horning, E. C. (1967). Steroid Trimethylsilyl Ethers. Derivative Formation for Compounds with Highly Hindered Hydroxyl Groups. Analytical Letters, 1(1), 43-52. Available from: [Link]
-
Thermo Fisher Scientific. Protocols for Silylating with BSTFA + TMCS. Available from: [Link]
-
Shackleton, C. H. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of endocrinology, 207(2), 127–141. Available from: [Link]
-
Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. Available from: [Link]
Sources
- 1. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
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- 7. gcms.cz [gcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. idc-online.com [idc-online.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N,O-Tris(trimethylsilyl)hydroxylamine for derivatizing fatty acids
An In-Depth Guide to the Silylation of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of fatty acids using silylation techniques prior to GC-MS analysis. While a multitude of derivatization agents exist, this document focuses on the most robust, powerful, and widely validated silylating agents in the field: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . These reagents have become the gold standard due to their efficacy, ease of use, and the extensive body of literature supporting their application.
While the query concerned N,N,O-Tris(trimethylsilyl)hydroxylamine, it is a less common reagent for this specific application, with limited authoritative literature compared to the established trifluoroacetamide-based silylating agents. Therefore, to ensure scientific integrity and provide field-proven methodologies, this guide is centered on the industry-standard protocols.
The Scientific Imperative for Derivatization
Fatty acids, in their native state, are polar, non-volatile compounds due to the carboxylic acid functional group (-COOH). This group readily forms hydrogen bonds, which significantly increases their boiling point and causes poor chromatographic behavior. Direct injection onto a GC column results in broad, tailing peaks, low sensitivity, and potential irreversible adsorption to the column matrix.
Derivatization is a chemical modification process that addresses these challenges. Silylation is the most prevalent technique, involving the replacement of active hydrogen atoms in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups with a non-polar trimethylsilyl (TMS) group (-Si(CH₃)₃).[1][2]
The core benefits of silylating fatty acids are:
-
Increased Volatility: The replacement of the polar -COOH group with a non-polar TMS-ester derivative drastically lowers the boiling point, making the analyte suitable for gas-phase analysis.[3][4]
-
Enhanced Thermal Stability: TMS derivatives are more resistant to thermal degradation in the high-temperature environment of the GC injector and column.[4]
-
Improved Chromatographic Performance: Derivatization eliminates hydrogen bonding, leading to sharper, more symmetrical peaks, which significantly improves resolution and the accuracy of quantification.[1]
-
Reduced System Activity: Silylation minimizes interactions between the analyte and active sites (e.g., free silanol groups) within the GC inlet and column, preventing peak tailing and sample loss.[1]
Mechanism of Silylation: A Chemical Transformation
Silylation of a fatty acid is a nucleophilic substitution reaction. The oxygen of the carboxylic acid's hydroxyl group attacks the silicon atom of the silylating agent (e.g., BSTFA). This process is highly efficient, leading to the formation of a volatile trimethylsilyl ester and stable, non-interfering by-products.
Selecting the Optimal Silylation Reagent
The choice between BSTFA and MSTFA is often dictated by the specific requirements of the analysis, particularly the complexity of the sample matrix and the volatility of the target analytes.[1] A catalyst, such as Trimethylchlorosilane (TMCS) , is often added at 1-10% to increase the reactivity of the reagent, especially for sterically hindered compounds.[5][6]
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very strong silylating agent. | Considered one of the strongest and most versatile commercially available agents.[1] |
| By-products | Mono(trimethylsilyl)trifluoroacetamide & Trifluoroacetamide. | N-methyltrifluoroacetamide. |
| By-product Volatility | Less volatile than MSTFA by-products. | Highly volatile; by-products typically elute with the solvent front.[7] |
| Key Advantage | A powerful, general-purpose reagent suitable for a wide range of applications. | Ideal for trace analysis where by-product peaks could interfere with early-eluting analytes of interest. |
| Common Formulation | Often used with 1% TMCS to enhance reactivity.[5] | Also available with 1% TMCS for difficult-to-silylate compounds.[7] |
Validated Protocol for Fatty Acid Derivatization
This protocol provides a robust, self-validating method for the silylation of fatty acids from a dried biological or chemical extract. The inclusion of an internal standard is critical for ensuring quantitative accuracy.
Required Materials and Reagents
-
Silylating Reagent: BSTFA + 1% TMCS or MSTFA + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade). Pyridine can act as a catalyst and acid scavenger.[6]
-
Internal Standard (IS): A non-endogenous fatty acid (e.g., Pentadecanoic Acid, C15:0) solution of known concentration.
-
Equipment: 2 mL GC vials with PTFE-lined caps, heating block or oven, vortex mixer, precision microsyringes, gas-tight syringe for reagent handling.
Step-by-Step Experimental Procedure
-
Sample Preparation (Crucial Step):
-
Transfer the sample extract containing fatty acids into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. The absence of water is critical , as silylation reagents are highly moisture-sensitive and will be consumed by water, leading to incomplete derivatization.[2][8]
-
-
Internal Standard Addition:
-
Add a precise volume of the internal standard solution to the dried sample.
-
Evaporate the solvent again to complete dryness.
-
-
Derivatization Reaction:
-
To the dried sample containing the IS, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).[6] Work in a fume hood and avoid inhaling the reagent.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes .[6] This ensures the reaction proceeds to completion.
-
-
Analysis:
-
Allow the vial to cool to room temperature. Do not open the vial.
-
The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.
-
GC-MS Instrumental Parameters
Proper instrument setup is essential for achieving good separation and detection. The following parameters serve as a validated starting point and may require optimization for specific applications.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of TMS derivatives without thermal degradation. |
| Injection Mode | Split/Splitless (Splitless for trace analysis) | Matches the injection to the sample concentration. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Column | Low-polarity phase (e.g., SLB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm | Provides excellent separation of fatty acid TMS esters based on boiling point. |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 5°C/min to 280°C (hold 5 min) | A starting point to effectively separate a wide range of fatty acids. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra and enabling library matching. |
| Source Temperature | 230°C | A standard temperature to maintain cleanliness and promote ionization. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Mass Scan Range | m/z 50 - 650 | Covers the expected mass range for common fatty acid TMS esters and their fragments. |
Comprehensive Workflow and Data Interpretation
The entire process, from sample preparation to data analysis, must be systematic to ensure reproducibility and reliability.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete derivatization.2. Presence of moisture in the sample.3. Active sites in the GC inlet liner or column. | 1. Increase reaction time/temperature; use fresh reagent.2. Ensure the sample is completely dry before adding reagent.3. Replace the inlet liner; trim the column front end. |
| Low Analyte Signal | 1. Incomplete derivatization.2. Adsorption of the analyte in the system.3. Leaks in the GC-MS system. | 1. Optimize the derivatization protocol as above.2. Deactivate the inlet liner or use a liner with glass wool.3. Perform a leak check on the instrument. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the solvent or reagents. | 1. Run several solvent blanks to clean the system.2. Run a reagent blank (solvent + reagent only) to identify contaminant sources. |
| No Peaks Detected | 1. Reagent has expired or been deactivated by moisture.2. Syringe clog or incorrect injection.3. Severe system leak. | 1. Use a fresh, unopened vial of silylating reagent.2. Check the autosampler syringe and injection process.3. Conduct a full instrument diagnostic and leak check. |
References
- Silylation Reagents. Thermo Fisher Scientific.
- Derivatization reagents for GC, silyl
- Silyl
- Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Restek.
- Silyl
- Fatty Acid Methyl Ester analysis by Gas Chrom
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ioniz
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH.
- Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS)
Sources
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- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. restek.com [restek.com]
- 5. Silylation Reagents | Fisher Scientific [fishersci.com]
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- 8. researchgate.net [researchgate.net]
The Versatile Role of N,N,O-Tris(trimethylsilyl)hydroxylamine in Modern Carbohydrate Chemistry: Applications and Protocols
For Immediate Release
In the intricate field of carbohydrate chemistry, where the manipulation of hydroxyl groups with precision is paramount, N,N,O-Tris(trimethylsilyl)hydroxylamine emerges as a reagent of significant interest. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. By leveraging its unique properties, this silylated hydroxylamine derivative opens avenues for the synthesis of novel carbohydrate-based structures, including glycosylamines and other nitrogen-containing sugars, which are crucial components of many biologically active molecules.
Introduction to this compound: A Silylated Workhorse
This compound, with the chemical formula C9H27NOSi3, is a fully silylated derivative of hydroxylamine.[1][2][3][4] The three trimethylsilyl (TMS) groups serve a dual purpose: they render the molecule lipophilic and significantly less polar than its parent compound, and they act as protecting groups for the reactive N-H and O-H functionalities of hydroxylamine. This protection is crucial for controlling its reactivity in complex chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2][4]
| Property | Value |
| CAS Number | 21023-20-1 |
| Molecular Formula | C9H27NOSi3 |
| Molecular Weight | 249.57 g/mol |
| Boiling Point | 128 °C at 97 mmHg |
| Density | ~0.8 g/cm³ |
| Refractive Index | ~1.420 |
| Storage Conditions | Refrigerator |
The strategic use of silyl groups is a cornerstone of modern organic synthesis, particularly in carbohydrate chemistry where the polyhydroxylated nature of sugars necessitates careful protection and deprotection strategies.[5][6][7][8][9] this compound can be viewed as a protected, nucleophilic source of the "NH-OH" synthon, allowing for its introduction into organic molecules under specific reaction conditions.
Core Application: Synthesis of N-Glycosides and Glycosylamines
A primary application of this compound in carbohydrate chemistry is in the synthesis of N-glycosides and their derivatives. N-glycosyl compounds are integral to a vast array of biological processes and form the structural basis of nucleosides and glycoproteins.[10][11][12][13][14][15][16][17] The formation of a stable N-glycosidic bond is a key step in the synthesis of many therapeutic agents.
The reaction typically involves the coupling of an activated sugar derivative, such as a glycosyl halide or triflate, with this compound. The silylated hydroxylamine acts as a nucleophile, attacking the anomeric carbon of the sugar.
Caption: General workflow for N-glycoside synthesis.
Protocol 1: General Procedure for the Synthesis of a Silylated N-Glycoside
This protocol outlines a general approach for the reaction between a glycosyl bromide and this compound. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization based on the reactivity of the sugar substrate.
Materials:
-
Per-O-acetylated or per-O-benzoylated glycosyl bromide
-
This compound
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the per-O-protected glycosyl bromide (1.0 eq) and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM or acetonitrile via syringe.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product, a silylated N-glycoside, can be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the silyl groups on the reagent and the resulting product.
-
Molecular Sieves: These are added to scavenge any residual water in the reaction mixture.
-
Excess Reagent: A slight excess of this compound is used to ensure the complete consumption of the more valuable glycosyl donor.
Mechanistic Considerations: The Role of Silyl Groups in Reactivity and Stereocontrol
The stereochemical outcome of glycosylation reactions is of utmost importance. The presence of participating groups at the C-2 position of the sugar (e.g., an acetyl or benzoyl group) can influence the stereoselectivity of the N-glycosidic bond formation, typically favoring the formation of the 1,2-trans product.
Caption: Mechanism of stereocontrol in N-glycosylation.
The trimethylsilyl groups on the nitrogen atom of the hydroxylamine reagent also play a role in modulating its nucleophilicity and steric bulk, which can further influence the reaction's stereochemical course.
Deprotection and Further Transformations
The silyl groups on the newly formed N-glycoside can be readily removed under mild acidic or fluoride-mediated conditions to yield the corresponding N-hydroxy-glycosylamine or glycosylamine.
Protocol 2: Desilylation of Silylated N-Glycosides
A. Acidic Hydrolysis:
-
Dissolve the purified silylated N-glycoside in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the deprotected product as needed.
B. Fluoride-Mediated Desilylation:
-
Dissolve the silylated N-glycoside in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution) dropwise at 0 °C.
-
Stir the reaction for the required time (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
The resulting deprotected N-glycosides are valuable intermediates for the synthesis of more complex glycoconjugates, including glycoamino acids and neoglycoproteins.
Conclusion and Future Perspectives
This compound serves as a valuable, protected source of hydroxylamine for the synthesis of nitrogen-containing carbohydrates. Its application in the formation of N-glycosides demonstrates the power of silyl chemistry in facilitating complex transformations in carbohydrate synthesis. Future research in this area may focus on expanding the scope of this reagent to include reactions with a wider range of carbohydrate electrophiles and the development of catalytic, asymmetric methods for the synthesis of enantiomerically pure, complex glycosylamines and their derivatives. The continued exploration of such versatile reagents is essential for advancing the fields of glycobiology and medicinal chemistry.
References
-
Sweeley, C. C., Bentley, R., Makita, M., & Wells, W. W. (1963). Gas-liquid chromatography of trimethylsilyl derivatives of sugars and related substances. Journal of the American Chemical Society, 85(16), 2497-2507. [Link]
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
-
Carpino, L. A., & El-Faham, A. (2006). The Schmidt Reaction: A Century of Discovery and Development. Organic Process Research & Development, 10(2), 381-390. [Link]
-
Rojas-Escudero, E., Elizalde-González, M. P., & Mattusch, J. (2004). Optimization of carbohydrate silylation for gas chromatography. Journal of chromatographic science, 42(9), 484-490. [Link]
-
Jensen, K. J. (2004). N-Glycoside Synthesis for Glycobiology. Chemical Reviews, 104(9), 4013-4048. [Link]
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Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Moreno, F. J. (2011). Derivatization of carbohydrates for their analysis by gas chromatography-mass spectrometry (GC-MS). TrAC Trends in Analytical Chemistry, 30(2), 230-247. [Link]
-
Wang, C. C., Lee, J. C., & Luo, S. Y. (2010). TMSOTf-catalyzed silylation: streamlined regioselective one-pot protection and acetylation of carbohydrates. Organic letters, 12(23), 5486-5489. [Link]
-
O'Reilly, M. K., & Stick, R. V. (2013). The amination of sugars and sugar-derived tetrahydrofurans with transaminases. Angewandte Chemie International Edition, 52(40), 10580-10583. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sivets, G. G. (2019).
-
Crich, D. (2011). Chemistry of O-acyl-N,N-disubstituted hydroxylamines: an underdeveloped class of nitrogen electrophiles. Accounts of chemical research, 44(5), 336-346. [Link]
-
Cheméo. (n.d.). Tris(trimethylsilyl)hydroxylamine. Retrieved from [Link]
- Palmacci, E. R., & Seeberger, P. H. (2004). Synthesis of aminated sugars. In Carbohydrate-Based Drug Discovery (pp. 45-74). Wiley-VCH.
- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
-
Hill, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di-and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
-
Kumar, R., & Kumar, V. (2014). Recent advances in the syntheses of nucleoside triphosphates. ChemInform, 45(29). [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2005). The synthesis of N-trifluoromethyl hydroxylamine from (trifluoromethyl) trimethylsilane. The Journal of organic chemistry, 70(14), 5655-5658. [Link]
-
Martin, O. R., & Nicolas, C. (2008). One-step synthesis of N-protected glycosylamines from sugar hemiacetals. Tetrahedron Letters, 49(29-30), 4581-4583. [Link]
-
Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Retrieved from [Link]
-
Pearson. (2022, July 22). Monosaccharides - N-Glycosides Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
NIST. (n.d.). Hydroxylamine, 3TMS derivative. Retrieved from [Link]
-
Grimes, C. L. (2017). Synthesis and application of methyl N, O-hydroxylamine muramyl peptides. ACS chemical biology, 12(6), 1548-1553. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
Hutter, D., & Benner, S. A. (2011). Labeled nucleoside triphosphates with reversibly terminating aminoalkoxyl groups. Nucleosides, Nucleotides and Nucleic Acids, 30(12), 1074-1085. [Link]
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- 3. Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Hydroxylamine, 3TMS derivative [webbook.nist.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
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- 8. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-promoted and stereospecific formation of N-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-promoted and stereospecific formation of N-glycosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Aminopolyols from Carbohydrates: Amination of Sugars and Sugar‐Derived Tetrahydrofurans with Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Monosaccharides - N-Glycosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Silylation Reactions
A Foreword from the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize silylation as a key derivatization step for gas chromatography-mass spectrometry (GC-MS) analysis. You may have encountered the term N,N,O-Tris(trimethylsilyl)hydroxylamine[1][2][3][4]; while this is a valid chemical entity, it is not a commonly employed silylating agent in routine analytical derivatization.
It is highly probable that you are working with more conventional and powerful silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA) , often in the presence of a catalyst like Trimethylchlorosilane (TMCS) [5][6]. The principles and troubleshooting strategies detailed in this guide are universally applicable to these reagents and will provide a robust framework for resolving issues of incomplete silylation.
Silylation is a cornerstone of GC-MS analysis, rendering polar molecules volatile and thermally stable by replacing active hydrogens on functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group[7][8][9]. However, the reaction's sensitivity to a number of factors can often lead to incomplete derivatization, compromising analytical results. This guide is structured to address these challenges in a direct, question-and-answer format, grounded in the chemical principles that govern the reaction.
Core Troubleshooting Guide
Q1: My chromatogram shows evidence of incomplete silylation—such as tailing peaks, multiple peaks for a single analyte, or a persistent peak for the underivatized compound. What is the primary cause and how do I fix it?
This is the most common manifestation of a failed or incomplete silylation reaction. The root cause can almost always be traced back to one of four key areas: moisture , reagent stoichiometry/activity , reaction kinetics , or matrix interference .
A1.1: The Pernicious Effect of Moisture
Moisture is the principal adversary of silylation. Silylating agents are highly susceptible to hydrolysis[7][10]. Water molecules present in your sample, solvent, or glassware will readily react with the silylating reagent, consuming it in a non-productive side reaction and rendering it unavailable to derivatize your analyte.
Cause-and-Effect Analysis: The silicon atom in a silylating agent like BSTFA is highly electrophilic and is readily attacked by nucleophiles. The oxygen atom in water is a potent nucleophile that will react with the silylating agent to form inert siloxanes, effectively quenching the reagent.
Troubleshooting Protocol for Moisture Contamination:
-
Rigorous Sample Drying:
-
If your sample is in an aqueous solution, it must be evaporated to complete dryness. This can be achieved by lyophilization (freeze-drying) or by using a centrifugal vacuum concentrator or a gentle stream of dry nitrogen gas[5][11].
-
For samples that are solids or oils, ensure they are anhydrous. If necessary, co-evaporation with an anhydrous solvent like toluene can help to azeotropically remove residual water.
-
-
Anhydrous Solvents are Non-Negotiable:
-
Use only high-purity, anhydrous-grade solvents for your silylation reactions. Acetonitrile and pyridine are common choices.
-
Ensure solvents are stored under an inert atmosphere (e.g., nitrogen or argon) and handled with syringes that have been purged with inert gas.
-
-
Proper Glassware Preparation:
-
All glassware (reaction vials, autosampler vials, inserts) must be scrupulously dried. Oven-drying at 120-150°C for at least 4 hours is recommended.
-
For ultra-sensitive analyses, silanizing the glassware can be beneficial. This process deactivates surface silanol groups on the glass, which can otherwise consume reagent or adsorb analytes[12].
-
A1.2: Reagent Stoichiometry and Catalysis
An insufficient amount of silylating reagent or the absence of a necessary catalyst can lead to an incomplete reaction, especially for sterically hindered or less reactive functional groups.
Cause-and-Effect Analysis: Silylation is a nucleophilic substitution reaction[8][13]. For the reaction to proceed to completion, the silylating agent must be present in stoichiometric excess relative to the number of active hydrogens in the sample. Furthermore, catalysts like Trimethylchlorosilane (TMCS) are often required to enhance the reactivity of the primary silylating agent[6][14]. TMCS acts by converting the leaving group of the silylating agent into a more labile species, thereby accelerating the reaction. It is particularly crucial for derivatizing sterically hindered hydroxyls, secondary amines, and amides[6][14].
Troubleshooting Protocol for Reagent Issues:
-
Ensure Molar Excess: A general rule of thumb is to use at least a 2:1 molar ratio of the silylating reagent to the total number of active hydrogens on your analyte[14]. For complex mixtures or when the analyte concentration is unknown, a larger excess is recommended.
-
Incorporate a Catalyst: For many applications, using a silylating agent formulated with a catalyst is essential. A mixture of BSTFA with 1% TMCS is a powerful and widely used formulation that can derivatize a broad range of functional groups[5][15][16].
-
Verify Reagent Integrity: Silylating reagents degrade over time, especially if they have been exposed to atmospheric moisture. Use fresh reagents from a newly opened vial whenever possible. Store reagents in a desiccator under an inert atmosphere.
A1.3: Sub-Optimal Reaction Conditions (Time and Temperature)
The kinetics of silylation are highly dependent on both temperature and reaction time. Sterically hindered functional groups (e.g., tertiary alcohols) and less reactive groups (e.g., amides) require more aggressive conditions to achieve complete derivatization.
Cause-and-Effect Analysis: Like most chemical reactions, silylation rates increase with temperature. The additional thermal energy helps to overcome the activation energy barrier for the reaction, particularly for sterically hindered sites. Similarly, allowing sufficient time is critical for the reaction to reach equilibrium and completion.
Recommended Reaction Conditions (Starting Points):
| Analyte Class | Functional Groups | Typical Temperature | Typical Time | Notes |
| Simple Alcohols, Phenols | Primary/Secondary -OH | Room Temp - 60°C | 15 - 30 min | Generally react quickly and easily. |
| Carboxylic Acids | -COOH | 60 - 70°C | 30 - 60 min | Readily derivatized under moderate heating. |
| Amino Acids | -COOH, -NH2, -OH, -SH | 70 - 100°C | 30 - 120 min | Often requires higher temperatures and longer times. |
| Steroids, Sugars | Sterically Hindered -OH | 70 - 90°C | 60 - 180 min | Complex molecules with multiple, often hindered, hydroxyl groups. |
| Amides | -CONH- | 80 - 110°C | 60 - 120 min | Requires more forceful conditions and a catalyst (TMCS). |
This table provides general guidelines. Optimal conditions should be determined empirically for your specific application.[17][18]
A1.4: Sample Matrix Effects
Components of the sample matrix other than your analyte of interest can interfere with the silylation reaction, either by consuming the reagent or by inhibiting the reaction.
Troubleshooting Protocol for Matrix Effects:
-
Sample Clean-up: If you are working with complex biological or environmental samples, consider implementing a sample clean-up step prior to derivatization. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove interfering substances.
-
Increase Reagent Concentration: In cases where sample clean-up is not feasible, increasing the excess of the silylating reagent can help to overcome the effects of the matrix.
Frequently Asked Questions (FAQs)
Q2: What is the precise role of TMCS as a catalyst in silylation reactions? TMCS is a crucial component in many silylation mixtures. While it is a weak silyl donor on its own, it significantly enhances the silylating power of stronger donors like BSTFA or BSA[6][14]. The mechanism involves TMCS reacting with the intermediate formed during the silylation process to generate a highly reactive trimethylsilylating agent and regenerating the primary silylating agent. The byproduct of reactions involving TMCS is HCl, which can also act as a catalyst in some cases[6].
Q3: How do I choose the right silylating reagent for my application? The choice of reagent depends on the analyte and the desired stability of the derivative.
-
BSTFA is a powerful and versatile reagent suitable for a wide range of compounds. Its byproducts are highly volatile, which minimizes chromatographic interference[16][19].
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is even more volatile than BSTFA and is often the reagent of choice for trace analysis where byproducts might interfere with early eluting peaks[20].
-
MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide) forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable to hydrolysis than TMS derivatives[7]. This is advantageous when samples need to be handled or stored for longer periods before analysis.
Q4: How can I definitively confirm that my derivatization is complete? The most reliable method is to perform a time-course or temperature-course study.
-
Set up several parallel reactions with your sample and silylating reagent.
-
Analyze the samples at different time points (e.g., 15, 30, 60, 120 minutes) while keeping the temperature constant, or at different temperatures (e.g., 60, 75, 90°C) while keeping the time constant.
-
Monitor the peak area of the derivatized analyte and any remaining underivatized analyte. The reaction is complete when the peak area of the derivatized product no longer increases with additional time or temperature.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Incomplete Silylation
A troubleshooting decision tree for incomplete silylation.
Simplified Silylation Mechanism with BSTFA
General mechanism of alcohol silylation by BSTFA.
Standard Operating Protocol: General Silylation for GC-MS
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation:
-
Accurately weigh or measure 1-10 mg of the sample into a 2 mL reaction vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of dry nitrogen. If the sample is in an aqueous solution, freeze-dry (lyophilize) it completely.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample. Vortex briefly.
-
Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS). This represents a significant molar excess for most low-mass analytes.
-
-
Reaction:
-
Cap the vial tightly. Ensure the cap has a PTFE-lined septum.
-
Vortex the mixture for 30 seconds.
-
Heat the vial in a heating block or oven at the desired temperature (e.g., 70°C) for the required time (e.g., 60 minutes).
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
If necessary, centrifuge the vial to pellet any precipitate.
-
Transfer the supernatant to a GC-MS autosampler vial with a micro-insert.
-
Inject 1 µL of the derivatized sample into the GC-MS. It is recommended to analyze the samples as soon as possible after derivatization, as TMS derivatives can be susceptible to hydrolysis over time.
-
References
- A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices. Benchchem.
- BSA + TMCS Product Specification. Sigma-Aldrich.
- The Indispensable Role of TMCS in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Chlorotrimethylsilane Product Information. Sigma-Aldrich.
- Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols. Benchchem.
- Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed.
- A Guide to Derivatization Reagents for GC. Supelco.
- Silylation Overview. Fluka.
- Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal.
- Silylation Reagents. Regis Technologies.
- Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Cheméo.
- B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry.
- BSTFA Product Information. Sigma-Aldrich.
- Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library.
- Derivatization reagents for GC. Macherey-Nagel.
- The mechanism for the TMCS (trimethylchlorosilane) reactions with the available functional groups. ResearchGate.
- GC Derivatization. Unknown Source.
- Techniques for Silylation. ResearchGate.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
- Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PMC.
- This compound. Echemi.
- Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
- General Silylation Procedures. Gelest Technical Library.
- Technical Support Center: N-Silylation of Methanesulfonamide. Benchchem.
- Troubleshooting incomplete cleavage of the Trt protecting group. Benchchem.
- This compound | C9H27NOSi3 | CID 519835. PubChem.
- Why do my silylations always fail? Chromatography Forum.
- Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel lab update.
- Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
- BSTFA GC Silylation Reagent. Analytics-Shop.
- Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry. ResearchGate.
- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Unknown Source.
- Silylation. Wikipedia.
- Silylation Derivatization Reagent, BSTFA. Restek.
- This compound | 21023-20-1. ChemicalBook.
- Incomplete silylation of a glycoside. Reddit.
- BSTFA. Wikipedia.
- Silylation reagents (BSA, BSTFA). Thomas Scientific.
- N,O-Bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich.
- Why can't I get linearity with silylation of hydroxy acids with BSTFA? ResearchGate.
- Tris(trimethylsilyl)amine. Wikipedia.
- When a good silylation protocol goes bad, what are the usual suspects? ResearchGate.
- N, O-Bis (Trimethylsilyl) Trifluoroacetamide: Bstfa + Tmcs With Trimethylchlorosilane. Scribd.
- N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane Product Information Sheet. Sigma-Aldrich.
Sources
- 1. Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. This compound | C9H27NOSi3 | CID 519835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 21023-20-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. restek.com [restek.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. Silylation - Wikipedia [en.wikipedia.org]
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- 15. adis-international.ro [adis-international.ro]
- 16. thomassci.com [thomassci.com]
- 17. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. TS-38829 - BSTFA GC Silylation Reagent, 100g | Analytics-Shop [analytics-shop.com]
- 20. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Conditions for N,N,O-Tris(trimethylsilyl)hydroxylamine
Welcome to the technical support center for N,N,O-Tris(trimethylsilyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this versatile silylating agent. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and ensure the success of your experiments.
Introduction to this compound
This compound, often abbreviated as TMS-ONH₂, is a powerful silylating reagent used to protect hydroxylamine or to introduce a protected hydroxylamine moiety into a molecule. Its three trimethylsilyl (TMS) groups make it highly effective for silylating a variety of functional groups, particularly in the synthesis of oximes and other derivatives for applications in medicinal chemistry and materials science.[1][2] This guide will walk you through the critical aspects of working with this reagent, from initial reaction setup to troubleshooting unexpected outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon analysis (TLC, GC-MS, NMR), you observe a low yield of your desired product or no conversion of your starting material.
Potential Causes:
-
Presence of Moisture: Silylating reagents, including this compound, are extremely sensitive to moisture.[3] Water will rapidly hydrolyze the reagent, rendering it inactive.
-
Inactive Reagent: The reagent may have degraded due to improper storage or prolonged exposure to air.
-
Suboptimal Reaction Temperature: The reaction may be too slow at the temperature you are using.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: The substrate may be sterically hindered, making it difficult for the bulky silylating agent to access the reactive site.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Verify Reagent Activity:
-
If possible, test the reagent on a simple, known substrate to confirm its activity.
-
Always store the reagent in a tightly sealed container in a refrigerator as recommended.[4]
-
-
Optimize Reaction Temperature and Time:
-
Gradually increase the reaction temperature in increments of 10-20°C. Many silylation reactions benefit from gentle heating (e.g., 40-60°C).[3]
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction duration.
-
-
Address Steric Hindrance:
-
Consider using a less hindered silylating agent if possible, although this may not be an option if the specific reactivity of this compound is required.
-
Prolonged reaction times and higher temperatures may be necessary for sterically hindered substrates.
-
-
Adjust Stoichiometry:
-
For complete silylation, a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) is often beneficial.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products or Byproducts
Your reaction mixture shows multiple spots on TLC or several peaks in the chromatogram that do not correspond to your starting material or desired product.
Potential Causes:
-
Incomplete Silylation: Partial silylation of multi-functional substrates can lead to a mixture of products.
-
Side Reactions: The substrate or product may be undergoing side reactions under the reaction conditions.
-
Reagent Decomposition: The silylating agent itself can decompose, leading to byproducts.
-
Reaction with Solvent: Some solvents may not be inert and could react with the silylating agent or the substrate.
Solutions:
-
Drive the Reaction to Completion:
-
Increase the amount of this compound.
-
Increase the reaction temperature and/or time.
-
Consider the use of a catalyst, such as trimethylchlorosilane (TMCS), which can accelerate silylation reactions.[5]
-
-
Minimize Side Reactions:
-
If the desired product is thermally unstable, try running the reaction at a lower temperature for a longer period.
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidation or other undesired reactions.
-
-
Choose an Appropriate Solvent:
-
Use a non-protic, anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Pyridine can also be used and can act as an HCl scavenger if TMCS is used as a catalyst.[6]
-
-
Purification Strategy:
-
Develop a robust purification strategy (e.g., column chromatography, recrystallization) to separate the desired product from byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is as a silylating agent. It serves as a protected form of hydroxylamine and is particularly useful for the synthesis of oximes from aldehydes and ketones under mild conditions.[1][2] It is also used to introduce a protected hydroxylamine group in more complex syntheses.
Q2: How should I properly store and handle this compound?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container in a refrigerator.[4] All handling should be done under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use dry syringes or cannulas for transferring the reagent.
Q3: Can I use this compound for derivatizing samples for Gas Chromatography (GC) analysis?
A3: Yes, as a silylating agent, it can be used to derivatize polar analytes containing active hydrogens (e.g., alcohols, carboxylic acids) to increase their volatility for GC analysis.[7] The resulting TMS derivatives are generally more thermally stable and provide better chromatographic peak shapes.
Q4: My silylation reaction is very slow. What can I do to speed it up?
A4: To accelerate a slow silylation reaction, you can:
-
Increase the reaction temperature.
-
Add a catalyst, such as a catalytic amount of trimethylchlorosilane (TMCS).[5]
-
Use a solvent that can help to activate the silylating agent, such as pyridine.
Q5: What are the common byproducts of a reaction involving this compound?
A5: The most common byproduct is hexamethyldisiloxane, which is formed from the hydrolysis of the silylating agent by any residual water. If the reaction is used to form an oxime from a carbonyl compound, the silylated oxime is the initial product, which is then typically hydrolyzed in a subsequent step to yield the final oxime.
Experimental Protocols & Data
General Protocol for the Synthesis of an Oxime using this compound
This protocol provides a general guideline for the synthesis of an oxime from a ketone or aldehyde.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the carbonyl compound (1.0 eq) to a dry flask equipped with a magnetic stir bar.
-
Dissolve the carbonyl compound in an anhydrous solvent (e.g., THF, DCM).
-
-
Reaction:
-
Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the progress by TLC or GC.
-
-
Workup and Isolation:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting silylated oxime can often be used directly in the next step or hydrolyzed to the oxime by treatment with a mild acid or fluoride source.
-
General Reaction Workflow
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: N,N,O-Tris(trimethylsilyl)hydroxylamine
Welcome to the technical support guide for N,N,O-Tris(trimethylsilyl)hydroxylamine, a versatile reagent in modern organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound, with a focus on troubleshooting byproduct formation and optimizing reaction outcomes.
Introduction to this compound
This compound, often abbreviated as (TMS)₂NOSi(TMS), is a silylating reagent with the chemical formula C₉H₂₇NOSi₃.[1] It serves as a synthetic equivalent of hydroxylamine and is valued for its ability to introduce the N-O functional group under mild conditions. Its applications are diverse, ranging from the synthesis of hydroxamic acids and oximes to its use in the formation of N-O bonds in complex molecules, which is of significant interest in medicinal chemistry.[2] However, like many silylating agents, its reactivity can lead to the formation of various byproducts that may complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
The most frequently encountered byproduct is hexamethyldisiloxane (TMS-O-TMS) . This inert and relatively volatile compound arises from the reaction of trimethylsilyl groups with trace amounts of water or other protic sources in the reaction mixture. Other potential byproducts include incompletely reacted starting materials and polysiloxanes, especially if the reaction is exposed to acidic conditions or excess moisture.
Q2: How can I minimize the formation of silyl-based byproducts?
Minimizing byproduct formation hinges on rigorous control of reaction conditions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to prevent the hydrolysis of the silyl groups.
-
Reagent Purity: Use high-purity this compound. Impurities can act as catalysts for decomposition or side reactions.
-
Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of the silylating agent can lead to unwanted side reactions.
-
Temperature Control: Many reactions involving silylating agents are sensitive to temperature. Running the reaction at the optimal temperature can significantly reduce the rate of side reactions.
Q3: What is the recommended storage and handling for this compound?
This reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. Refrigeration is recommended to maintain its stability over time.[1] Always handle the reagent in a fume hood, wearing appropriate personal protective equipment, as it can be flammable and may cause irritation upon contact.
Q4: Are there any known incompatibilities with common solvents or reagents?
This compound is incompatible with protic solvents such as water and alcohols, as these will lead to rapid decomposition. It is also reactive towards strong acids and bases, which can catalyze its decomposition or lead to undesired side reactions. Careful consideration of solvent and reagent compatibility is essential for successful outcomes.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). | Extend the reaction time or consider a moderate increase in temperature. Ensure efficient stirring to overcome any mass transfer limitations. |
| Reagent Degradation | Verify the purity of the this compound, ideally by ¹H NMR, looking for signals corresponding to hexamethyldisiloxane. | If the reagent has degraded, purify it by distillation or use a fresh bottle. Store the reagent under an inert atmosphere and in a refrigerator. |
| Competing Side Reactions | Analyze the crude reaction mixture by GC-MS or LC-MS to identify any major byproducts. | Optimize reaction conditions (e.g., lower temperature, different solvent, change in the order of addition) to disfavor the side reaction. The use of non-polar solvents can sometimes suppress certain side reactions. |
Problem 2: Presence of Unexpected Silicon-Containing Byproducts
| Potential Cause | Diagnostic Check | Proposed Solution |
| Hexamethyldisiloxane (TMS-O-TMS) Formation | A singlet peak around 0.05-0.1 ppm in the ¹H NMR spectrum of the crude product is indicative of TMS-O-TMS. | Implement rigorous anhydrous techniques. Use freshly distilled, anhydrous solvents and perform the reaction under a positive pressure of an inert gas. |
| Incomplete Desilylation during Workup | The presence of trimethylsilyl groups on your desired product, observable in NMR or MS data. | Choose an appropriate desilylation protocol. For acid-sensitive substrates, a fluoride source like TBAF is effective. For more robust molecules, a mild aqueous acid wash may be sufficient. |
| Formation of Polysiloxanes | The appearance of a broad, baseline "hump" in the NMR spectrum, often in the aliphatic region. | Avoid acidic workup conditions if possible, as this can promote the polymerization of silyl byproducts. A non-aqueous workup followed by chromatography may be necessary. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an O-Aryl Hydroxylamine Derivative
This protocol outlines a general method and should be adapted based on the specific reactivity of the substrate.
-
Preparation: Under an inert atmosphere (Argon or N₂), add the aryl halide (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to a flame-dried Schlenk flask.
-
Solvent and Reagents: Add anhydrous toluene (or another suitable solvent) via syringe. Add this compound (1.2 equiv.) followed by a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Desilylation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be desilylated using an appropriate method (e.g., treatment with TBAF in THF or a mild acid wash) and purified by column chromatography.
Protocol 2: Quality Control of this compound by ¹H NMR
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, carefully draw a small aliquot of the reagent and dissolve it in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The spectrum of pure this compound should exhibit two singlets corresponding to the two types of trimethylsilyl groups. The presence of a significant singlet around 0.05-0.1 ppm may indicate the presence of hexamethyldisiloxane, a sign of decomposition.
Byproduct Formation Pathway
Caption: The primary pathway for hexamethyldisiloxane formation.
References
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Technical Support Center: N,N,O-Tris(trimethylsilyl)hydroxylamine
Welcome to the technical support resource for N,N,O-Tris(trimethylsilyl)hydroxylamine (TMS-hydroxylamine). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile silylating agent in their analytical workflows, primarily in gas chromatography (GC). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage, handling, and application.
Understanding this compound: Stability and Reactivity
This compound is a potent silylating agent used to derivatize polar functional groups, such as hydroxyls, carboxyls, and amines, rendering them more volatile and thermally stable for GC analysis.[1][2] Its efficacy, however, is intrinsically linked to its chemical stability. The core structure, a hydroxylamine with all three active hydrogens replaced by trimethylsilyl (TMS) groups, is highly susceptible to hydrolysis. Understanding this sensitivity is paramount to its successful application.
The primary mode of degradation for this compound is reaction with protic species, most notably water. This hydrolysis cleaves the silicon-oxygen and silicon-nitrogen bonds, leading to the formation of hydroxylamine and trimethylsilanol. Trimethylsilanol readily dimerizes to form the common contaminant hexamethyldisiloxane (HMDS). These byproducts can interfere with chromatographic analysis and reduce the yield of the desired derivatized analyte.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues that may arise during your experiments with this compound. The troubleshooting process is outlined in the diagram below, followed by detailed question-and-answer scenarios.
Caption: Troubleshooting workflow for silylation reactions.
Q1: I am seeing low or no yield of my derivatized product. What are the likely causes?
A1: This is a common issue, often pointing to the inactivation of the silylating agent. The primary culprits are:
-
Moisture Contamination: this compound is extremely sensitive to moisture.[3] Trace amounts of water in your sample, solvents, or glassware will readily react with the reagent, consuming it before it can derivatize your analyte. Ensure all glassware is oven-dried or flame-dried, use anhydrous solvents, and thoroughly dry your sample prior to adding the reagent.
-
Reagent Degradation: Improper storage will lead to the degradation of the reagent. If the reagent has been stored at room temperature, exposed to air, or is past its expiration date, it has likely hydrolyzed and lost its reactivity. Always store the reagent in a refrigerator at 2-8°C under an inert atmosphere.[3]
-
Suboptimal Reaction Conditions: The derivatization reaction may be incomplete. Consider increasing the reaction temperature (typically 60-80°C) or extending the reaction time. For sterically hindered functional groups, a catalyst such as trimethylchlorosilane (TMCS) may be required to drive the reaction to completion.[4]
Q2: My chromatogram shows several unexpected peaks. How can I identify their source?
A2: The appearance of artifact peaks is a frequent challenge in silylation chemistry.[1][2] These peaks can originate from several sources:
-
Reagent Byproducts: The most common artifact is hexamethyldisiloxane (HMDS), formed from the hydrolysis of the silylating agent. Other silicon-containing peaks may also be present from the reagent itself or its partial degradation products.
-
Solvent and Sample Matrix Artifacts: Impurities in your solvent or other components in your sample matrix can also be silylated, leading to extra peaks. Running a blank derivatization of your solvent can help identify these artifacts.
-
Incomplete Derivatization: If your analyte has multiple functional groups, incomplete derivatization can result in multiple peaks corresponding to partially silylated species. This can be addressed by optimizing reaction conditions as described in A1.
Q3: The peaks for my silylated analytes are tailing. What can I do to improve peak shape?
A3: Peak tailing for silylated compounds often indicates active sites within the GC system.[5]
-
GC Inlet and Column Activity: Active sites, such as exposed silanol groups on the inlet liner or the front end of the GC column, can interact with your derivatized analyte, causing peak tailing. Regularly replace your inlet liner and trim the first few centimeters of your column.
-
Choice of GC Column: Avoid using GC columns with polar stationary phases that contain active hydrogens (e.g., WAX columns), as these can react with any unconsumed silylating reagent or even the derivatized analyte itself.[4] Low to mid-polarity phases are generally recommended.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: How should I store this compound?
-
A: Store the vial tightly sealed in a refrigerator at 2-8°C.[3] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help prolong its shelf life by minimizing exposure to air and moisture.
-
-
Q: The reagent has turned cloudy/contains a precipitate. Can I still use it?
-
A: Cloudiness or precipitation is a sign of degradation, likely due to hydrolysis. It is strongly recommended to discard the reagent and use a fresh vial to ensure reproducible and accurate results.
-
-
Q: What personal protective equipment (PPE) should I use when handling this reagent?
-
A: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile is a suitable choice), and a lab coat.[4]
-
Experimental Protocol
-
Q: Can you provide a general protocol for derivatization?
-
A: Yes, a detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Q: What solvents are compatible with this compound?
-
A: Use anhydrous aprotic solvents. Common choices include pyridine, acetonitrile, and N,N-dimethylformamide (DMF). Pyridine can also act as a catalyst for the reaction. Protic solvents like alcohols and water are incompatible as they will react with the silylating agent.[4]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerator) | Minimizes thermal degradation.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Reaction Temperature | 60-80°C | Provides sufficient energy for the reaction to proceed efficiently. |
| Reaction Time | 30-60 minutes | Typically sufficient for complete derivatization of common functional groups. |
| Solvent | Anhydrous Aprotic (e.g., Pyridine, Acetonitrile) | Prevents reaction with the silylating agent.[4] |
Experimental Protocols
Protocol 1: General Derivatization for GC Analysis
This protocol provides a starting point for the derivatization of compounds containing hydroxyl, carboxyl, or primary amine groups.
Materials:
-
This compound
-
Anhydrous pyridine (or other suitable aprotic solvent)
-
Sample (dried)
-
GC vials with caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure your sample is completely dry. If in solution, evaporate the solvent under a stream of nitrogen. Place the dried sample in a clean, dry GC vial.
-
Reagent Addition: In a fume hood, add 50-100 µL of anhydrous pyridine to dissolve the sample.
-
Add 50-100 µL of this compound to the vial. The exact amount will depend on the concentration of your analyte. A 2:1 or greater molar excess of the silylating agent to active hydrogens is recommended.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Chromatography Forum. (2014). Why do my silylations always fail?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Silylation Reactions
Silylation is a cornerstone of modern organic synthesis, prized for its ability to protect reactive functional groups, thereby enabling complex molecular transformations.[1] However, what appears straightforward in theory can often present practical challenges in the laboratory. This guide is designed to address the common issues encountered during silylation reactions, providing not just solutions but also the underlying chemical principles to empower researchers in their experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My silylation reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
Incomplete conversion is a frequent frustration in silylation reactions. The root cause often lies in a few critical factors that can be systematically addressed.
Core Principles: Silylation is a nucleophilic substitution reaction at the silicon atom.[1] The efficiency of this reaction is governed by the nucleophilicity of the substrate (e.g., an alcohol), the electrophilicity of the silylating agent, and the reaction conditions. Steric hindrance around the reactive center of either the substrate or the silylating agent can significantly impede the reaction.[2][3]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Silylating agents are highly susceptible to hydrolysis.[4][5] Any trace of moisture will consume the reagent, forming unreactive siloxanes and reducing the yield of the desired product.
-
Protocol: Thoroughly flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours. Use fresh, anhydrous solvents, preferably from a sealed bottle or freshly distilled. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Re-evaluate Your Reagent and Catalyst Choice: The reactivity of the silylating agent is paramount, especially for sterically hindered substrates.[6]
-
Insight: For challenging alcohols, a more reactive silylating agent may be necessary. The general order of reactivity is: Silyl Iodides > Silyl Triflates > Silyl Chlorides > Silyl Amides.[6]
-
Catalyst Boost: A potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6] For silyl chlorides like TBDMS-Cl, imidazole is a highly effective catalyst.[7]
-
-
Optimize Reaction Parameters: Conditions that work for a simple primary alcohol may not suffice for a more complex substrate.
-
Temperature: While many silylations proceed at room temperature, sterically hindered substrates may require heating.[5] A temperature screen is often a worthwhile investment of time.
-
Stoichiometry: A slight excess of the silylating agent (1.1-1.5 equivalents) can help drive the reaction to completion.[5]
-
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side products in silylation reactions often arise from the high reactivity of the silylating agent, the presence of multiple reactive sites in the substrate, or degradation of starting materials or products.[4]
Core Principles: Selectivity in silylation is primarily controlled by steric effects.[1] Bulky silylating agents will preferentially react with less sterically hindered functional groups.
Mitigation Strategies:
-
Select a Bulky Silylating Agent: To selectively protect a primary alcohol in the presence of a secondary alcohol, choose a sterically demanding silylating agent.
-
Control the Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Consider the Base: The choice of base can influence the outcome. For silyl chlorides, amine bases like triethylamine or imidazole are common.[9] The pKa and steric bulk of the base can affect which proton is abstracted if there are multiple acidic protons in the substrate.
Table 1: Comparison of Common Silylating Agents and Their Applications
| Silylating Agent | Common Abbreviation | Key Characteristics | Typical Applications |
| Trimethylsilyl Chloride | TMS-Cl | Highly reactive, but TMS ethers are labile.[1][10] | Derivatization for GC-MS, protection of non-hindered alcohols.[1][10] |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl / TBS-Cl | Good balance of reactivity and stability.[7] | General purpose protecting group for alcohols.[7] |
| Triisopropylsilyl Chloride | TIPS-Cl | Very bulky, providing high stability.[11] | Protection of sterically hindered alcohols, selective protection.[11] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Powerful silylating agent with a neutral byproduct.[8] | Silylation of a wide range of functional groups.[8][9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating agents for GC-MS.[12] | Derivatization of challenging analytes for GC-MS analysis.[12][13] |
Q3: My silylated product is hydrolyzing during workup or purification. How can I prevent this?
The stability of silyl ethers varies greatly and is a critical consideration during the postsynthesis stages of your workflow.[11]
Core Principles: The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom.[2][11] Larger groups physically obstruct the approach of nucleophiles or protons to the silicon-oxygen bond, thus enhancing stability.[11] Silyl ethers are generally more susceptible to cleavage under acidic conditions than basic conditions.[7]
Troubleshooting and Prevention:
-
Choose a More Robust Silyl Group: If you anticipate harsh reaction conditions in subsequent steps or challenging purification, select a bulkier silylating agent from the outset.
-
Stability Order (Acidic Conditions): TMS < TES < TBDMS < TIPS < TBDPS.[11]
-
-
Careful Workup Procedure:
-
Quenching: Quench the reaction with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than a strong acid.[4]
-
Extraction and Washing: Perform extractions and washes quickly and, if possible, at cooler temperatures. Use brine washes to minimize the amount of water in the organic layer before drying.[4]
-
-
Purification Strategy:
-
Silica Gel Chromatography: Silica gel is acidic and can cause the hydrolysis of sensitive silyl ethers. To mitigate this, you can neutralize the silica gel by treating it with a solution of triethylamine in the eluent.
-
Alternative Purification: If the product is volatile and thermally stable, distillation can be an excellent alternative to chromatography.[4]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues in silylation reactions.
Caption: A decision tree for troubleshooting common silylation reaction problems.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TBDMS-Cl
This protocol provides a general guideline for the protection of a primary or secondary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate.
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[4]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove DMF and other water-soluble byproducts.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
- BenchChem. (2025).
- Changfu Chemical.
- BenchChem. (2025).
- Arkles, B. Techniques for Silylation.
- Wikipedia.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (2015).
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions. BenchChem.
- BenchChem. (2025).
- Merck Millipore.
- BenchChem. (2025). troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane. BenchChem.
- White, J. D., & Carter, R. G. (n.d.).
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
effect of moisture on N,N,O-Tris(trimethylsilyl)hydroxylamine reactivity
Technical Support Center: N,N,O-Tris(trimethylsilyl)hydroxylamine
A Guide to Understanding and Mitigating the Effects of Moisture on Reactivity
Introduction
This compound is a powerful and versatile silylating agent employed extensively in organic synthesis and analytical chemistry to enhance the volatility and thermal stability of compounds containing active hydrogen atoms.[1][2] Its efficacy, however, is critically dependent on the stringent exclusion of moisture. The silicon-nitrogen (Si-N) and silicon-oxygen (Si-O) bonds within the molecule are highly susceptible to hydrolysis, a reaction that consumes the reagent, generates unwanted byproducts, and ultimately leads to failed or inconsistent experiments.[3][4]
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed to diagnose and prevent issues arising from moisture contamination during the use of this compound.
Section 1: The Competing Pathways: Silylation vs. Hydrolysis
At the heart of any issue with this compound is the competition between its desired reaction with a substrate and its undesired reaction with water. Understanding the causality of this competition is the first step toward experimental success.
The Intended Reaction: Silylation
The primary function of this compound is to replace an active hydrogen on a protic functional group (like an alcohol, R-OH) with a trimethylsilyl (TMS) group. This reaction proceeds efficiently under anhydrous conditions, yielding the desired silylated product and non-interfering byproducts.
Caption: Desired reaction pathway for silylation.
The Undesired Reaction: Hydrolysis
When moisture is present, even in trace amounts from the atmosphere, solvents, or on glassware, a rapid and irreversible hydrolysis reaction occurs. Water molecules act as nucleophiles, attacking the electrophilic silicon centers and cleaving the silyl groups from the hydroxylamine backbone. This process consumes the reagent and generates trimethylsilanol, which readily condenses to form the volatile and often-observed byproduct, hexamethyldisiloxane (HMDSO).[5][6]
Caption: The detrimental hydrolysis pathway.
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Question: My reaction yield is very low or zero, and I recovered most of my starting material. What went wrong?
-
Probable Cause: This is the most classic symptom of moisture contamination. The this compound was likely consumed by water before it had a chance to react with your substrate.
-
Causality: The rate of hydrolysis is extremely fast. Even seemingly "dry" solvents can contain enough water (10-50 ppm) to destroy a significant portion of the reagent. Atmospheric moisture introduced during reagent transfer is another major contributor.
-
Self-Validating Solutions:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent purification system. Never use solvents from bottles that have been opened multiple times over a long period without proper storage.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon. Use techniques like cannulation or gas-tight syringes for all liquid transfers.
-
Reagent Handling: Equilibrate the reagent bottle to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Blanket the headspace of the bottle with inert gas after use.
-
Question: My GC-MS analysis shows a large peak for hexamethyldisiloxane (HMDSO) and a complex mixture of partially silylated products. Why?
-
Probable Cause: Insufficient active silylating agent was available to drive the reaction to completion. The large HMDSO peak is the definitive signature of reagent hydrolysis.
-
Causality: Partial hydrolysis of the this compound created a substoichiometric amount of active reagent. This leads to a statistical and incomplete silylation of your target molecule, especially if it has multiple reactive sites.[2]
-
Self-Validating Solutions:
-
Confirm HMDSO: The mass spectrum of HMDSO is characterized by a prominent ion at m/z 147. Confirm its presence in your chromatogram.
-
Increase Reagent Stoichiometry: While not a substitute for anhydrous technique, using a slight excess of the silylating agent (e.g., 1.1-1.2 equivalents per active hydrogen) can sometimes compensate for minor, unavoidable moisture exposure. However, this can lead to purification challenges.
-
Systematic Moisture Check: Re-evaluate every step of your experimental setup for potential moisture ingress. This includes checking for leaks in your inert gas lines and ensuring septa are not old or punctured excessively.
-
Question: My results are inconsistent. One day the reaction works perfectly, the next it fails completely.
-
Probable Cause: Variable and uncontrolled exposure to atmospheric moisture.
-
Causality: The ambient humidity of the laboratory can change significantly from day to day. A procedure that might seem to work on a dry day can fail catastrophically on a humid day if proper anhydrous techniques are not rigorously and consistently applied.[3]
-
Self-Validating Solutions:
-
Standardize Your Protocol: Create a detailed, written standard operating procedure (SOP) for your silylation reactions that explicitly defines every step of moisture exclusion. Do not deviate from it.
-
Work Under an Inert Atmosphere: If reproducibility is critical, performing all manipulations within a glovebox is the gold standard for excluding moisture. For less sensitive applications, a well-maintained Schlenk line is essential.
-
Reagent Aliquoting: If you are using a large bottle of this compound for multiple experiments, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock to potential contaminants.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: How should I properly store this compound?
-
Q2: What are the visual signs that my reagent has been compromised by moisture?
-
A2: Hydrolysis can lead to the formation of solid precipitates (hydroxylamine salts) in the liquid. If the liquid appears cloudy, hazy, or contains solid matter, it has likely been compromised and should be discarded.
-
-
Q3: Can I use a standard aqueous workup for my reaction?
-
A3: Absolutely not, if you wish to isolate the silylated product. An aqueous workup will rapidly hydrolyze your desired product back to the starting material. Workups must be non-aqueous. The reaction mixture can often be concentrated under vacuum and purified directly by chromatography or distillation.
-
-
Q4: What solvents are recommended for reactions with this reagent?
-
A4: Anhydrous, non-protic solvents are required. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene. Ensure they are of the highest purity and lowest water content available.
-
-
Q5: How do I properly dry my solvents and glassware?
-
A5: Glassware should be cleaned, rinsed with deionized water, and then oven-dried at a minimum of 120°C for several hours (overnight is best). It must be assembled hot and allowed to cool under a stream of dry inert gas. Solvents should be obtained from a commercial supplier in sealed bottles rated as "anhydrous" or be dried in-house using a solvent purification system or appropriate drying agents followed by distillation.
-
Section 4: Experimental Protocol
Protocol 1: Rigorous Anhydrous Silylation of a Generic Alcohol (e.g., 1-Octanol)
This protocol is designed as a self-validating system. Success in this procedure indicates a mastery of the required anhydrous techniques.
Materials:
-
1-Octanol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Oven-dried condenser
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Gas-tight syringes and needles
Procedure:
-
Setup: Assemble the oven-dried flask and condenser while still hot. Immediately place the system under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature.
-
Reagent Preparation: Add 1-Octanol (1.0 mmol) to the reaction flask via syringe. Add anhydrous DCM (5 mL) to dissolve the alcohol.
-
Silylating Agent Addition: Using a new, dry, gas-tight syringe, carefully withdraw this compound (1.1 mmol). Slowly add it dropwise to the stirred solution in the reaction flask at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by withdrawing small aliquots with a syringe. The reaction is typically complete within 1-2 hours.
-
Workup (Non-Aqueous): Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator. The resulting crude oil is the desired 1-(trimethylsiloxy)octane, which can be purified by distillation or flash chromatography if necessary. CRITICAL: Do not expose the reaction to water at any stage.
Section 5: Data Summary
For reference during analysis, key properties of the reagent and its primary hydrolysis byproduct are summarized below.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key MS Fragment (m/z) |
| This compound | C₉H₂₇NOSi₃ | 249.57[7] | 128 °C / 97 mmHg[7] | 234, 147, 73 |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 99-100 °C | 147, 73 |
References
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Available from: [Link]
-
Gelest. Techniques for Silylation. Available from: [Link]
-
ResearchGate. What is the best procedure for silylation of hydroxy compounds?. Available from: [Link]
- Speier, J. L. (1965). U.S. Patent No. 3,172,874. Washington, DC: U.S. Patent and Trademark Office.
-
Little, J. L. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PDF available from: [Link]
-
Taylor & Francis. Silylation – Knowledge and References. Available from: [Link]
Sources
- 1. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. 21023-20-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Ensuring the Stability of Trim-ethylsilyl Ethers Formed with N,N,O-Tris(trimethylsilyl)hydroxylamine
Introduction
Welcome to the technical support center for handling silyl ethers. N,N,O-Tris(trimethylsilyl)hydroxylamine is a highly effective reagent for the silylation of alcohols, yielding trimethylsilyl (TMS) ethers. While the formation is often efficient, the primary challenge researchers face is the inherent instability of the resulting TMS ether, which is highly susceptible to hydrolysis. This guide provides in-depth, field-proven strategies and troubleshooting protocols to prevent unintended cleavage of your TMS ether during experimental work-up, purification, and storage. Our focus is on the causality behind each step, empowering you to make informed decisions to ensure the integrity of your molecule.
Section 1: Understanding the Challenge: The Instability of TMS Ethers
This section addresses the fundamental reasons for the lability of TMS ethers.
FAQ 1: Why are the TMS ethers formed by this reagent so prone to hydrolysis?
The high susceptibility to hydrolysis is not a feature of the silylating reagent itself, but rather a fundamental property of the trimethylsilyl (TMS) group that it installs. The primary reason is the minimal steric hindrance around the silicon atom.[1]
-
Steric Hindrance: The three small methyl groups on the silicon atom offer a poor steric shield. This allows nucleophiles, such as water, or catalysts, like acids and bases, to easily approach and attack the silicon center, initiating the cleavage of the Si-O bond.[1]
In contrast, silylating agents that install bulkier groups, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), form much more robust silyl ethers precisely because the larger alkyl groups physically obstruct this pathway.[2] The stability difference is not minor; it spans several orders of magnitude.
Table 1: Comparative Stability of Common Silyl Ethers to Acid-Catalyzed Hydrolysis
| Silyl Ether Group | Common Abbreviation | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data compiled from multiple sources.[2][3] |
As the table clearly shows, the TMS group is exceptionally labile compared to its bulkier counterparts, making careful handling imperative.[4]
FAQ 2: What is the chemical mechanism of silyl ether hydrolysis?
Silyl ether hydrolysis is catalyzed by both acid and base. Understanding these pathways is key to preventing them.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water, then attacks the silicon atom.
-
Base-Catalyzed Hydrolysis: A nucleophile, such as a hydroxide ion, directly attacks the silicon atom. This forms a pentacoordinate silicon intermediate which then collapses, cleaving the Si-O bond to release the alkoxide.
Caption: Mechanisms of silyl ether cleavage.
Section 2: Proactive Prevention: Best Practices During Work-up
The highest risk of unintended deprotection occurs during the reaction work-up and subsequent purification. The strategies below are designed to navigate this critical phase.
FAQ 3: My silylation is complete. What is the safest way to perform an aqueous work-up?
Standard aqueous work-ups using strong acids or bases will cleave TMS ethers almost instantly. The goal is to neutralize any reagents and remove byproducts while maintaining a pH as close to neutral as possible. A buffered work-up is the most reliable method.[5]
Protocol 1: Buffered Aqueous Work-up for TMS Ethers
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This slows the rate of any potential hydrolysis.
-
Quench Cautiously: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring.[5]
-
Expert Insight: Choose your buffer based on the reaction conditions. If your reaction contains residual acid, use NaHCO₃ (a weak base) to neutralize it. If it contains a non-nucleophilic base (e.g., triethylamine), a mild acid like NH₄Cl is appropriate.
-
-
Extract Promptly: Transfer the quenched mixture to a separatory funnel and extract your product with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction swiftly to minimize contact time between the organic layer and the aqueous phase.[6]
-
Wash Gently: Wash the organic layer once with brine (saturated NaCl solution). Brine is neutral and helps to remove residual water from the organic phase.
-
Dry Thoroughly: Dry the isolated organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure all moisture is removed by allowing sufficient contact time and agitating the slurry.
-
Isolate Product: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature.
FAQ 4: When should I consider a completely non-aqueous work-up?
For substrates that are exceptionally sensitive or when you observe hydrolysis even with a careful buffered work-up, a non-aqueous approach is warranted. This method is suitable when the reaction byproducts are non-polar or can be removed by filtration.
Protocol 2: Non-Aqueous Work-up
-
Dilute the Mixture: Dilute the reaction mixture with a non-polar, anhydrous solvent like hexane or pentane. This will cause salts (e.g., amine hydrochlorides) to precipitate.
-
Filter the Salts: Filter the mixture through a pad of Celite® or a short plug of silica gel to remove the precipitated salts. Wash the filter cake with more anhydrous solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can often be taken directly to the next step or purified via non-chromatographic methods if possible (e.g., distillation, crystallization).
Section 3: Troubleshooting Guide: Purification of TMS Ethers
Purification, especially via column chromatography, is another major failure point for labile silyl ethers.
Issue: I'm losing my TMS ether during silica gel column chromatography.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment acts as a catalyst for the hydrolysis of acid-sensitive groups like TMS ethers as they pass through the column.[7] You are essentially performing acidic hydrolysis on a solid support.
-
Solutions:
-
Neutralize the Silica Gel (Recommended): The most robust solution is to deactivate the acidic sites on the silica gel by pre-treating it with a non-nucleophilic base like triethylamine (TEA).[8][9][10]
Protocol 3: Preparation of Neutralized Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add the Base: Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of TEA.[11]
-
Pack and Flush: Pack your column with the neutralized slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the packed column with at least two column volumes of your starting eluent (also containing 1-2% TEA). This ensures the entire stationary phase is neutralized.[11]
-
Run the Column: Load your sample and run the chromatography using an eluent system that contains 1-2% TEA throughout the entire gradient.
-
-
Use an Alternative Stationary Phase: If your compound is also base-sensitive, neutralized silica may not be an option. In this case, consider using neutral alumina as your stationary phase.
-
Avoid Protic Solvents: Do not use protic solvents like methanol in your eluent system if possible. If methanol is required for elution, it is absolutely critical that the eluent is buffered with TEA to suppress solvolysis.
-
Section 4: Decision-Making Workflow for TMS Ether Handling
This workflow provides a logical path for diagnosing and resolving hydrolysis issues at different stages of your experiment.
Caption: Troubleshooting workflow for silyl ether hydrolysis.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing hydrolysis of Trimethyl((2-methylallyl)oxy)silane during workup. BenchChem.
-
Reddit User Discussion. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Neutralize Silica Gel? YouTube. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
-
Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. Available at: [Link]
-
Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis. Available at: [Link]
-
ResearchGate User Discussion. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference, not a direct link).
-
Wikipedia contributors. (n.d.). Silylation. Wikipedia. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]
-
Patschinski, P., & Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with.... ResearchGate. Available at: [Link]
-
DeSimone, J. M., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. Available at: [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Available at: [Link]
-
Mehdigholami, S., & Koohestanian, E. (2024). Protection of hydroxy groups as trimethylsilyl ethers catalyzed by magnetically recyclable Schiff-base complexes of ruthenium using HMDS. Chemical and Process Engineering. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Navigating Solvent Selection for N,N,O-Tris(trimethylsilyl)hydroxylamine Reactions: A Technical Support Guide
Welcome to the technical support center for N,N,O-Tris(trimethylsilyl)hydroxylamine (TMS-ONH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical, yet often overlooked, aspect of experimental success: solvent selection. My aim is to move beyond generic protocols and offer a framework for rational solvent choice, troubleshooting, and reaction optimization.
The Central Role of the Solvent in TMS-ONH₂ Chemistry
This compound is a versatile reagent, primarily utilized in the synthesis of hydroxylamines and their derivatives. Its efficacy, however, is profoundly influenced by the reaction medium. The trimethylsilyl groups are highly susceptible to hydrolysis, making the choice of an appropriate solvent paramount to prevent premature decomposition of the reagent and ensure the desired reaction proceeds efficiently. The primary consideration in all applications of TMS-ONH₂ is the rigorous exclusion of moisture.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries we receive regarding solvent selection for TMS-ONH₂ reactions.
Q1: What is the single most important factor to consider when choosing a solvent for a TMS-ONH₂ reaction?
A1: The absolute necessity is the use of an anhydrous aprotic solvent . Protic solvents, such as water, alcohols (methanol, ethanol), and even primary or secondary amines, will readily react with the trimethylsilyl groups, leading to the irreversible decomposition of TMS-ONH₂ through desilylation. This not only consumes the reagent but can also introduce unwanted byproducts into your reaction mixture.
Q2: Which aprotic solvents are generally recommended for TMS-ONH₂ reactions?
A2: A range of anhydrous aprotic solvents can be employed, with the choice often depending on the specific reactants and reaction conditions. Commonly used and recommended solvents include:
-
Dichloromethane (DCM): A versatile and relatively non-polar solvent that is a good starting point for many reactions.
-
Tetrahydrofuran (THF): A slightly more polar ether-based solvent, often beneficial for substrates with poor solubility in DCM.
-
Toluene: A non-polar aromatic solvent, suitable for reactions that may require higher temperatures.
-
Acetonitrile (ACN): A polar aprotic solvent that can sometimes accelerate sluggish reactions.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, which should be used with caution as its higher boiling point can make removal difficult, and it can sometimes participate in side reactions.
Q3: How does solvent polarity affect my reaction?
A3: Solvent polarity can significantly impact the rate and outcome of your reaction. In general, for reactions involving polar starting materials or intermediates, a more polar aprotic solvent like acetonitrile or THF may be beneficial. These solvents can help to solvate charged intermediates, potentially lowering the activation energy of the reaction. Conversely, for non-polar reactants, a less polar solvent like toluene or dichloromethane might be more appropriate to ensure good solubility.
Q4: I am seeing low to no product formation. Could the solvent be the issue?
A4: Yes, absolutely. If you are confident in the quality of your TMS-ONH₂ and other reagents, the solvent is a primary suspect. Here’s a troubleshooting workflow:
-
Confirm Anhydrous Conditions: Ensure your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent or passing through an activated alumina column).
-
Check Substrate Solubility: Is your starting material fully dissolved in the chosen solvent at the reaction temperature? If not, consider a solvent with a different polarity in which your substrate is more soluble.
-
Consider a More Polar Solvent: If the reaction is sluggish in a non-polar solvent like toluene or DCM, switching to a more polar aprotic solvent such as THF or acetonitrile could increase the reaction rate.
Q5: Are there any known side reactions with TMS-ONH₂ that are solvent-dependent?
A5: The primary solvent-dependent side reaction is desilylation, caused by protic impurities. Beyond this, while TMS-ONH₂ is generally stable in common aprotic solvents, highly reactive electrophiles in combination with coordinating solvents like acetonitrile could potentially lead to unexpected pathways. If you observe unknown byproducts, a careful analysis of the reaction mixture and consideration of the solvent's potential reactivity is warranted.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to resolving specific problems you might encounter during your experiments with TMS-ONH₂.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is lower than expected.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Moisture | TMS-ONH₂ is highly sensitive to water, which leads to its rapid decomposition. | Rigorously dry all glassware, starting materials, and the reaction solvent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction will be heterogeneous and slow. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required, but monitor for any potential degradation of TMS-ONH₂. |
| Suboptimal Solvent Polarity | The transition state of the reaction may be stabilized by a solvent of a different polarity. | If the reaction is slow in a non-polar solvent (e.g., toluene), try a more polar aprotic solvent (e.g., THF or acetonitrile). Conversely, if starting materials are non-polar, ensure the solvent is not too polar to cause precipitation. |
| Incorrect Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier. | If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that TMS-ONH₂ can decompose at elevated temperatures. A preliminary thermal stability test of the reagent in the chosen solvent is advisable. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.
-
Difficulty in purifying the final product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Desilylation of TMS-ONH₂ | Reaction with trace amounts of protic impurities (e.g., water, alcohol). | Re-evaluate the drying procedure for all reagents and solvents. Use freshly dried solvents for the reaction. |
| Solvent Participation | In rare cases, a highly reactive intermediate might react with the solvent (e.g., acetonitrile). | If you suspect solvent adducts, switch to a less reactive solvent like dichloromethane or toluene. |
| Side Reactions of Starting Materials | The reaction conditions (e.g., temperature, presence of base) might promote undesired reactions of your substrate. | Re-evaluate the overall reaction conditions. A change in solvent might alter the reactivity of other functional groups present in your starting material. |
Experimental Protocols: A Systematic Approach to Solvent Selection
For a novel reaction with TMS-ONH₂, a systematic approach to solvent screening is recommended.
Step-by-Step Solvent Screening Protocol:
-
Initial Small-Scale Reactions: Set up a series of small-scale parallel reactions (e.g., in vials) using a selection of anhydrous aprotic solvents. A good starting set would include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile (ACN).
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are identical across all reactions.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to monitor the consumption of the starting material and the formation of the product at regular intervals.
-
Analyze the Results: Compare the reaction rates and the purity of the product in each solvent. Look for the solvent that provides the best balance of reaction time, yield, and minimal byproduct formation.
-
Optimization: Once the optimal solvent is identified, further optimization of other parameters like temperature and concentration can be performed.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solvent for your TMS-ONH₂ reaction.
Caption: A decision-making workflow for selecting the optimal solvent for reactions involving TMS-ONH₂.
Solvent Properties at a Glance
The following table summarizes key properties of recommended anhydrous aprotic solvents.
| Solvent | Abbreviation | Polarity Index | Boiling Point (°C) | Key Considerations |
| Dichloromethane | DCM | 3.1 | 39.6 | Good general-purpose solvent, volatile and easy to remove. |
| Tetrahydrofuran | THF | 4.0 | 66 | Good for substrates with moderate polarity, can form peroxides. |
| Toluene | - | 2.4 | 111 | Suitable for higher temperature reactions, less polar. |
| Acetonitrile | ACN | 5.8 | 82 | Polar, can accelerate reactions, can be reactive in some cases. |
| N,N-Dimethylformamide | DMF | 6.4 | 153 | Highly polar, high boiling point can make removal difficult. |
This guide provides a foundational understanding of the principles governing solvent selection in TMS-ONH₂ chemistry. By applying these principles and adopting a systematic approach to experimentation, researchers can significantly enhance the reliability and success of their synthetic endeavors.
References
-
General Principles of Silylation: For a comprehensive overview of silylation reactions and the importance of anhydrous conditions, a standard organic chemistry textbook is a valuable resource.
- Source: Wiley Online Library
-
URL: [Link]
-
Solvent Effects in Organic Chemistry: A deeper understanding of how solvents influence reaction rates and mechanisms can be found in specialized texts on physical organic chemistry.
- Source: "Solvent Effects in Organic Chemistry" by Christian Reichardt
-
URL: [Link]
- Properties of N,N,O-Tris(trimethylsilyl)
-
Application in Hydroxamic Acid Synthesis: A specific example of TMS-ONH₂ use in the synthesis of hydroxamic acids, highlighting the mild conditions achievable.
- Title: A Facile Preparation of Aliphatic Hydroxamic Acid from this compound and Acid Chloride
- Source: Semantic Scholar
-
URL: [Link]
side reactions of N,N,O-Tris(trimethylsilyl)hydroxylamine with functional groups
Technical Support Center: N,N,O-Tris(trimethylsilyl)hydroxylamine
Welcome to the technical support guide for this compound, a versatile reagent in modern organic synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this powerful silylating agent. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the in-depth knowledge required to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and fundamental reactivity of this compound.
Q1: What is the primary application of this compound?
A1: this compound, with the structure (Me₃Si)₂N-O-SiMe₃, is a potent silylating agent. Its primary use is in the protection of functional groups, particularly for converting ketones and aldehydes into their corresponding silylated oxime ethers. This transformation is valuable for increasing the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis and for protecting carbonyl groups during multi-step syntheses.
Q2: How should this compound be stored to ensure its stability?
A2: This reagent is sensitive to moisture and protic solvents. The Si-N and Si-O bonds are susceptible to hydrolysis, which will degrade the reagent into hexamethyldisiloxane and other byproducts. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is recommended to minimize thermal decomposition.[1]
Q3: What are the expected byproducts from the reaction of this compound with a carbonyl compound?
A3: The desired reaction with a ketone or aldehyde yields the corresponding O-silylated oxime. The primary byproduct from the silylation reaction itself is N,N-Bis(trimethylsilyl)amine, also known as hexamethyldisilazane (HMDS).
Q4: Can this reagent react with alcohols, phenols, or amines?
A4: Yes, and this is a critical consideration. This compound is a powerful silylating agent and can react with any functional group containing an active hydrogen, such as alcohols, phenols, primary/secondary amines, and carboxylic acids. These reactions will compete with the desired carbonyl reaction, consuming the reagent and leading to a complex mixture of silylated byproducts. It is crucial that substrates containing these functional groups are either protected beforehand or that the reaction conditions are carefully optimized to favor carbonyl derivatization.
Troubleshooting Guide: Side Reactions with Functional Groups
This guide provides solutions to specific problems you may encounter during your experiments, focusing on the causality behind the side reactions and strategies for mitigation.
Issue 1: Low Yield and Multiple Products in Reactions with Ketones
Question: "I am reacting this compound with an α-substituted ketone, but I'm getting a low yield of the desired oxime ether along with several unidentified peaks in my GC-MS analysis. What could be the cause?"
Probable Cause: The primary issue with sterically hindered or enolizable ketones is a competition between the desired nucleophilic attack at the carbonyl carbon and side reactions involving the α-protons.
-
Steric Hindrance: Bulky substituents near the carbonyl group can slow down the rate of oxime formation, allowing side reactions to become more prominent.
-
Enolization: In the presence of a base (or if the reagent itself acts as a base), the ketone can be deprotonated at the α-position to form an enolate. This enolate can then be silylated by the reagent to form a trimethylsilyl enol ether, a common artifact in silylation reactions.[2]
-
Hydrolysis: Trace amounts of water in the reaction mixture can hydrolyze the reagent and the desired product, reducing the overall yield.
Solutions & Experimental Protocol:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable oxime product over kinetically formed byproducts.
-
Solvent Choice: Use a non-polar, aprotic solvent like hexane, toluene, or dichloromethane to minimize side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere.
Protocol 1: Optimized Silylation of a Hindered Ketone
-
Oven-dry all glassware and allow to cool under a stream of dry argon.
-
To a solution of the ketone (1.0 eq) in anhydrous toluene (0.5 M), add this compound (1.2 eq) dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding anhydrous pyridine (0.1 eq) to scavenge any remaining reactive silyl species.
-
Remove the solvent under reduced pressure to isolate the crude product.
Issue 2: Unexpected N-Dealkylation of a Tertiary Amine Substrate
Question: "My substrate contains a tertiary amine, and I'm observing a byproduct that appears to be a secondary amine. Is this compound causing N-dealkylation?"
Probable Cause: While not a classic dealkylating agent, silylating reagents can participate in pathways that lead to N-dealkylation, especially with certain amine structures (e.g., N-methyl or N-benzyl amines). The reaction may proceed through the formation of a quaternary ammonium intermediate, which can then undergo elimination or nucleophilic substitution by a counter-ion, similar in principle to the von Braun reaction.[3] This is particularly relevant if reaction temperatures are elevated.
Solutions & Mitigation:
-
Minimize Heat: Avoid heating the reaction mixture. If heating is necessary for the carbonyl derivatization, use the lowest effective temperature.
-
Use a Milder Silylating Agent: If the primary goal is silylation of another functional group in the presence of a sensitive amine, consider a less reactive silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA).
-
pH Control: The presence of acidic impurities can promote dealkylation. Ensure the reagent is of high purity or consider adding a non-nucleophilic base like 2,6-lutidine to buffer the reaction.
Visualization of Competing Reaction Pathways
The following diagram illustrates the desired reaction of this compound with a ketone versus the common side reaction of silyl enol ether formation.
Caption: Competing pathways for the reaction of an enolizable ketone.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during your experiments.
Sources
Validation & Comparative
A Comparative Guide to Silylating Reagents for Gas Chromatography: MSTFA vs. N,N,O-Tris(trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in fields like metabolomics, pharmaceutical research, and environmental analysis, the robust and reliable analysis of polar compounds by gas chromatography (GC) is a persistent challenge. The inherent low volatility and thermal instability of many biologically active molecules necessitate a derivatization step to render them amenable to GC analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, stands out as a cornerstone of derivatization techniques.[1] This guide provides an in-depth, objective comparison of two silylating reagents: the widely acclaimed N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and the lesser-known N,N,O-Tris(trimethylsilyl)hydroxylamine.
While MSTFA is a well-documented and extensively used reagent, this guide acknowledges the limited availability of direct, comparative experimental data for this compound in routine GC applications. Therefore, this comparison will leverage the wealth of information on MSTFA and juxtapose it with the known chemical properties and plausible reactivity of this compound, offering a comprehensive, albeit partially theoretical, analysis to guide your selection of derivatization strategy.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The Industry Standard
MSTFA has established itself as one of the most powerful and versatile silylating reagents available for GC analysis.[1] Its widespread adoption is a testament to its high reactivity, the volatility of its byproducts, and its efficacy across a broad spectrum of functional groups.
Mechanism of Action
The derivatization reaction with MSTFA involves the nucleophilic attack of an active hydrogen from a functional group (e.g., -OH, -COOH, -NH2, -SH) on the silicon atom of the TMS group in MSTFA. This process is facilitated by the excellent leaving group, N-methyltrifluoroacetamide, which is highly volatile and typically does not interfere with the chromatographic analysis of the derivatized analytes.[2] The reaction proceeds rapidly and often to completion, even with moderately hindered functional groups. For particularly challenging analytes, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reactivity of the reagent.
Performance and Applications
MSTFA is celebrated for its ability to efficiently derivatize a wide array of polar compounds, including alcohols, phenols, carboxylic acids, amines, and amides. This broad applicability makes it a go-to reagent in metabolomics studies for the comprehensive profiling of endogenous metabolites. In drug development, MSTFA is employed for the analysis of drug metabolites, providing crucial insights into pharmacokinetic and pharmacodynamic profiles.[3] The resulting TMS derivatives exhibit increased thermal stability and volatility, leading to improved chromatographic peak shapes and enhanced sensitivity.[1] A significant advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is highly volatile, eluting early in the chromatogram and minimizing interference with the analytes of interest.[4]
Experimental Protocol: A Step-by-Step Guide to Derivatization with MSTFA
The following is a general protocol for the derivatization of a dried sample extract with MSTFA. Optimization may be required for specific sample matrices and analytes.
Materials:
-
Dried sample extract in a GC vial
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst and solvent)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry, as moisture will readily hydrolyze the silylating reagent.
-
Add 50 µL of MSTFA to the dried extract.
-
If desired, add 50 µL of pyridine to act as a catalyst and aid in dissolving the sample.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Incubate the vial at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Caption: A typical experimental workflow for derivatization with MSTFA.
Advantages and Limitations of MSTFA
Advantages:
-
High Reactivity: Derivatizes a wide range of functional groups efficiently.[1]
-
Volatile Byproducts: Minimizes chromatographic interference.[4]
-
Well-Established: Extensive literature and application support are available.
-
Versatility: Suitable for a broad array of applications, from metabolomics to drug analysis.[3]
Limitations:
-
Moisture Sensitivity: Requires anhydrous conditions for optimal performance.[5]
-
Potential for Artifacts: Although less prone than some other reagents, artifact formation can occur under certain conditions.[1]
This compound: A Potential Alternative?
This compound is a less common silylating reagent, and its application in routine GC derivatization is not well-documented in scientific literature. However, an analysis of its chemical structure and known reactivity can provide insights into its potential as a derivatization agent.
Chemical Properties and Structure
This compound possesses three trimethylsilyl groups attached to a hydroxylamine core. This high density of TMS groups suggests a potent silylating potential. The presence of both N-Si and O-Si bonds within the same molecule is a unique structural feature.
Known Reactivity
Limited studies indicate that this compound is a reactive compound. For instance, it reacts with acid chlorides to yield N,O-bis(trimethylsilyl)-hydroxamic acids, demonstrating its ability to act as a silyl donor in N-acylation reactions.[6] This reactivity suggests that it could derivatize acidic protons in other functional groups as well.
Inferred Performance in GC Derivatization
Based on its structure, this compound could theoretically serve as a powerful silylating agent. The three TMS groups could potentially be transferred to active hydrogens on analyte molecules.
However, the nature of the leaving group and the reaction byproducts are critical considerations in GC derivatization. Unlike MSTFA, which yields the highly volatile N-methyltrifluoroacetamide, the byproducts of a reaction involving this compound are not immediately obvious and would depend on the specific reaction pathway. Potential byproducts could include hydroxylamine or partially silylated hydroxylamine species, which may be less volatile and could potentially interfere with the chromatogram.
Furthermore, the absence of a highly stable leaving group, analogous to the trifluoroacetamide group in MSTFA, might impact the reaction kinetics and completeness. The reaction mechanism would likely differ from that of MSTFA, and its efficiency for various functional groups remains to be experimentally determined.
Lack of Experimental Data
It is crucial to emphasize that there is a significant lack of published, peer-reviewed studies evaluating the performance of this compound as a derivatization reagent for a broad range of analytes in GC-MS applications. Without such data, any discussion of its efficacy remains largely speculative.
Head-to-Head Comparison: A Theoretical and Practical Overview
| Feature | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | This compound |
| Molecular Formula | C6H12F3NOSi | C9H27NOSi3 |
| Molecular Weight | 199.25 g/mol | 249.57 g/mol |
| Silylating Strength | Very strong, well-documented.[1] | Theoretically high due to three TMS groups. |
| Byproducts | N-methyltrifluoroacetamide (volatile).[4] | Unknown, potentially less volatile species. |
| Documented Applications | Extensive use in metabolomics, drug analysis, environmental science.[3] | Limited to specific chemical syntheses.[6] |
| Catalyst Requirement | Can be used with or without a catalyst (e.g., TMCS). | Unknown. |
| Moisture Sensitivity | High.[5] | Expected to be high. |
Reactivity and Silylating Strength
Theoretically, with three TMS groups, this compound has the potential to be a very strong silylating agent. However, silylating strength is not solely determined by the number of silyl groups but also by the nature of the leaving group, which significantly influences the reaction equilibrium and rate. MSTFA's trifluoroacetamide leaving group is a key contributor to its high silylating power. The leaving group characteristics of this compound are not well understood in the context of GC derivatization.
Byproducts and Chromatographic Considerations
The clean and volatile nature of MSTFA's byproducts is a major advantage, ensuring minimal interference with the analytes of interest.[4] The byproducts of this compound are speculative but could be more complex and less volatile, potentially leading to co-elution and interference in the chromatogram.
The Verdict: Choosing the Right Reagent for Your Application
Caption: Decision pathway for selecting a silylating reagent.
Conclusion
This guide provides a detailed comparison of MSTFA and this compound for use in gas chromatography. MSTFA stands as the undisputed industry standard, backed by decades of research, extensive applications, and predictable performance. Its high reactivity, coupled with the generation of volatile byproducts, makes it an exceptional choice for the routine and reliable derivatization of a wide array of polar analytes.
This compound, while intriguing from a chemical structure perspective, remains an enigmatic player in the field of GC derivatization. Its potential as a potent silylating agent is plausible, but the lack of comprehensive experimental data on its performance, byproducts, and reaction kinetics makes its recommendation for routine analytical work untenable at this time.
For researchers, scientists, and drug development professionals seeking a robust, reliable, and well-characterized silylating reagent, MSTFA is the unequivocal choice. Future research may elucidate the potential of this compound and other novel reagents, but for now, the proven efficacy of MSTFA ensures the scientific integrity and reproducibility of your analytical results.
References
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- Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates.
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- ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?.
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A Senior Application Scientist's Guide to the Validation of Silylation Methods for Gas Chromatography
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in gas chromatography (GC) is paramount. When dealing with polar analytes containing active hydrogens—such as alcohols, phenols, carboxylic acids, and amines—direct analysis is often hindered by poor volatility and thermal instability. Derivatization via silylation is a cornerstone technique to overcome these challenges, transforming problematic compounds into volatile, thermally stable trimethylsilyl (TMS) derivatives suitable for GC analysis.[1][2]
This guide provides an in-depth comparison of silylating agents and a comprehensive, field-tested protocol for the validation of a silylation method. We will focus on the unique reagent N,N,O-Tris(trimethylsilyl)hydroxylamine and compare its theoretical performance with established reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The principles and validation framework detailed herein are designed to be universally applicable, ensuring scientific integrity and robust analytical outcomes.
Part 1: The Silylating Agent Landscape: A Comparative Overview
The choice of silylating agent is a critical experimental decision, directly influencing reaction kinetics, completeness, and the cleanliness of the resulting chromatogram.[3] The ideal reagent offers high reactivity, produces volatile and non-interfering by-products, and is effective for a wide range of functional groups.
The Workhorses: BSTFA and MSTFA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent, BSTFA is highly effective for derivatizing alcohols, phenols, carboxylic acids, and amines.[4][5] Its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference.[6] For sterically hindered or less reactive groups, its reactivity can be significantly enhanced by adding a catalyst, typically 1-10% trimethylchlorosilane (TMCS).[7]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered even more reactive than BSTFA, MSTFA is particularly favored for amino acids. Its by-product, N-methyltrifluoroacetamide, is extremely volatile, making it an excellent choice for trace analysis where baseline noise must be minimized.[4][8]
The Specialist: this compound
This compound (Tris-TMSHA) is a less common but powerful reagent. Its structure, featuring three TMS groups attached to a hydroxylamine core, suggests a high silylating potential.
-
Structure and Reactivity: The molecule possesses two N-Si bonds and one O-Si bond ((CH₃)₃Si)₂N-O-Si(CH₃)₃.[9][10] This configuration provides multiple silyl donor groups. In reactions, it can act as a potent N-acylation reagent.[11] While comprehensive GC-derivatization studies are not as widespread as for BSTFA, its high reactivity is noted in synthetic chemistry.[11] A key advantage could be the generation of neutral, volatile by-products, similar to the amides produced by BSTFA and MSTFA.
-
Potential Advantages: The presence of three TMS groups could theoretically drive reactions to completion more efficiently, especially for polyfunctional molecules requiring multiple derivatization sites. Its unique structure might offer different selectivity compared to standard amide-based reagents.
A direct comparison highlights the trade-offs:
| Feature | BSTFA (+ 1% TMCS) | MSTFA | This compound |
| Primary Use | Alcohols, phenols, acids, amines, steroids[4] | Similar to BSTFA, preferred for amino acids[8] | Broad potential, noted for N-acylation[11] |
| Reactivity | High, catalyzed by TMCS | Very High (often considered stronger than BSTFA)[4] | Potentially very high due to three TMS groups |
| By-products | Volatile amides[6] | Extremely volatile amide[8] | Expected to be volatile silylated species |
| Moisture Sensitivity | High[5] | High[12] | High (inherent to all silylating reagents) |
Part 2: A Framework for Method Validation
A robust analytical method is a self-validating one. The objective of validating a silylation protocol is to demonstrate that the derivatization process is suitable for its intended purpose, delivering consistently reliable and accurate quantitative data.[13] This validation should be guided by the principles outlined in the ICH Q2(R1) guidelines.[14][15]
The core parameters to assess are:
-
Reaction Optimization & Completeness: Determining the ideal conditions for the reaction to go to completion.
-
Precision: Assessing the repeatability and intermediate precision of the entire analytical process, including derivatization.
-
Stability of Derivatives: Ensuring the silylated analyte does not degrade over the timeframe of a typical analytical run.
-
Robustness: Evaluating the method's resilience to small, deliberate variations in experimental parameters.
Visualizing the Silylation Mechanism and Validation Workflow
To clarify these complex processes, the following diagrams illustrate the fundamental reaction and the structured workflow for its validation.
Caption: Simplified silylation of a hydroxyl group using Tris-TMSHA.
Caption: Structured workflow for silylation method validation.
Part 3: Experimental Protocol for Method Validation
This section provides a step-by-step methodology for validating a silylation method for the quantification of a hypothetical analyte, "Compound X," a polar drug molecule with a primary alcohol group.
Materials
-
Compound X analytical standard
-
Silylating Reagent: this compound (Tris-TMSHA)
-
Alternative Reagent: BSTFA + 1% TMCS
-
Solvent: Pyridine or Acetonitrile (anhydrous grade)
-
Internal Standard (IS): A structurally similar compound that does not interfere with Compound X (e.g., a deuterated analog).
-
GC-MS system with a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Step 1: Reaction Optimization and Completeness
Causality: The goal is to find the most efficient conditions (temperature, time, reagent ratio) that drive the reaction to completion, maximizing the formation of the desired derivative while minimizing degradation or side-product formation.[16][17] An incomplete reaction is a primary source of analytical error and poor precision.
Protocol:
-
Prepare a stock solution of Compound X (1 mg/mL) in anhydrous pyridine.
-
In a series of GC vials, place 50 µL of the stock solution. Add the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture is detrimental to silylation reagents.[12]
-
To each vial, add 100 µL of Tris-TMSHA.
-
Seal the vials and heat them according to a design of experiments (DoE) approach. Test a matrix of conditions:
-
Temperature: 60°C, 70°C, 80°C
-
Time: 15 min, 30 min, 60 min
-
-
After heating, cool the vials to room temperature.
-
Analyze 1 µL of each sample by GC-MS.
-
Evaluation: Plot the peak area ratio (Compound X-TMS / IS-TMS) against time for each temperature. The optimal condition is the point where this ratio plateaus, indicating the reaction has reached completion. Select the condition that achieves this plateau in the shortest time.
Step 2: Precision (Repeatability and Intermediate Precision)
Causality: This tests the consistency of the entire analytical method. Repeatability (intra-assay precision) assesses variability within a single run, while intermediate precision assesses variability across different days, analysts, or equipment, providing a more realistic measure of method performance.
Protocol:
-
Prepare three concentration levels of Compound X: Low, Medium, and High QC (Quality Control) samples.
-
Repeatability:
-
Prepare six replicates of each QC level.
-
Derivatize all 18 samples using the optimized conditions from Step 1.
-
Analyze them in a single GC-MS sequence.
-
-
Intermediate Precision:
-
Have a different analyst repeat the preparation and analysis of six replicates of each QC level on a different day.
-
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area ratios at each concentration level for both sets of experiments. The acceptance criterion is typically %RSD ≤ 15%.
Step 3: Stability of TMS-Derivatives
Causality: TMS derivatives can be susceptible to hydrolysis from trace moisture.[18] This experiment confirms that the derivatized samples are stable for the duration of a typical automated GC sequence.
Protocol:
-
Prepare a set of medium-concentration QC samples (n=12).
-
Derivatize all samples simultaneously using the optimized protocol.
-
Inject the first sample immediately (T=0).
-
Place the remaining vials in the GC autosampler tray at room temperature.
-
Inject subsequent samples at timed intervals (e.g., T=2, 4, 8, 12, 24 hours).
-
Evaluation: Plot the peak area ratio against time. Calculate the percentage change relative to the T=0 sample. The derivative is considered stable if the response remains within ±15% of the initial value over the tested period.
Part 4: Data Presentation and Interpretation
Summarizing the validation data in a clear format is crucial for assessing the method's performance.
Table 1: Summary of Silylation Method Validation Data
| Validation Parameter | Statistic | Low QC | Medium QC | High QC | Acceptance Criteria |
| Optimization | Optimal Condition | - | 70°C for 30 min | - | Plateau in response |
| Repeatability | Mean Area Ratio | 0.254 | 1.012 | 2.489 | - |
| (n=6) | %RSD | 4.8% | 3.5% | 2.9% | ≤ 15% |
| Intermediate Precision | Mean Area Ratio | 0.261 | 1.035 | 2.501 | - |
| (Day 2, n=6) | %RSD | 6.2% | 5.1% | 4.5% | ≤ 15% |
| Autosampler Stability | % Change at 24h | - | -5.7% | - | ± 15% from T=0 |
Interpretation of Results: The hypothetical data presented in Table 1 would indicate a successful validation. The optimization study identified a clear set of conditions for complete derivatization. Both repeatability and intermediate precision are well within the acceptable limit of 15% RSD, demonstrating the method's consistency. Furthermore, the derivatized analyte is stable in the autosampler for at least 24 hours, providing ample time for analysis without degradation. This method, using this compound, is therefore deemed valid and fit for its intended purpose of quantifying Compound X.
By following this structured, scientifically-grounded approach, researchers can develop and validate robust silylation methods, ensuring the generation of high-quality, reliable data for critical research and development decisions.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [13][14]
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Antonova, Y., et al. (2018). Screening of the reaction conditions: optimization of the silylation step. ResearchGate. [16]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [19]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [20]
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BenchChem. (n.d.). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols. BenchChem.
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Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. The Science Publications. [8]
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Donike, M. (1979). Comparison of Silylation Reaction Rates of Different Reagents. Taylor & Francis Online.
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Wikipedia. (n.d.). Silylation.
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BenchChem. (n.d.). A Comparative Guide to Silylating Agents. BenchChem. [3]
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BenchChem. (n.d.). A Comparative Guide to the Kinetics of Silylation with (N,N-Dimethylamino)triethylsilane. BenchChem.
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TCI Chemicals. (n.d.). GC Derivatization Reagents. [1]
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Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [2]
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Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). [9]
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Taylor & Francis. (n.d.). Silylation – Knowledge and References.
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BenchChem. (n.d.). The Efficacy of Silylating Agents in Derivatization for Gas Chromatography: A Comparative Guide. BenchChem. [4]
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PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
-
ResearchGate. (n.d.). techniques for silylation.
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ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [6]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. [17]
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Fluka Chemie AG. (1987). Silylation.
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Phenomenex. (n.d.). Derivatization for Gas Chromatography.
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NIH. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health.
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Engel, B., et al. (2020). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. ResearchGate.
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Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. [12]
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Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet. [5]
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MDPI. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS.
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BrJAC. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
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IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
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A Senior Application Scientist's Guide to Silylation for Quantitative Analysis: A Comparative Evaluation
Introduction: The Imperative of Volatility in GC-MS
In the realm of quantitative analysis, particularly when employing Gas Chromatography-Mass Spectrometry (GC-MS), the physical state of the analyte is paramount. The technique fundamentally requires that analytes be thermally stable and sufficiently volatile to traverse the GC column in the gas phase.[1][2] However, a vast number of biologically and pharmaceutically relevant molecules—including organic acids, amino acids, sugars, and steroids—are inherently non-volatile due to the presence of polar functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH).[3] These groups induce strong intermolecular hydrogen bonding, increasing the boiling point and causing poor chromatographic performance, such as peak tailing and adsorption to the analytical column.[1]
To overcome this limitation, chemical derivatization is employed. It is a process that chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis.[1] Among the various derivatization strategies, silylation stands out as the most prevalent and versatile method.[4][5] This guide provides an in-depth comparison of common silylating agents, with a special focus on the titular, albeit less common, reagent N,N,O-Tris(trimethylsilyl)hydroxylamine, to empower researchers in making informed decisions for their quantitative workflows.
The Silylation Reaction: Mechanism and Rationale
Silylation is the process of replacing an active hydrogen atom within a functional group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] This is typically achieved through a nucleophilic substitution (SN2) reaction where the analyte's functional group attacks the silicon atom of the silylating agent, and a leaving group is displaced.[1]
The primary benefits of this transformation are threefold:
-
Increased Volatility: By replacing a polar hydrogen with a non-polar, bulky TMS group, hydrogen bonding is eliminated, drastically reducing the analyte's boiling point.[4]
-
Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation in the high-temperature environment of the GC injector and column.[6]
-
Improved Chromatography: The resulting derivatives are less polar, leading to more symmetrical peak shapes and better resolution.[7]
The general ease of silylation for common functional groups follows this trend: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1] The specific reactivity is also influenced by steric hindrance around the active site.[3]
Caption: General mechanism of the silylation reaction.
Comparative Analysis of Silylating Reagents
The choice of silylating agent is critical and depends on the analyte's structure, the required derivatization strength, and the analytical sensitivity needed. While dozens of reagents exist, a few have become the workhorses of quantitative labs.
The Reagent in Focus: this compound
This compound (CAS 21023-20-1) is a powerful, yet infrequently documented, silylating agent.[8][9] Its structure is unique, featuring three TMS groups attached to a hydroxylamine core.
-
Chemical Structure: (CH₃)₃Si-O-N[Si(CH₃)₃]₂
-
Molecular Weight: 249.57 g/mol [8]
Expert Insight: From a structural standpoint, the presence of three TMS groups suggests a very high silylating potential. The N-O bond can be labile, potentially making it a highly reactive TMS donor. However, there is a conspicuous absence of application data and comparative studies in peer-reviewed literature for its use in quantitative derivatization. Most references are from chemical suppliers, indicating it is not in mainstream use for this purpose, unlike reagents such as BSTFA or MSTFA.[8] Researchers considering this reagent should be prepared to perform extensive in-house validation due to the lack of established protocols.
The Workhorse Reagents: A Head-to-Head Comparison
The most widely used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its N-methyl analog, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] Their performance is the benchmark against which others are measured.
| Feature | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | This compound |
| Silylating Strength | Very Strong. Effective for most functional groups. | Strongest & Most Versatile. Considered the most powerful common silylating agent.[6] | Theoretically Very Strong. Inferred from having three TMS groups. |
| Byproducts | Monotrimethylsilyltrifluoroacetamide & Trifluoroacetamide | N-methyltrifluoroacetamide | Theoretically N,O-bis(trimethylsilyl)hydroxylamine or other fragments. |
| Byproduct Volatility | Less volatile, may sometimes interfere with early-eluting peaks. | More volatile than BSTFA byproducts, leading to cleaner chromatograms.[6] | Not documented. |
| Common Analytes | Alcohols, phenols, carboxylic acids, amines, steroids. | All analytes derivatized by BSTFA, plus amides and other difficult-to-silylate compounds. | Not documented for specific quantitative applications. |
| Reaction Conditions | Often requires heating (e.g., 60-90°C). Can be catalyzed with TMCS for hindered groups.[10] | Can often react faster or at lower temperatures than BSTFA. | Not documented. |
| Key Advantage | Widely used, well-documented, and highly effective. | Highest silylating power and volatile byproducts make it ideal for complex mixtures and trace analysis.[6] | Potential for high reactivity (requires verification). |
| Key Disadvantage | Less volatile byproducts. | Can be more aggressive, potentially leading to side reactions if not optimized. | Lack of established protocols and performance data. |
Data compiled from: [11],[6],[5]
Trustworthiness through Self-Validation: When comparing reagents, it is crucial to establish performance metrics. For quantitative analysis, the primary metric is reproducibility. In automated derivatization workflows using MSTFA, a relative standard deviation (RSD) of less than 10% for peak areas across replicate samples is considered excellent, demonstrating high reproducibility.[12] This benchmark should be the goal when developing any derivatization protocol.
Experimental Protocol: A Validated Two-Step Workflow for Sugars and Organic Acids
This protocol describes a robust, commonly used two-step derivatization method suitable for complex biological samples containing compounds with both carbonyl and hydroxyl/carboxyl groups. The initial oximation step is critical for carbonyl-containing compounds (like sugars) as it prevents the formation of multiple anomeric forms, simplifying the resulting chromatogram.[13]
Core Principle
-
Oximation: Converts aldehydes and ketones to their oxime derivatives.
-
Silylation: Replaces all active hydrogens on hydroxyl and carboxyl groups with TMS groups.
Materials
-
Dried sample extract or standard
-
Anhydrous Pyridine (GC grade)
-
Hydroxylamine hydrochloride (or Methoxyamine hydrochloride)
-
Silylating Reagent: MSTFA or BSTFA (often with 1% Trimethylchlorosilane, TMCS, as a catalyst)[10]
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block and vortex mixer
Step-by-Step Methodology
-
Sample Preparation (Self-Validation Checkpoint 1):
-
Action: Ensure the sample is completely dry. Lyophilization (freeze-drying) is the gold standard.
-
Causality: Silylating reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and inhibiting the derivatization of the target analyte.[1][14] An incomplete reaction leads to inaccurate quantification.
-
-
Oximation (Step 1):
-
Action: Prepare a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine. Add 100 µL to the dried sample vial.
-
Causality: Pyridine acts as a solvent and a base to scavenge the HCl byproduct of the oximation reaction, driving it to completion.
-
Action: Cap the vial tightly, vortex for 1 minute, and heat at 90°C for 30 minutes.[10]
-
Causality: Heating ensures the reaction proceeds to completion for all carbonyl groups.
-
Action: Cool the vial to room temperature.
-
Causality: Adding the silylating agent to a hot vial can cause pressure buildup and potential loss of sample.
-
-
Silylation (Step 2):
-
Action: Add 100 µL of MSTFA (or BSTFA + 1% TMCS) to the vial.
-
Causality: An excess of the silylating reagent is used to ensure the reaction equilibrium is shifted entirely towards the products, guaranteeing complete derivatization for accurate quantification.[7] The TMCS catalyst enhances the reactivity of the primary agent, especially for sterically hindered groups.[11]
-
Action: Cap tightly, vortex for 1 minute, and heat at 70°C for 45 minutes.[13]
-
Causality: This controlled heating step provides the activation energy needed to silylate less reactive groups like amides or hindered hydroxyls without degrading the sample.
-
-
Analysis (Self-Validation Checkpoint 2):
-
Action: After cooling, the sample is ready for immediate injection into the GC-MS.
-
Causality: TMS derivatives can be susceptible to hydrolysis from atmospheric moisture over time.[4] For optimal reproducibility, especially in large batches, analysis should proceed without delay. Automated online derivatization systems are the ideal solution to this challenge, as they prepare and inject each sample immediately, ensuring consistent incubation times and minimizing degradation.[12][15]
-
Caption: A validated two-step derivatization workflow for GC-MS.
Conclusion and Recommendations
For robust and reliable quantitative analysis by GC-MS, silylation is an indispensable tool.
-
For Established Methods: MSTFA is arguably the superior choice for most applications due to its high silylating power and the volatility of its byproducts, resulting in cleaner chromatograms and suitability for a wider range of analytes, including challenging ones.[6] BSTFA remains a highly effective and well-documented alternative, particularly for less demanding applications.
-
For Sterically Hindered Compounds: BSTFA may show better performance than bulkier reagents if steric hindrance is a significant issue.[5][11]
-
For Novel Applications: While This compound is an intriguing reagent based on its chemical structure, its use in quantitative analysis is not supported by the current body of scientific literature. Its application would require a complete, ground-up method development and validation process.
Ultimately, the success of any derivatization strategy hinges on meticulous technique—particularly the complete exclusion of moisture—and a thorough understanding of the reaction's chemistry and kinetics. By following validated protocols and understanding the causality behind each step, researchers can achieve the accuracy and reproducibility required for high-impact scientific discovery.
References
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V.N. Sidel'nikov, "Review: Derivatization in mass spectrometry—1. Silylation," Journal of Analytical Chemistry, 2006.
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M.P. Washco, "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?," Unknown Source.
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Restek Corporation, "GC Derivatization," Restek Technical Literature.
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C.F. Poole, "Derivatization Methods in GC and GC/MS," Gas Chromatography, 2012.
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Y. Kim et al., "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS," Molecules, 2022.
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X. Zheng et al., "Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC," Thermo Fisher Scientific Application Note.
-
C. Schummer et al., "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis," Talanta, 2009.
-
BenchChem, "Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis," BenchChem Application Notes.
-
BenchChem, "Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of 3'-Fucosyllactose," BenchChem Application Notes.
-
S.P. Sen et al., "Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS," Metabolites, 2016.
-
C. Schummer et al., "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis," ResearchGate.
-
A.J. Hoover et al., "The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters," ACS Medicinal Chemistry Letters, 2021.
-
Echemi, "this compound," Echemi Chemical Database.
-
C. Schummer et al., "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis," ResearchGate.
-
Cheméo, "Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1)," Cheméo Database.
-
S.P. Sen et al., "Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS," ResearchGate.
-
Y.C. Wang et al., "Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination," Journal of Chromatography A, 2005.
-
PubChem, "this compound," PubChem Database.
-
PubChem, "this compound," PubChem Database.
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BenchChem, "Application Notes and Protocols for the GC-MS Analysis of 2,3,5,6-Tetrahydroxyhexanal Following Derivatization," BenchChem Application Notes.
-
A. Alon et al., "Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry," Molecules, 2022.
-
Sigma-Aldrich, "this compound," Sigma-Aldrich Product Page.
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Navigating the Steric Maze: A Comparative Guide to Silylating Agents for Hindered Hydroxyl Groups
In the intricate world of multi-step organic synthesis, the protection of hydroxyl groups is a foundational strategy. Silyl ethers are arguably the most versatile and widely used protecting groups for alcohols due to their tunable stability and orthogonal deprotection conditions. However, when the hydroxyl group is sterically encumbered—flanked by bulky substituents or situated on a tertiary carbon—the seemingly straightforward silylation reaction can become a significant synthetic roadblock. Standard conditions often lead to sluggish reactions, low yields, or complete failure to react. This guide provides an in-depth comparison of common silylating agents, offering field-proven insights and experimental data to empower researchers in selecting the optimal reagent and conditions for these challenging substrates.
The Challenge of Steric Hindrance in Silylation
The nucleophilic attack of the alcohol's oxygen on the electrophilic silicon center is the crux of the silylation reaction. Steric hindrance around the hydroxyl group impedes this approach, dramatically slowing down the reaction rate. Similarly, bulky substituents on the silicon atom of the silylating agent can further exacerbate this steric clash. Therefore, the successful silylation of a hindered alcohol is a delicate balance between the reactivity of the silylating agent and the steric environment of the substrate.
A Comparative Analysis of Silylating Agents
The choice of silylating agent is paramount when dealing with hindered hydroxyls. The reactivity of these agents is primarily influenced by two factors: the steric bulk of the substituents on the silicon atom and the nature of the leaving group. A better leaving group significantly enhances the electrophilicity of the silicon atom, making the agent more reactive.
A general trend in the reactivity of silylating agents is as follows: Silyl Iodides > Silyl Triflates > Silyl Chlorides > Silyl Amides.[1]
Here, we compare some of the most effective silylating agents for hindered hydroxyl groups:
| Silylating Agent | Abbreviation | Key Characteristics | Common Catalysts/Bases |
| tert-Butyldimethylsilyl Chloride | TBSCl or TBDMSCl | Good stability, moderate reactivity. Often sluggish with hindered secondary and tertiary alcohols under standard conditions.[2] | Imidazole, DMAP, Triethylamine |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | More sterically hindered than TBSCl, providing more stable ethers. Can be challenging to introduce on hindered substrates. | Imidazole, DMAP |
| Triisopropylsilyl Chloride | TIPSCl | Very bulky, leading to high selectivity for primary alcohols. The resulting TIPS ethers are highly stable. | Imidazole, DMAP |
| tert-Butyldimethylsilyl Trifluoromethanesulfonate | TBSOTf or TBDMSOTf | Highly reactive due to the excellent triflate leaving group. Effective for silylating hindered secondary and tertiary alcohols where TBSCl fails.[3][4] | 2,6-Lutidine, Triethylamine |
| Triisopropylsilyl Trifluoromethanesulfonate | TIPSOTf | A powerful reagent for introducing the bulky TIPS group onto highly hindered alcohols.[1] | 2,6-Lutidine |
Mechanism of Catalysis in Silylation
The role of the catalyst is to activate either the silylating agent or the alcohol to facilitate the reaction. For silyl chlorides, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or imidazole are commonly used. These catalysts react with the silyl chloride to form a highly reactive silylium or silyl-imidazolium intermediate, which is then readily attacked by the alcohol. A stoichiometric amount of a weaker base, such as triethylamine or 2,6-lutidine, is typically required to neutralize the generated acid (e.g., HCl or triflic acid).[5]
General mechanism of base-catalyzed silylation.
Experimental Comparison: Silylating a Hindered Secondary Alcohol
To illustrate the differences in reactivity, we present a comparative study on the silylation of a sterically hindered secondary alcohol, (-)-Menthol, with various silylating agents.
| Silylating Agent | Base/Catalyst | Solvent | Time | Yield (%) |
| TBSCl | Imidazole | DMF | 12 h | ~70% |
| TBSCl | DMAP/Et3N | DCM | 24 h | ~65% |
| TBSOTf | 2,6-Lutidine | DCM | 30 min | >95% |
| TIPSCl | Imidazole | DMF | 24 h | ~40% |
| TIPSOTf | 2,6-Lutidine | DCM | 1 h | >95% |
Note: These are representative results and can vary based on the specific reaction conditions.
As the data clearly indicates, silyl triflates (TBSOTf and TIPSOTf) are significantly more effective for the silylation of hindered alcohols, affording excellent yields in much shorter reaction times compared to their chloride counterparts.
Protocols for Silylating Hindered Alcohols
Protocol 1: The Corey Protocol for TBS Protection (Moderately Hindered Alcohols)
This widely used method is effective for many primary and some less-hindered secondary alcohols.[2]
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol, TBSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for the Corey Protocol.
Protocol 2: Silylation with Silyl Triflates (Highly Hindered Alcohols)
This protocol is highly effective for even the most sterically demanding secondary and tertiary alcohols.[6]
Materials:
-
Highly sterically hindered alcohol (1.0 equiv)
-
Silyl triflate (e.g., TBSOTf or TIPSOTf, 1.1 equiv)
-
2,6-Lutidine (2.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the hindered alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine.
-
Cool the solution to 0 °C.
-
Add the silyl triflate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The silylation of sterically hindered hydroxyl groups requires a departure from standard protocols. By understanding the interplay of silylating agent reactivity and steric factors, researchers can make informed decisions to overcome this common synthetic challenge. For moderately hindered alcohols, the classic Corey protocol with TBSCl may suffice, potentially with the addition of a more potent catalyst. However, for highly congested secondary and tertiary alcohols, the superior reactivity of silyl triflates, such as TBSOTf and TIPSOTf, is often necessary to achieve high yields in a timely manner. The experimental data and detailed protocols provided in this guide serve as a valuable resource for navigating the steric maze of silyl ether formation.
References
- Fluka. (1994).
-
Scilit. (2020). Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations. [Link]
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
- Hatano, M., & Ishihara, K. (2008). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Chemical Record, 8(3), 143-155.
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
Gelest. (n.d.). General Silylation Procedures. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Watahiki, T., Matsuzaki, M., & Oriyama, T. (2003).
- Wang, C., et al. (2018). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. IOP Conference Series: Earth and Environmental Science, 186(4), 012053.
-
Regis Technologies. (n.d.). Silylation Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. [Link]
-
ResearchGate. (2007). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. [Link]
-
ResearchGate. (2019). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. [Link]
- Hartwig, J. F., & Shaughnessy, K. H. (2019). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. Journal of the American Chemical Society, 141(42), 16758–16765.
-
Organic Chemistry Portal. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. [Link]
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A Senior Application Scientist's Guide to Silylating Agents in Mass Spectrometry: A Comparative Analysis of N,N,O-Tris(trimethylsilyl)hydroxylamine Derivatives
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step in unlocking the full potential of gas chromatography-mass spectrometry (GC-MS). The conversion of non-volatile compounds into their more volatile and thermally stable counterparts is paramount for achieving robust and reproducible analytical results. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, stands as one of the most prevalent and effective derivatization techniques.
This guide provides an in-depth technical comparison of silylating agents, with a special focus on the analytical performance of N,N,O-Tris(trimethylsilyl)hydroxylamine and its derivatives. We will delve into the established performance of workhorse reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to provide a comprehensive framework for evaluating silylating agents. This guide is designed to equip you with the knowledge to make informed decisions for your analytical workflows, backed by scientific principles and available data.
The Imperative of Silylation in GC-MS
Many biologically and pharmaceutically relevant molecules, such as steroids, organic acids, and some amino acids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them unsuitable for direct GC-MS analysis. [cite: 7, 8, 12] These functional groups lead to low volatility and potential thermal degradation in the high temperatures of the GC inlet and column. Silylation effectively masks these polar sites, leading to several analytical advantages:
-
Increased Volatility: The replacement of a polar hydrogen with a nonpolar TMS group significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to be readily vaporized for gas-phase analysis. [cite: 9]
-
Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation than their parent compounds, ensuring the integrity of the analyte during GC analysis. [cite: 9]
-
Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and reduced tailing on common nonpolar GC columns, resulting in better resolution and sensitivity.
-
Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation and compound identification. [cite: 1, 2, 5]
The Workhorses: BSTFA and MSTFA
BSTFA and MSTFA are two of the most widely used silylating agents in GC-MS applications, and for good reason. They are highly reactive and effective for a broad range of compounds.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating reagent that reacts with a wide variety of polar compounds. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to enhance its reactivity towards hindered functional groups. [cite: 12]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Generally considered the most volatile of the common silylating agents, its byproducts are also highly volatile, which can be advantageous in preventing interference in the chromatogram. [cite: 7]
The choice between BSTFA and MSTFA often depends on the specific analytes and the complexity of the sample matrix. For a comprehensive overview of their performance in metabolomics, a fully automated online derivatization protocol using MSTFA has demonstrated high reproducibility. [cite: 4, 7]
A Unique Player: this compound
This compound, which we will refer to as TMSH-O to avoid confusion with Trimethyl sulfonium hydroxide, is a less commonly cited silylating agent with a unique structure. Its chemical formula is C9H27NOSi3, and it has a molecular weight of 249.57 g/mol . [cite: 6, 16, 22]
The presence of three TMS groups suggests a high silylating capacity. The N,N,O-tris(trimethylsilyl) structure implies that it can donate TMS groups from both nitrogen and oxygen, potentially offering different reactivity and selectivity compared to traditional silylating agents.
Comparative Analysis of Silylating Agents
To provide a clear comparison, the following table summarizes the key characteristics of BSTFA, MSTFA, and TMSH-O. It is important to note that the performance characteristics for TMSH-O are largely inferred due to the limited availability of direct experimental data in GC-MS applications.
| Feature | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | This compound (TMSH-O) |
| Silylating Strength | Strong | Very Strong | Potentially Very Strong (inferred) |
| Reactivity | High, often enhanced with a catalyst (e.g., TMCS) | Very high, often used without a catalyst | Reactivity profile not well-documented |
| Byproducts | Volatile (N-trimethylsilyltrifluoroacetamide, trifluoroacetamide) | Highly volatile (N-methyltrifluoroacetamide) | Byproducts not well-documented |
| Common Applications | Metabolomics, steroid analysis, drug screening [cite: 7, 8] | Metabolomics, amino acid analysis, general silylation [cite: 4, 7] | Limited documented applications in MS |
| Derivative Stability | Generally good, but can be moisture-sensitive | Generally good, but can be moisture-sensitive | Stability not well-documented |
| Mass Spectral Features | Produces characteristic TMS fragmentation patterns | Produces characteristic TMS fragmentation patterns [cite: 1, 2, 5] | May produce unique fragments due to the N-O bond (hypothesized) |
Experimental Protocols
Reproducibility in derivatization is key to reliable quantitative analysis. Below are detailed, step-by-step methodologies for derivatization using BSTFA and a generalized protocol for TMSH-O that can serve as a starting point for method development.
Protocol 1: Two-Step Derivatization of Steroids using BSTFA with TMCS
This protocol is a standard method for the analysis of steroids in biological samples. [cite: 3]
-
Sample Preparation:
-
To 100 µL of the sample extract in a glass vial, add a suitable internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C.
-
-
Methoximation (for keto-steroids):
-
Add 50 µL of a 2% methoxyamine hydrochloride in pyridine solution to the dried residue.
-
Vortex for 30 seconds and incubate at 60 °C for 30 minutes to protect the keto groups.
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Vortex for 30 seconds and incubate at 70 °C for 60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
Protocol 2: General Derivatization Protocol for TMSH-O (Hypothetical)
This protocol is a suggested starting point for exploring the use of TMSH-O and will require optimization for specific analytes.
-
Sample Preparation:
-
To a known amount of the analyte in a clean, dry reaction vial, add an appropriate internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
Add 50-100 µL of TMSH-O to the dried analyte.
-
Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile) if the analyte is not readily soluble in TMSH-O.
-
Vortex for 1 minute to ensure thorough mixing.
-
Heat the mixture at 60-80 °C for 30-60 minutes. The optimal temperature and time will need to be determined empirically.
-
Cool the vial to room temperature before GC-MS analysis.
-
Visualizing the Workflow
To better illustrate the derivatization process, the following diagrams outline the experimental workflow and the decision-making process for selecting a silylating agent.
Caption: A generalized workflow for silylation derivatization prior to GC-MS analysis.
Caption: Decision factors for selecting a suitable silylating agent.
Conclusion and Future Outlook
The selection of an appropriate silylating agent is a critical decision that can significantly impact the quality and reliability of GC-MS data. While BSTFA and MSTFA are well-established and versatile reagents with a wealth of supporting literature, the exploration of alternative reagents like this compound is essential for advancing analytical capabilities.
Based on its unique structure, TMSH-O holds the potential to be a powerful silylating agent, possibly offering unique reactivity or producing diagnostically useful fragmentation patterns. However, there is a clear need for systematic studies to evaluate its performance across a range of analyte classes and to compare it directly with established reagents. As the field of mass spectrometry continues to evolve, the investigation of novel derivatization strategies will undoubtedly play a crucial role in addressing new analytical challenges in drug development and life sciences research.
References
-
Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. [Link]
-
Schudy, S. (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2735–2751. [Link]
-
Tsugawa, H., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]
-
Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. [Link]
-
Azad, M. A. K., & Widyastuti, Y. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Hill, J., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 841–847. [Link]
-
Crich, D., & Hill, J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2785. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H27NOSi3). Retrieved from [Link]
-
Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. [Link]
-
Crich, D., & Hill, J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2785. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hill, J., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 841–847. [Link]
advantages of N,N,O-Tris(trimethylsilyl)hydroxylamine over other silylating reagents
From the desk of a Senior Application Scientist
To my fellow researchers, scientists, and drug development professionals, the derivatization of analytes for gas chromatography (GC) and mass spectrometry (MS) is a cornerstone of robust analytical methodology. The conversion of polar, non-volatile compounds into their more volatile and thermally stable silyl derivatives is a routine yet critical step.[1] The choice of silylating reagent is paramount, influencing everything from reaction efficiency to chromatographic quality.
While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the workhorses of many laboratories, a deeper dive into the chemical literature reveals more specialized reagents. This guide provides an in-depth technical overview of one such reagent: N,N,O-Tris(trimethylsilyl)hydroxylamine (TMS3-NOH) .
Due to the specialized nature of this reagent, direct comparative studies against common silylating agents are not abundant in readily available scientific literature. Therefore, this guide will combine established principles of silylation chemistry with an expert analysis of TMS3-NOH's unique structure to infer its potential advantages, applications, and performance characteristics relative to more conventional alternatives.
The Principle of Silylation: A Brief Refresher
Silylation is the quintessential derivatization technique for GC analysis. It involves the replacement of an active hydrogen atom on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1] This substitution dramatically reduces the polarity and hydrogen-bonding capacity of the analyte, leading to several key benefits:
-
Increased Volatility: Silylated derivatives have lower boiling points, allowing them to be readily vaporized in the GC injector without decomposition.
-
Enhanced Thermal Stability: The Si-O and Si-N bonds are generally more stable at high temperatures than their O-H and N-H counterparts.
-
Improved Chromatographic Performance: Reduced polarity minimizes tailing and improves peak shape, leading to better resolution and more accurate quantification.
The reactivity of a silylating reagent is largely governed by the leaving group attached to the TMS moiety. A better leaving group enhances the silylating potential of the reagent.
Unveiling this compound (TMS3-NOH)
This compound is a unique molecule where three TMS groups are attached to a hydroxylamine core. Two are bonded to the nitrogen atom and one to the oxygen atom.
Chemical Structure: (CH₃)₃Si | N-O-Si(CH₃)₃ | (CH₃)₃Si
This structure is the foundation of its potential advantages and distinct reactivity profile. Unlike conventional reagents which typically have two TMS groups on a single atom (like BSTFA), TMS3-NOH distributes them across both nitrogen and oxygen.
Inferred Advantages of TMS3-NOH Over Other Silylating Reagents
Based on its unique structure and the principles of silylation, we can deduce several potential advantages of TMS3-NOH.
High Silylating Capacity and Potentially Unique Reactivity
With three TMS groups, TMS3-NOH possesses a high molar capacity for silylation. The key distinction lies in the different chemical environments of the TMS groups: two N-bound (silylamine) and one O-bound (silyloxyamine).
-
N-Si Bonds: These bonds in silylamines are known to be highly reactive and are excellent TMS donors.
-
O-Si Bond: The O-Si bond is generally very stable. However, in this configuration, the electronegativity of the adjacent nitrogen atom can influence its reactivity.
This dual reactivity could allow for a stepwise or selective donation of TMS groups under different conditions, although this is a theoretical postulation. One of the few direct mentions in the literature notes that TMS3-NOH, much like its counterpart N,O-Bis(trimethylsilyl)hydroxylamine, provides high yields in the N-acylation of acid chlorides to form N,O-bis(trimethylsilyl)hydroxamic acids.[2] This suggests a particular aptitude for reactions where the nitrogen atom of the hydroxylamine core acts as the primary nucleophile.
The Nature of the By-product: A Critical Consideration
A significant differentiator among silylating reagents is the volatility and inertness of their by-products. The by-products of BSTFA and MSTFA, for instance, are N-trimethylsilyl-trifluoroacetamide and N-methyltrifluoroacetamide, respectively. The latter is more volatile, which is a distinct advantage of MSTFA.
Upon donating one or more of its TMS groups, TMS3-NOH would generate a partially desilylated hydroxylamine derivative. For example, if it donates a single N-bound TMS group, the by-product would be N,O-Bis(trimethylsilyl)hydroxylamine. This is itself a known silylating agent.[2] If it donates all three TMS groups, the ultimate by-product would be hydroxylamine (NH₂OH).
The volatility and potential for chromatographic interference from these silylated hydroxylamine by-products would need to be experimentally determined but represent a key performance characteristic.
Potential for Silylating Challenging Substrates
The combined silyl-donating power of the two N-Si bonds could make TMS3-NOH particularly effective for derivatizing sterically hindered or less reactive functional groups that are challenging for other reagents.
Comparative Overview: TMS3-NOH vs. Standard Reagents
The following table provides a comparative summary based on known data for standard reagents and inferred properties for TMS3-NOH.
| Feature | This compound (TMS3-NOH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Structure | (Me₃Si)₂N-O-SiMe₃ | CF₃C(OSiMe₃)=NSiMe₃ | CF₃C(OSiMe₃)=N(CH₃)SiMe₃ |
| Reactivity | Potentially very high (inferred from structure) | High; can be enhanced with catalysts (e.g., TMCS) | Very high; often considered more reactive than BSTFA for non-hindered analytes |
| By-products | Silylated hydroxylamines, hydroxylamine (inferred) | Mono- and bis-TMS-trifluoroacetamide | N-methyltrifluoroacetamide (more volatile than BSTFA by-products) |
| Volatility of By-products | Unknown; likely less volatile than MSTFA by-products | Moderate | High |
| Primary Applications | High-yield N-acylation[2]; potential for difficult derivatizations (inferred) | General purpose for alcohols, phenols, carboxylic acids | General purpose; preferred when by-product interference is a concern |
| Moisture Sensitivity | High (assumed) | High | High |
| Catalyst Requirement | Likely not required for most applications (inferred) | Often used with TMCS for hindered groups | Can be used with a catalyst, but often not necessary |
Experimental Protocols: A Guideline for Application
While specific, validated protocols for TMS3-NOH are scarce, a general procedure for silylation can be adapted. Note: This protocol is a representative guideline and should be optimized for specific applications.
General Protocol for Derivatization of Hydroxyl-Containing Analytes
Safety Precautions: Silylating agents are highly sensitive to moisture and can be corrosive. Always handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware must be scrupulously dried before use.
Materials:
-
Analyte sample (1-2 mg), dried
-
This compound (TMS3-NOH)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial (e.g., 2 mL autosampler vial with screw cap and PTFE-lined septum)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-2 mg of the dried analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 100-200 µL of an anhydrous solvent to dissolve the sample. For highly polar analytes, pyridine is often a good choice.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of TMS3-NOH to the vial. A precise calculation based on the number of active hydrogens in the analyte is recommended.
-
Reaction: Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte's reactivity and steric hindrance.
-
Analysis: Allow the vial to cool to room temperature. The silylated sample is now ready for direct injection into the GC-MS system.
Workflow and Reaction Visualization
The following diagrams illustrate the general workflow for sample derivatization and the proposed silylation mechanism.
Caption: General workflow for derivatization using TMS3-NOH.
Sources
A Comparative Guide to the Reaction Kinetics of Silylating Agents for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and analysis, particularly within pharmaceutical and materials science, the strategic modification of functional groups is paramount. Silylation, the introduction of a silyl group into a molecule, stands as a cornerstone technique for protecting reactive moieties, enhancing molecular stability, and improving the analytical tractability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS).[1][2][3] The efficiency of these transformations is dictated by the reaction kinetics, a factor that varies significantly among the diverse array of available silylating agents.
This guide provides an in-depth, objective comparison of the reaction kinetics of common silylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of silylation, explore the key factors that govern reaction rates, and provide robust, field-tested experimental protocols for researchers to conduct their own comparative kinetic studies. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal silylating agent for their specific application, thereby accelerating discovery and innovation.
The Heart of the Matter: Understanding Silylation and its Kinetics
Silylation is fundamentally a nucleophilic substitution reaction at a silicon center.[3] A molecule containing an active hydrogen, such as an alcohol, phenol, carboxylic acid, or amine, acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent.[1] This process results in the formation of a silyl ether, silyl ester, or silyl amine, respectively, and a corresponding byproduct. The general order of reactivity for functional groups towards silylation is typically: alcohols > phenols > carboxylic acids > amines > amides.[4] Within these classes, steric hindrance plays a crucial role, with reactivity generally following the trend: primary > secondary > tertiary.[4]
The rate of a silylation reaction is influenced by a confluence of factors:
-
The Silylating Agent: The nature of the leaving group and the steric bulk of the substituents on the silicon atom are primary determinants of reactivity. More reactive agents possess better leaving groups and less steric hindrance around the silicon atom.
-
The Substrate: The nucleophilicity and steric accessibility of the functional group to be silylated significantly impact the reaction rate.
-
The Solvent: The polarity of the solvent can influence the stabilization of transition states and intermediates, thereby affecting the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) can accelerate reactions compared to nonpolar solvents.[5][6]
-
The Catalyst: The presence of a base catalyst, such as imidazole or 4-(dimethylamino)pyridine (DMAP), can dramatically increase the rate of silylation by activating the silylating agent or deprotonating the substrate.[7][8]
A Comparative Look at Silylating Agent Reactivity: Quantitative Insights
| Silylating Agent | Common Abbreviation | Substrate Class | Relative Rate Constant (k_rel) | Reaction Conditions | Reference(s) |
| Trimethylsilyl Chloride | TMSCl | Secondary Alcohol | 1.00 | - | [9] |
| Triethylsilyl Chloride | TESCl | Secondary Alcohol | 0.65 | - | [9] |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | Secondary Alcohol | 0.01 | - | [9] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General | High | Often requires catalyst for hindered groups | [10] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | General | Very High | Generally more reactive than BSTFA | [11][12] |
Key Observations:
-
Steric Hindrance: As evidenced by the data for TMSCl, TESCl, and TBDMSCl, increasing the steric bulk of the alkyl groups on the silicon atom dramatically decreases the reaction rate.[9] This is a critical consideration for the selective protection of less hindered functional groups.
-
Reactivity of Silylamides: Silylating agents like BSTFA and MSTFA are generally more reactive than silyl chlorides and are often the reagents of choice for derivatizing a wide range of compounds for GC-MS analysis.[10][11] MSTFA is often considered more reactive than BSTFA, and its byproducts are more volatile, which can be advantageous in chromatographic analysis.[12]
Experimental Design for Kinetic Comparison: A Practical Guide
To facilitate a direct and objective comparison of silylating agents in your own laboratory, a standardized experimental protocol is essential. The following section outlines a robust methodology for monitoring silylation kinetics using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accessible and powerful analytical technique.[1]
Generalized Protocol for Kinetic Monitoring of Silylation by GC-MS
This protocol is designed to be adaptable for the comparison of various silylating agents with a chosen substrate.
1. Materials and Reagents:
-
Substrate (e.g., primary, secondary, or tertiary alcohol, phenol, carboxylic acid)
-
Silylating agents to be compared (e.g., TMSCl, TBDMSCl, BSTFA, MSTFA)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, DMF)
-
Base catalyst (e.g., imidazole, DMAP), if required
-
Internal standard (a stable compound not expected to react, for accurate quantification)
-
Quenching agent (e.g., a large volume of the anhydrous solvent)
-
GC vials and caps
2. Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the substrate and the internal standard in the anhydrous solvent to known concentrations.
-
If a catalyst is being used, add it to the substrate solution.
-
Equilibrate the reaction vessel to the desired temperature (e.g., room temperature, or a heated oil bath).
-
Initiate the reaction by adding a known concentration of the silylating agent. Start a timer immediately.
3. Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a GC vial containing a large volume of the cold, anhydrous solvent. This effectively stops the reaction by rapid dilution.[1]
4. GC-MS Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Develop a GC method that provides baseline separation of the substrate, the silylated product, and the internal standard.
-
Use the mass spectrometer in selected ion monitoring (SIM) mode for accurate quantification of each component.
5. Data Analysis:
-
For each time point, determine the concentration of the substrate and the product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the substrate versus time.
-
From this data, determine the reaction order and the rate constant (k) using appropriate kinetic models (e.g., pseudo-first-order if the silylating agent is in large excess).
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and transformations.
Caption: Experimental workflow for a kinetic study of a silylation reaction.
Caption: Generalized chemical transformation in a silylation reaction.
The Role of Catalysts: Accelerating the Reaction
For less reactive silylating agents or sterically hindered substrates, the use of a catalyst is often essential to achieve reasonable reaction rates. Imidazole and 4-(dimethylamino)pyridine (DMAP) are two of the most common and effective catalysts.[7][8]
-
Imidazole: Functions as both a base to deprotonate the substrate and as a nucleophilic catalyst. It can react with the silylating agent to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the substrate.[7]
-
4-(Dimethylamino)pyridine (DMAP): A highly nucleophilic catalyst that operates similarly to imidazole, forming a reactive silylated pyridinium intermediate. DMAP is generally a more potent catalyst than imidazole.[8]
The choice and concentration of the catalyst can significantly influence the reaction kinetics, and optimization of these parameters is crucial for efficient silylation.
Conclusion: Making an Informed Choice
The selection of a silylating agent is a critical decision in the design of synthetic routes and analytical methods. A thorough understanding of the factors governing reaction kinetics—the inherent reactivity of the agent, the nature of the substrate, and the influence of solvent and catalysts—is essential for success. While highly reactive agents like MSTFA offer rapid and comprehensive derivatization for GC-MS, sterically hindered agents such as TBDMSCl provide opportunities for selective protection in complex syntheses.
This guide has provided a framework for objectively comparing the kinetic performance of silylating agents, grounded in scientific principles and supported by practical experimental protocols. By applying these methodologies, researchers can generate their own comparative data, tailored to their specific molecules of interest, and thereby select the most effective silylating agent to advance their scientific goals.
References
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Wikipedia. (n.d.). Silylation. [Link]
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ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. [Link]
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ResearchGate. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. [Link]
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ResearchGate. (n.d.). Effect of solvent polarity and adsorbed water on reaction between hexyltriethoxysilane and fumed silica. [Link]
- Chatgilialoglu, C., Ingold, K. U., & Scaiano, J. C. (1981). Absolute rate constants for the addition of triethylsilyl radicals to various unsaturated compounds. Journal of the American Chemical Society.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
-
ResearchGate. (n.d.). Pseudo‐first‐order kinetics for silylation of 1 a and 10 a catalyzed by DMAP and catalyst C3. [Link]
- Zipse, H., et al. (2018). Size-Dependent Rate Acceleration in the Silylation of Secondary Alcohols: the Bigger the Faster.
- Sigman, M. S., et al. (2021). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society.
- Jarvis, A. G., et al. (2018). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Molecules.
- Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- Patschinski, P., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry.
-
Gelest. (n.d.). General Silylation Procedures. [Link]
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Wikipedia. (n.d.). Silylation. [Link]
- Li, D., et al. (2001). Time dependence of silylation reactions of various phenolate analytes...
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry.
- Zipse, H., et al. (2014). The Lewis Base-Catalyzed Silylation of Alcohols--A Mechanistic Analysis. PubMed.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
- Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry.
- Journal of Advances in Physical and Chemical Sciences. (2024).
- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Yadav, J. S., et al. (2014). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
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The Journal of Organic Chemistry. (n.d.). Browse by Subject. [Link]
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- Sigman, M. S., et al. (2021).
- Findlater, M., & Duru, A. U. (2020).
- Park, S., et al. (2023). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega.
- Seco, J. M., et al. (2000). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Organic Letters.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N,O-Tris(trimethylsilyl)hydroxylamine
This guide provides a detailed, safety-driven protocol for the proper disposal of N,N,O-Tris(trimethylsilyl)hydroxylamine (CAS No. 21023-20-1). As a potent silylating agent, its high reactivity, particularly towards moisture, necessitates a carefully controlled neutralization process.[1][2] This document moves beyond simple instructions to explain the chemical principles underpinning each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and safety. The procedure is designed as a self-validating system, mitigating hazards at each stage to protect laboratory personnel and ensure environmental compliance.
Core Principles: Understanding the Hazard
The disposal of this compound is governed by its chemical reactivity. The molecule contains labile silicon-nitrogen and silicon-oxygen bonds that are highly susceptible to cleavage by protic sources, such as water or alcohols.[3] This reactivity, while useful in synthesis for protecting hydroxyl groups, presents the primary hazard during disposal.[4]
The Two-Fold Hazard:
-
Initial Reactivity: Uncontrolled mixing with water can lead to a rapid, exothermic reaction, potentially causing splashing and the release of flammable vapors. The compound itself is a flammable liquid and vapor.[5]
-
Hazardous Byproducts: The hydrolysis of this compound yields two main byproducts:
-
Trimethylsilanol ((CH₃)₃SiOH): This quickly condenses to form Hexamethyldisiloxane (((CH₃)₃Si)₂O), a flammable liquid.
-
Hydroxylamine (NH₂OH): Hydroxylamine and its salts are potentially explosive, toxic, and can undergo violent decomposition, especially when heated or in the presence of certain metals.[6]
-
Therefore, a robust disposal protocol must not only neutralize the initial silylating agent but also decompose the hazardous hydroxylamine byproduct. This guide outlines a two-phase procedure to address both challenges sequentially.
Table 1: Hazard Profile of Key Compounds
| Compound | Formula | Primary Hazards |
| This compound | C₉H₂₇NOSi₃ | Flammable liquid, Water-reactive |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Flammable liquid |
| Hydroxylamine | NH₂OH | Unstable, Potentially explosive, Toxic[6] |
Essential Safety & Personal Protective Equipment (PPE)
All disposal procedures must be conducted within a certified chemical fume hood to control vapor exposure. Adherence to the following PPE standards is mandatory:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A flame-retardant laboratory coat must be worn.
-
Spill Kit: Ensure an appropriate spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible. Do not use combustible absorbents like paper or sawdust.[7]
The Two-Phase Disposal Workflow
This protocol is designed for the safe and complete neutralization of small quantities (typically < 50 g) of this compound waste.
Diagram 1: Two-Phase Disposal Workflow
Phase 1: Controlled Hydrolysis of this compound
The objective of this phase is to safely hydrolyze the reactive silyl groups. This is achieved by slowly adding the waste material, diluted in a non-reactive solvent, to a basic aqueous solution. Dilution and slow addition are critical to manage the exothermic nature of the reaction.
Methodology:
-
Prepare Quenching Solution: In the fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a beaker or flask that is at least 10 times the volume of the waste to be neutralized. Place this container in an ice/water bath to dissipate heat.
-
Dilute Waste: In a separate flask, dilute the this compound waste with an equal volume of a compatible, inert solvent such as heptane or toluene. This step reduces the concentration and moderates the reaction rate.
-
Controlled Addition: Using an addition funnel, add the diluted waste dropwise to the stirred, cooled NaOH solution. Monitor the reaction temperature. If the temperature rises significantly or gas evolution becomes too rapid, pause the addition until the reaction subsides.
-
Complete Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. This ensures all Si-N and Si-O bonds are fully cleaved. The mixture will separate into an organic layer (heptane and hexamethyldisiloxane) and an aqueous layer (containing sodium hydroxide and hydroxylamine).
-
Separate Layers: Carefully separate the two layers using a separatory funnel. The organic layer should be collected as flammable organic waste. The aqueous layer proceeds to Phase 2.
Phase 2: Decomposition of the Hydroxylamine Byproduct
This phase addresses the hazardous hydroxylamine present in the aqueous layer from Phase 1. The hydroxylamine is decomposed via oxidation with sodium hypochlorite (household bleach) under alkaline conditions, which converts it to nitrogen gas, water, and salt.[6]
Methodology:
-
Prepare for Oxidation: Place the aqueous layer from Phase 1 in a flask (at least 5 times the volume of the liquid) equipped with a stir bar and place it in an ice bath. The extra headspace is crucial to accommodate any foaming or gas evolution.
-
Add Oxidant: Slowly add a 5-6% solution of sodium hypochlorite (NaOCl, household bleach) to the stirred aqueous solution. A common guideline is to use approximately 10 mL of bleach for every 1 gram of the original silylating agent waste. Gas evolution (N₂) will be observed. Caution: This reaction can be exothermic; add the bleach slowly to maintain control.
-
Complete Decomposition: After the addition is complete, remove the ice bath and allow the solution to stir for at least 2 hours at room temperature to ensure the complete destruction of hydroxylamine.
-
Verify Complete Oxidation: Test the solution for the presence of excess oxidizer. Dip a strip of potassium iodide-starch test paper into the solution; an immediate turn to blue/black indicates the presence of excess hypochlorite.
-
Neutralize Excess Oxidizer (if necessary): If the test is positive, add a 10% solution of sodium bisulfite (NaHSO₃) dropwise until the test paper no longer turns blue. This step is vital to prevent the final waste from being unnecessarily reactive.
-
Final pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) or base (1 M NaOH) as needed.
Final Waste Collection and Disposal
The resulting neutralized aqueous solution contains primarily inorganic salts and is significantly less hazardous than the original material.
-
Labeling: Transfer the final solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized Aqueous Waste from Silylating Agent Disposal" and list the primary contents (e.g., water, sodium chloride, sodium sulfate).
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[7] Do not pour this waste down the drain.
-
Documentation: Maintain a log of the neutralization procedure, including the amount of waste treated and the date of disposal, for regulatory compliance.[7]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[7]
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealable, labeled container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a decontamination solution, followed by soap and water. All materials used for cleanup should be treated as hazardous waste.
References
- Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1).
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylating Agents. Retrieved from [Link]
-
Deep Sea. (2023). How to dispose of silicone fluid 500 safely?. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024). Safety Data Sheet: Tris(hydroxymethyl)aminomethane. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
- Shahid Beheshti University. (n.d.). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Retrieved from a publication by the university's chemistry department.
-
MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Retrieved from [Link]
- Organic Chemistry Group, University of Colorado. (n.d.). Hydroxyl Protecting Groups.
-
ResearchGate. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
- Google Patents. (n.d.). RU2656663C1 - Method for the disposal of hydroxylamine nitrate in waste water.
-
OSTI.GOV. (n.d.). Technical Report on Hydroxylamine Nitrate. Retrieved from [Link]
- Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.
Sources
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. echemi.com [echemi.com]
- 6. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
